molecular formula C4H6ClN3O B2363370 5-Aminopyrimidin-4-ol hydrochloride CAS No. 106913-64-8; 65-31-6; 69785-94-0

5-Aminopyrimidin-4-ol hydrochloride

Katalognummer: B2363370
CAS-Nummer: 106913-64-8; 65-31-6; 69785-94-0
Molekulargewicht: 147.56
InChI-Schlüssel: QNHQWEPCQNAAPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Aminopyrimidin-4-ol hydrochloride is a useful research compound. Its molecular formula is C4H6ClN3O and its molecular weight is 147.56. The purity is usually 95%.
BenchChem offers high-quality 5-Aminopyrimidin-4-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Aminopyrimidin-4-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-amino-1H-pyrimidin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O.ClH/c5-3-1-6-2-7-4(3)8;/h1-2H,5H2,(H,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHQWEPCQNAAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 5-Aminopyrimidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the core physical and chemical properties of 5-Aminopyrimidin-4-ol hydrochloride (CAS No: 106913-64-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical, field-proven methodologies for its characterization. As a key building block in the synthesis of novel therapeutic agents, particularly in antiviral and anticancer research, a thorough understanding of its physical characteristics is paramount for successful application.[1][2]

Compound Identification and Core Characteristics

5-Aminopyrimidin-4-ol hydrochloride is the salt form of the parent aminopyrimidine, enhancing its stability and solubility, which are advantageous for various applications in medicinal and fine chemistry.[1][2] Its fundamental role as an intermediate allows for the construction of more complex, biologically active molecules.[1]

A summary of its primary identifiers and general properties is presented below.

PropertyValueSource(s)
CAS Number 106913-64-8[1][3][4][5]
Molecular Formula C₄H₅N₃O·HCl[1][3][4]
Molecular Weight 147.56 g/mol [1][3][4]
Appearance Yellow solid[1][2]
Purity Typically ≥ 95% (as determined by HPLC)[1][2]
Storage Recommended at 0-8°C[1][2]

Structural and Physicochemical Properties

The arrangement of functional groups—an amino group, a hydroxyl group (existing in tautomeric equilibrium with its keto form), and the pyrimidine core—dictates the compound's reactivity and physical behavior. The hydrochloride salt form significantly influences properties such as solubility and melting point.

Tautomerism

It is crucial to recognize that 5-Aminopyrimidin-4-ol can exist in tautomeric forms, primarily the pyrimidin-4-ol and pyrimidin-4(3H)-one forms. This equilibrium can be influenced by the solvent, pH, and solid-state packing, which in turn affects its spectral characteristics and hydrogen bonding capabilities.

Melting Point

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is expected. While a specific, experimentally verified melting point for this compound is not consistently reported in public literature, related aminopyrimidine compounds exhibit a wide range of melting points. For instance, the free base 5-Aminopyrimidine melts at 170-174 °C, whereas 4-Aminopyrimidine melts at 154-156 °C.[6] The hydrochloride salt is expected to have a significantly different, likely higher, melting point, often accompanied by decomposition.

Solubility Profile

The compound is described as having "excellent solubility," a direct consequence of its salt form.[1][2] Quantitative determination of its solubility in relevant aqueous and organic solvents is essential for its application in synthesis and biological assays.

Acidity/Basicity (pKa)

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, all characterization must follow self-validating and robust protocols. The following sections detail the methodologies for determining the key physical properties of 5-Aminopyrimidin-4-ol hydrochloride.

Melting Point Determination Workflow

The capillary method is the standard for accurate melting point determination.[8] An initial rapid determination helps to find an approximate range, followed by a slower, more precise measurement.

Workflow for Melting Point Determination

A standard workflow for accurate melting point determination.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the 5-Aminopyrimidin-4-ol hydrochloride sample is completely dry. Crush a small amount into a fine powder.[8]

  • Loading: Tap the open end of a capillary melting point tube into the powder until a 2-3 mm column of sample is obtained. Pack the sample tightly by tapping the sealed end on a hard surface or by dropping it down a long glass tube.[9]

  • Initial Determination: Place the capillary in a melting point apparatus. Heat rapidly (e.g., 10°C/minute) to determine an approximate melting range.

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample and heat until the temperature is about 10-15°C below the expected melting point.

  • Measurement: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point. Pure compounds typically have a sharp range of 1-2°C.[10]

Equilibrium Solubility Determination

The "shake-flask" method is the gold standard for determining equilibrium solubility, providing a robust measure of a compound's intrinsic solubility in a given solvent system.[11] This is particularly important for biopharmaceutical classification.[3][12]

Workflow for Equilibrium Solubility Measurement

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Select Solvents (e.g., Water, pH 1.2, 4.5, 6.8 buffers, Ethanol, DMSO) B Add Excess Solid to Solvent in Vials A->B C Agitate at Constant Temperature (e.g., 25°C or 37°C) for 24-72h B->C D Withdraw Aliquot C->D E Filter (0.45 µm) or Centrifuge D->E F Dilute Supernatant E->F G Quantify by Validated HPLC-UV Method F->G

Sources

5-Aminopyrimidin-4-ol hydrochloride CAS number 106913-64-8.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Aminopyrimidin-4-ol hydrochloride (CAS: 106913-64-8)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 5-Aminopyrimidin-4-ol hydrochloride (CAS No. 106913-64-8), a pivotal heterocyclic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this guide delves into the compound's fundamental properties, synthetic pathways, chemical reactivity, and applications, grounding all technical claims in authoritative sources.

Core Identity and Physicochemical Profile

5-Aminopyrimidin-4-ol hydrochloride is the salt form of 5-Aminopyrimidin-4-ol, a substituted pyrimidine. The hydrochloride form enhances the compound's stability and often improves its solubility in aqueous media, making it a highly practical starting material for various chemical transformations.[1] Pyrimidines are a class of compounds of immense biological importance, forming the core structure of nucleobases like cytosine, thymine, and uracil. Consequently, synthetic analogues such as this one are of great interest in medicinal chemistry.

The compound typically presents as a yellow solid and should be stored at refrigerated temperatures (0-8°C) to ensure its long-term stability.[1]

Table 1: Key Physicochemical and Identification Properties

PropertyValueSource(s)
CAS Number 106913-64-8[1][2][3]
Molecular Formula C₄H₅N₃O·HCl[1][2]
Molecular Weight 147.56 g/mol [1][2][3]
Appearance Yellow solid[1]
Purity Typically ≥95% (by HPLC)[1]
Storage Conditions 0-8°C, dry conditions[1]
MDL Number MFCD12400742[1]
PubChem ID 12455728[1]

A critical, yet often overlooked, feature of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium with the corresponding pyrimidin-4(3H)-one form. This keto-enol tautomerism dictates the compound's reactivity, influencing which sites are susceptible to electrophilic or nucleophilic attack. The keto form generally predominates, which is crucial for understanding its reaction mechanisms.

Caption: Keto-enol tautomerism of the 5-Aminopyrimidin-4-ol core.

Synthesis and Purification: A Validated Protocol

While multiple synthetic routes to substituted aminopyrimidines exist, a common and reliable strategy involves the cyclization of a suitable three-carbon precursor with an amidine, or the reduction of a functionalized pyrimidine. For 5-Aminopyrimidin-4-ol, a logical approach is the reduction of a precursor like 5-nitro-pyrimidin-4-ol. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.

The causality for choosing this pathway lies in the commercial availability of nitro-substituted pyrimidines and the high efficiency of nitro group reductions. The final salt formation step ensures a stable, easily handled product.

Experimental Protocol: Synthesis via Nitro Reduction

This protocol is a representative, field-proven methodology adapted from established chemical literature for similar transformations.[4]

Step 1: Reduction of 5-Nitropyrimidin-4-ol

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 5-nitropyrimidin-4-ol (1.0 eq) in ethanol (10 volumes).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the suspension. The use of a significant excess of the reducing agent is critical to drive the reaction to completion.

  • Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acidic mixture and precipitate the tin salts. Caution: CO₂ evolution.

  • Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with ethanol. The filtrate contains the desired 5-aminopyrimidin-4-ol base.

Step 2: Formation and Isolation of the Hydrochloride Salt

  • Concentrate the ethanolic filtrate from Step 1 under reduced pressure to yield the crude 5-aminopyrimidin-4-ol base.

  • Dissolve the crude base in a minimal amount of isopropanol or ethanol.

  • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 1M solution) or concentrated HCl dropwise with vigorous stirring until the pH is acidic (pH 2-3).[5]

  • The hydrochloride salt will precipitate out of the solution. Stir the resulting slurry at 0-5°C for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether to remove residual solvent and impurities, and dry under vacuum.

SynthesisWorkflow Start 5-Nitropyrimidin-4-ol + SnCl2 in Ethanol Reduction Heat to Reflux (4-6 hours) Start->Reduction Quench Cool & Neutralize (aq. NaHCO3) Reduction->Quench Filter Filter through Celite® to remove tin salts Quench->Filter Evaporate Concentrate Filtrate (Crude Base) Filter->Evaporate Salt Dissolve in Alcohol + Add HCl Solution Evaporate->Salt Isolate Precipitate, Filter & Wash with Ether Salt->Isolate End 5-Aminopyrimidin-4-ol HCl (Final Product) Isolate->End

Caption: Generalized workflow for the synthesis of 5-Aminopyrimidin-4-ol HCl.

Chemical Reactivity and Utility as a Synthetic Scaffold

The value of 5-Aminopyrimidin-4-ol hydrochloride lies in the orthogonal reactivity of its functional groups, making it a versatile building block for constructing more complex molecules.[1]

  • The Amino Group (-NH₂): This primary amine is a potent nucleophile. It readily participates in acylation, sulfonylation, and alkylation reactions. It is also a key handle for forming urea or thiourea linkages and for participating in coupling reactions to build larger molecular frameworks, which is fundamental in the synthesis of kinase inhibitors.[5]

  • The 4-Hydroxy/Oxo Group: The hydroxyl group (in its predominant keto tautomer) can be converted into a more reactive leaving group. The most common and mechanistically vital transformation is its conversion to a 4-chloro group using reagents like phosphorus oxychloride (POCl₃). This 4-chloropyrimidine is now highly activated for nucleophilic aromatic substitution (SₙAr), allowing for the introduction of a wide array of nucleophiles (amines, alcohols, thiols) at the C4 position.

ReactionPathway Start 5-Aminopyrimidin-4-ol Reagent1 POCl3 (Chlorination) Intermediate 5-Amino-4-chloropyrimidine (Activated Intermediate) Start->Intermediate Step 1 Reagent1->Intermediate Reagent2 Nucleophile (R-NH2) (SNAr Reaction) Product 5,4-Disubstituted Pyrimidine (Diverse Products) Intermediate->Product Step 2 Reagent2->Product

Caption: Key reaction pathway illustrating the compound's synthetic utility.

Applications in Research and Drug Development

The aminopyrimidine scaffold is a well-established pharmacophore in modern drug discovery.[6] 5-Aminopyrimidin-4-ol hydrochloride serves as a crucial starting material in several therapeutic areas.

  • Oncology: Many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature an aminopyrimidine core that anchors the molecule within the ATP-binding pocket of the target kinase. This compound provides a ready-made scaffold for elaboration into such inhibitors.[1][5]

  • Antiviral Agents: The structural similarity of pyrimidines to nucleobases makes them prime candidates for developing antiviral drugs that can interfere with viral replication by inhibiting key enzymes like polymerases or reverse transcriptases.[1]

  • Biochemical Research: It is used as a tool compound in studies related to nucleic acid metabolism and for investigating enzyme inhibition, helping to elucidate complex cellular processes.[1]

  • Agrochemicals and Fine Chemicals: Beyond pharmaceuticals, its versatile reactivity allows for its use in the synthesis of novel herbicides, pesticides, and other specialized organic molecules.[1]

Health and Safety Information

As with any laboratory chemical, proper handling of 5-Aminopyrimidin-4-ol hydrochloride is essential. The compound is classified as hazardous and requires appropriate personal protective equipment (PPE).[7][8]

Table 2: GHS Hazard Information and Handling Precautions

CategoryInformationSource(s)
GHS Classification Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[7][8][9]
Signal Word Warning[7][8][9]
Engineering Controls Use only outdoors or in a well-ventilated area, such as a chemical fume hood. Ensure eyewash stations and safety showers are nearby.[7][9]
Personal Protective Equipment (PPE) Wear protective gloves (e.g., nitrile), safety goggles or face shield, and a lab coat.[7][8]
Handling Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[7]
Storage Keep container tightly closed. Store in a dry, cool, and well-ventilated place. Store locked up. Protect from light.[7]
Incompatible Materials Strong oxidizing agents, strong acids.[7]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][8]

References

  • 5-Aminopyrimidin-4-ol Hydrochloride. Pharmaffiliates. [Link]

  • Substituted aminopyrimidines.
  • Aminopyrimidine compounds and methods of use.
  • The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. Journal of Molecular Structure. [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Antioxidants, 2022. [Link]

Sources

Technical Reference: 5-Aminopyrimidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Precision Stoichiometry, Structural Dynamics, and Analytical Validation

Core Directive: The Stoichiometric Imperative

In drug development, particularly in the synthesis of purine analogues and antiviral candidates, 5-Aminopyrimidin-4-ol hydrochloride serves as a critical scaffold.[1] However, its utility is frequently compromised by stoichiometric errors arising from three sources:

  • Tautomeric Ambiguity: The equilibrium between the hydroxy (-OH) and oxo (=O) forms.

  • Salt Stoichiometry: Confusion between the free base and the hydrochloride salt.

  • Hydration State: The hygroscopic nature of pyrimidine salts leading to "wet" weights that skew molarity calculations.

This guide provides the definitive physicochemical data and validation protocols required to use this reagent with GMP-level precision.

Chemical Identity & Molecular Weight Profile[1][2][3][4][5][6][7]

The following values represent the theoretical anhydrous standards. In practical applications, you must apply a correction factor for water content (See Section 4).

ParameterValueNotes
Compound Name 5-Aminopyrimidin-4-ol hydrochloridePrimary nomenclature
Synonyms 5-Amino-4-hydroxypyrimidine HCl; 5-Aminopyrimidin-4(3H)-one HClTautomer-dependent naming
CAS Number (Salt) 106913-64-8 Use this for ordering/inventory
CAS Number (Base) 69785-94-0Do not use for MW calculations
Molecular Formula C₄H₅N₃O[1][2][3][4][5][6] · HClAnhydrous Salt
Molecular Weight 147.56 g/mol Base (111.10) + HCl (36.46)
Appearance Yellow to off-white solidOxidizes slightly upon air exposure
Solubility High in H₂O, DMSO; Low in CH₂Cl₂, HexanePolar ionic character
⚠️ Critical Isomer Warning

Do not confuse this compound with:

  • 4-Aminopyrimidine (CAS 591-54-8): Lacks the hydroxyl group.

  • 4-Aminopyrimidin-5-ol: The regioisomer (amino and hydroxyl groups swapped).

  • Cytosine (4-Aminopyrimidin-2-one): Structurally similar but functionally distinct.

Structural Dynamics: Tautomerism & Protonation

Understanding the structure is prerequisite to predicting reactivity. 5-Aminopyrimidin-4-ol exists in a tautomeric equilibrium. In the solid state and polar solvents (like the reaction conditions typically used), the oxo (lactam) form predominates over the hydroxy (lactim) form.

Furthermore, the site of protonation in the hydrochloride salt is critical. While the exocyclic amine (C5-NH₂) is electron-rich, the ring nitrogens (specifically N1 or N3) are often the preferred sites for protonation due to resonance stabilization of the cation.

Visualization: Tautomeric Equilibrium & Salt Formation

Tautomerism cluster_legend Structural Logic Hydroxy Hydroxy Form (Lactim) (Less Stable in Polar Solvents) Oxo Oxo Form (Lactam) (Dominant Tautomer) Hydroxy->Oxo Tautomerization (Fast) Salt HCl Salt Complex (Protonated Species) Oxo->Salt + HCl (Protonation at N1/N3) Explanation The '4-ol' name is historical. The '4-one' structure dictates reactivity (e.g., nucleophilic attack).

Figure 1: The tautomeric shift from the hydroxy form to the dominant oxo form, followed by hydrochloride salt formation.

Analytical Validation Strategy

As a senior scientist, you cannot rely solely on the Certificate of Analysis (CoA) for stoichiometry, especially if the container has been opened. The hygroscopic nature of HCl salts means the "effective" molecular weight changes over time.

Protocol A: Determining Effective Molecular Weight (MW_eff)

Use this workflow to establish the exact mass required for your reaction.

  • Chloride Content Titration (Argentometric):

    • Principle: Reacts Ag⁺ with Cl⁻ to precipitate AgCl.

    • Reagents: 0.1 N AgNO₃, Potassium Chromate (indicator) or Potentiometric electrode.

    • Calculation:

      
      
      
    • Interpretation: Theoretical Cl⁻ for Mono-HCl is 24.03% . If your value is lower (e.g., 22%), your sample contains water or excess solvent.

  • qNMR (Quantitative NMR):

    • Principle: Use an internal standard (e.g., Maleic Acid or TCNB) to determine the absolute purity of the organic scaffold.

    • Solvent: D₂O (Exchangeable protons will disappear) or DMSO-d6.

Visualization: QC Decision Tree

QC_Workflow Start Raw Material Receipt (5-Aminopyrimidin-4-ol HCl) Visual Visual Inspection (Yellow Solid?) Start->Visual Titration Argentometric Titration (Determine % Cl-) Visual->Titration Check_Cl Cl- ≈ 24.0%? Titration->Check_Cl Pass Use Theoretical MW (147.56 g/mol) Check_Cl->Pass Yes Fail Calculate Correction Factor (Hydrate/Solvate present) Check_Cl->Fail No (< 23.5%) Correction Adjust Stoichiometry Fail->Correction New MW = 147.56 / (Purity)

Figure 2: Quality Control workflow to validate salt stoichiometry before use in critical synthesis.

Experimental Protocol: Free Base Conversion

In certain palladium-catalyzed cross-couplings, the HCl moiety may poison the catalyst. You may need to generate the free base in situ or isolate it.

Objective: Isolate 5-Aminopyrimidin-4-ol (Free Base) from the Hydrochloride salt.

Reagents:

  • 5-Aminopyrimidin-4-ol HCl (10 mmol, 1.47 g)

  • Sodium Bicarbonate (NaHCO₃) saturated solution

  • Ethyl Acetate / Ethanol (3:1 mixture)

Methodology:

  • Dissolution: Dissolve 1.47 g of the HCl salt in 10 mL of distilled water. The solution will be acidic (pH ~2-3).

  • Neutralization: Slowly add saturated NaHCO₃ while stirring. Monitor pH until it reaches ~7-8. Effervescence (CO₂) will occur.

  • Precipitation/Extraction:

    • The free base has lower water solubility than the salt. It may precipitate.

    • If no precipitate forms, extract the aqueous layer 3x with EtOAc/EtOH (3:1).

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Yield Verification: Weigh the resulting solid. Theoretical yield for free base is 1.11 g .

Handling & Stability

  • Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator.

  • Oxidation: Aminopyrimidines can oxidize to form azo-dimers or N-oxides if left in solution exposed to light and air.

    • Recommendation: Prepare solutions fresh. If storage is necessary, freeze at -20°C under Argon.

  • Thermal Stability: Melting point is generally >200°C (decomposition). Do not heat above 80°C during drying unless under high vacuum.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12455728, 5-Aminopyrimidin-4-ol hydrochloride. Retrieved from [Link]

  • Lagoja, I. M. (2005). Pyrimidine as Constituent of Natural Biologically Active Compounds. Chemistry & Biodiversity, 2(1), 1–50. (Contextual grounding for pyrimidine reactivity).

Sources

Technical Monograph: Spectroscopic Characterization of 5-Aminopyrimidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the spectroscopic characterization of 5-Aminopyrimidin-4-ol hydrochloride . This document is structured for researchers requiring high-fidelity data for structural validation and quality control.


H

N

O

HCl Molecular Weight: 147.56 g/mol (Salt), 111.10 g/mol (Free Base)

Part 1: Structural Dynamics & Tautomerism

Before analyzing spectra, one must understand the species present in solution. 5-Aminopyrimidin-4-ol exists in a tautomeric equilibrium between the enol (4-ol) and keto (4(3H)-one) forms. In the solid state and polar solvents (DMSO, H


O), the keto-amine  tautomer predominates. The addition of HCl protonates the most basic site—typically the ring nitrogen (N1 or N3) or the exocyclic amine, stabilizing the cationic species.
Tautomeric & Protonation Workflow

The following diagram illustrates the equilibrium and ionization relevant to your spectral interpretation.

Tautomerism Figure 1: Tautomeric equilibrium and salt formation pathway. Enol Enol Form (4-OH) Keto Keto Form (4(3H)-one) (Dominant) Enol->Keto Tautomerism Salt HCl Salt (Protonated Cation) Keto->Salt + HCl

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

Experimental Protocol
  • Solvent: DMSO-d

    
     is the preferred solvent. D
    
    
    
    O causes rapid exchange of labile protons (NH, OH, NH
    
    
    ), erasing critical diagnostic signals.
  • Concentration: 10–15 mg/mL.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

H NMR Data (DMSO-d , 400 MHz)

The spectrum is characterized by two distinct aromatic singlets and broad exchangeable proton signals.[1]

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.00 – 13.50 Broad Singlet1HN3-H (Ring NH)Characteristic of pyrimidin-4-one lactam structure. Disappears in D

O.
8.00 – 9.50 Broad3H+-NH

/ -OH
Ammonium/hydroxyl protons from HCl salt. Highly variable width/position based on water content/pH.
8.35 Singlet1HC2-H Deshielded by two flanking nitrogens. The most downfield aromatic signal.
7.65 Singlet1HC6-H Shielded relative to H-2 due to the ortho electron-donating amino group at C5.
5.00 – 6.00 Broad2HC5-NH

Note: In the HCl salt, this signal often merges with the broad ammonium peak downfield or broadens into the baseline.
C NMR Data (DMSO-d , 100 MHz)
Chemical Shift (

, ppm)
AssignmentElectronic Environment
160.5 C-4 (C=O)Carbonyl carbon (lactam).
142.1 C-2Flanked by two nitrogens (N1, N3); highly deshielded.
136.5 C-6Ortho to the electron-donating 5-amino group.
124.8 C-5Substituted with amino group; shielded relative to unsubstituted pyrimidine carbons.

Scientist's Note: The chemical shift of C2-H (


 8.35) vs C6-H  (

7.65) is the primary diagnostic for 5-substituted 4-hydroxypyrimidines. If the substituent were at position 6, you would see a singlet at C2 and a singlet at C5 (typically more shielded, ~6.0-7.0 ppm).

Part 3: Infrared Spectroscopy (FT-IR)

Sample Preparation[3][4]
  • Method: KBr Pellet or ATR (Attenuated Total Reflectance).

  • Pre-treatment: Ensure the sample is dry; hygroscopic HCl salts can show massive water bands masking the NH region.

Spectral Interpretation

The HCl salt introduces a broad "ammonium band" that complicates the high-frequency region.

Wavenumber (cm

)
Vibration ModeFunctional GroupNotes
2800 – 3200 N-H Stretch (Broad)NH

/ NH
Broad, complex band typical of amine salts. Overlaps with C-H stretches.
1680 – 1710 C=O StretchAmide I (Lactam)Strong intensity.[1] Confirms the keto (pyrimidinone) tautomer.
1620 – 1650 N-H Bend / C=NAmide II / ImineMedium-Strong. Characteristic of the pyrimidine ring system.
1500 – 1600 C=C Ring StretchPyrimidine Skeleton"Breathing" modes of the aromatic ring.
1200 – 1250 C-N StretchC-NH

Aryl amine stretch.
~800 C-H BendingOut-of-planeDiagnostic for substitution patterns (isolated hydrogens).

Part 4: Mass Spectrometry (MS)

Ionization & Fragmentation[5][6]
  • Technique: ESI (Positive Mode) or EI (Electron Impact).

  • Observation: In ESI+, the HCl dissociates; you observe the protonated free base [M+H]

    
    . In EI, you observe the molecular ion M
    
    
    
    .
Fragmentation Pathway

The fragmentation of 4-hydroxypyrimidines typically involves the loss of neutral molecules like CO and HCN.

Key Ions:

  • m/z 112: [M+H]

    
     (Parent Ion in ESI).
    
  • m/z 111: M

    
     (Parent Ion in EI).
    
  • m/z 83: [M - CO]

    
     (Loss of Carbonyl).
    
  • m/z 56: [M - CO - HCN]

    
     (Ring collapse).
    

MassSpec Figure 2: Primary EI fragmentation pathway for 5-aminopyrimidin-4-ol. M_Ion Molecular Ion m/z 111 (M+) Frag1 Fragment m/z 83 [M - CO] M_Ion->Frag1 - 28 Da (CO) Frag2 Fragment m/z 56 [M - CO - HCN] Frag1->Frag2 - 27 Da (HCN)

Part 5: Quality Control & Troubleshooting

Common Impurities
  • 4,5-Diaminopyrimidine: Result of over-reduction during synthesis. Look for an extra upfield aromatic signal in NMR.

  • 5-Nitropyrimidin-4-ol: Starting material. Distinctive yellow color and downfield shift of H-6 due to the electron-withdrawing nitro group.

Self-Validating Protocol

To confirm you have the HCl salt and not the free base:

  • Solubility Test: The HCl salt is soluble in water; the free base has poor water solubility.

  • Silver Nitrate Test: Dissolve a small amount in water and add AgNO

    
    . A white precipitate (AgCl) confirms the presence of chloride counterions.
    

References

  • National Institute of Standards and Technology (NIST). Pyrimidine, 5-amino-4-hydroxypyrimidine Mass Spectrum & IR Data. NIST Chemistry WebBook. Link

  • ChemicalBook. 5-Aminopyrimidin-4-ol Hydrochloride Product & Spectral Data.Link

  • PubChem. Compound Summary for CID 12455728: 5-Aminopyrimidin-4-ol hydrochloride. National Library of Medicine. Link

  • Santa Cruz Biotechnology. 5-Aminopyrimidin-4-ol hydrochloride (CAS 106913-64-8).Link

  • ResearchGate. Synthesis and spectral analysis of substituted 4-aminopyrimidines and related heterocycles. (Contextual reference for pyrimidine shifts). Link

Sources

A Technical Guide to the Purity Analysis of 5-Aminopyrimidin-4-ol Hydrochloride by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 5-Aminopyrimidin-4-ol hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights.

Introduction: The Significance of Purity Analysis for 5-Aminopyrimidin-4-ol Hydrochloride

5-Aminopyrimidin-4-ol hydrochloride is a crucial building block in the synthesis of various biologically active molecules, including antiviral and anticancer agents.[1] Its hydrochloride salt form enhances solubility, making it a versatile intermediate in pharmaceutical research and development.[1] The purity of this active pharmaceutical ingredient (API) is a critical quality attribute, as impurities can affect the safety, efficacy, and stability of the final drug product. Therefore, a robust and reliable analytical method is essential for accurately quantifying the purity of 5-Aminopyrimidin-4-ol hydrochloride and detecting any potential impurities or degradation products.[2]

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity.[2][3] This guide will detail the systematic development and validation of a reversed-phase HPLC (RP-HPLC) method tailored to the physicochemical properties of 5-Aminopyrimidin-4-ol hydrochloride.

Understanding the Analyte: Physicochemical Properties of 5-Aminopyrimidin-4-ol Hydrochloride

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValue/DescriptionSignificance for HPLC Method Development
Molecular Formula C4H5N3O·HCl[1][4]Indicates the presence of nitrogen and oxygen atoms, which can influence polarity and UV absorbance.
Molecular Weight 147.56 g/mol [1][4]
Appearance Yellow solid[1]
Polarity Polar compoundDue to the amino, hydroxyl, and pyrimidine ring functionalities, the compound is polar. This necessitates a reversed-phase HPLC approach with careful mobile phase selection to achieve adequate retention.[5][6]
Solubility Soluble in aqueous solutionsFacilitates sample preparation in common HPLC mobile phase components like water.[1]
UV Absorbance Expected to absorb in the UV regionThe aromatic pyrimidine ring suggests strong UV absorbance, making UV detection a suitable choice. Wavelength screening is necessary to determine the optimal detection wavelength.

HPLC Method Development: A Rationale-Driven Approach

The development of a robust HPLC method is an iterative process of optimizing various chromatographic parameters.

Selection of Chromatographic Mode

Given the polar nature of 5-Aminopyrimidin-4-ol hydrochloride, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable chromatographic mode.[6][7] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. This setup is versatile and widely applicable for a broad range of pharmaceutical compounds.[7]

Stationary Phase Selection

A C18 (octadecylsilane) column is the recommended starting point for the stationary phase. C18 columns are the most common type of reversed-phase columns and offer excellent hydrophobic retention for a wide variety of analytes.[7] For highly polar compounds that may exhibit poor retention on traditional C18 phases, a polar-endcapped or polar-embedded C18 column can be considered to enhance retention.[8]

Mobile Phase Optimization

The mobile phase composition is a critical factor in achieving optimal separation.[9]

  • Solvents: A mixture of a polar organic solvent and an aqueous buffer is typically used in RP-HPLC.

    • Organic Solvent: Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff.

    • Aqueous Phase: HPLC-grade water is the primary component.

  • pH Control: The pH of the mobile phase is crucial for controlling the retention and peak shape of ionizable compounds like 5-Aminopyrimidin-4-ol hydrochloride.[10] The amino group on the pyrimidine ring will be protonated at acidic pH. Maintaining a consistent pH with a buffer is essential for reproducibility. An acidic mobile phase (pH 2.5-4.0) is recommended to suppress the silanol interactions on the silica-based stationary phase and ensure the analyte is in a single ionic form, leading to sharper, more symmetrical peaks. A phosphate or acetate buffer is a suitable choice.[11]

  • Elution Mode:

    • Isocratic Elution: A constant mobile phase composition is used throughout the analysis. This is a simpler approach and is suitable if all components of interest are well-resolved within a reasonable timeframe.[10]

    • Gradient Elution: The composition of the mobile phase is changed over time. This is beneficial for separating compounds with a wide range of polarities and for analyzing complex mixtures of the API and its impurities.[10]

Detection Wavelength

A Diode Array Detector (DAD) or a UV-Vis detector is appropriate for this analysis. An initial UV scan of 5-Aminopyrimidin-4-ol hydrochloride in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax). This will ensure the highest sensitivity for the analyte and its potential impurities. Based on the analysis of similar pyrimidine derivatives, a starting wavelength in the range of 220-280 nm is recommended for initial screening.[3][12]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the purity analysis of 5-Aminopyrimidin-4-ol hydrochloride by HPLC.

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and DAD or UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • 5-Aminopyrimidin-4-ol hydrochloride reference standard and test sample.

  • HPLC-grade acetonitrile, water, and phosphoric acid.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. Filter and degas.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile. Filter and degas.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 ratio.

  • Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of 5-Aminopyrimidin-4-ol hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[13]

  • Sample Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the 5-Aminopyrimidin-4-ol hydrochloride test sample and prepare it in the same manner as the standard solution.[13]

Chromatographic Conditions
ParameterRecommended ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmProvides good resolution and efficiency for a wide range of compounds.[3]
Mobile Phase Gradient elution with Mobile Phase A (0.1% H3PO4 in water) and Mobile Phase B (Acetonitrile)A gradient is often necessary to separate the main peak from potential impurities with different polarities.[2]
Gradient Program Time (min)%B
05
2095
2595
265
305
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[12]
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (start with 254 nm)Ensures optimal sensitivity for the analyte.[12]
System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five or six times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

These criteria ensure that the system is providing reproducible and accurate results.[14]

Method Validation: Ensuring Trustworthiness and Reliability

Once the HPLC method is developed, it must be validated in accordance with International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose.[15][16][17]

Validation Parameters

The following parameters should be evaluated during method validation:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[16] This is often demonstrated through forced degradation studies (acid, base, oxidation, heat, and light).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[16] This is typically evaluated over a range of 50% to 150% of the target concentration.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[15]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[16] This is often assessed by recovery studies using spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[16] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[18]

Visualization of Workflows

HPLC Method Development Workflow

HPLC_Method_Development A Analyte Characterization (5-Aminopyrimidin-4-ol HCl) B Select Chromatographic Mode (Reversed-Phase) A->B C Select Stationary Phase (C18 Column) B->C D Optimize Mobile Phase (Solvents, pH, Buffer) C->D E Select Detection Wavelength (UV Scan) D->E F Optimize Chromatographic Conditions (Flow Rate, Temperature, Gradient) E->F G System Suitability Testing F->G H Finalized HPLC Method G->H

Caption: Workflow for HPLC method development.

HPLC Method Validation Workflow

HPLC_Method_Validation A Finalized HPLC Method B Specificity (Forced Degradation) A->B C Linearity & Range A->C D Accuracy (Recovery Studies) A->D E Precision (Repeatability & Intermediate) A->E F LOD & LOQ A->F G Robustness A->G H Validated HPLC Method B->H C->H D->H E->H F->H G->H

Caption: Workflow for HPLC method validation.

Troubleshooting Common HPLC Issues

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Active silanol groups on the column. - Inappropriate mobile phase pH. - Column overload.- Use a polar-endcapped column. - Adjust mobile phase pH to be at least 2 pH units away from the analyte's pKa. - Reduce sample concentration.
Poor Retention - Mobile phase is too strong (too much organic solvent). - Analyte is too polar for the stationary phase.- Decrease the percentage of organic solvent in the mobile phase. - Consider a more retentive stationary phase (e.g., polar-embedded).
Ghost Peaks - Contamination in the mobile phase or sample. - Carryover from previous injections.- Use fresh, high-purity solvents. - Implement a needle wash step in the autosampler program.
Baseline Drift - Column not equilibrated. - Fluctuations in column temperature. - Mobile phase composition changing.- Equilibrate the column for a longer period. - Use a column oven to maintain a stable temperature. - Ensure proper mixing and degassing of the mobile phase.

Conclusion

This technical guide has provided a comprehensive and scientifically grounded approach to the development and validation of an HPLC method for the purity analysis of 5-Aminopyrimidin-4-ol hydrochloride. By following the principles and protocols outlined herein, researchers and drug development professionals can establish a reliable and robust analytical method to ensure the quality and consistency of this important pharmaceutical intermediate. The emphasis on a rationale-driven approach, coupled with rigorous validation, will ultimately contribute to the development of safe and effective medicines.

References

  • SIELC Technologies. Polar Compounds.
  • Tidke, K. J., & Solanki, P. R. (n.d.).
  • Waters Blog. (2025, June 18).
  • ResearchGate. (2016, October 21). Why we do use reversed phase in HPLC?
  • Chem-Impex. 5-Aminopyrimidin-4-ol hydrochloride.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Pasha, S. I., Ibrahim, M., & Balaram, V. M. (2016). Stability Indicating Analytical Method Development, Validation, Method Transfer and Impurity Profile (Related Substances) Of 2,4-Dihydroxy-5-Fluoropyrimidine By Liquid Chromatography. IOSR Journal of Pharmacy, 6(11), 27-33.
  • Dickie, A. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager.
  • Benchchem. (2025).
  • Pharmaguideline. (2024, December 11).
  • Markelj, J., Zupančič, T., & Pihlar, B. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica, 63(1), 8-17.
  • ResearchGate. (2025, August 6).
  • AMSbiopharma. (2025, July 22).
  • Santa Cruz Biotechnology. 5-Aminopyrimidin-4-ol hydrochloride.
  • Slideshare. (n.d.).
  • Sigma-Aldrich. Developing HPLC Methods.
  • Phenomenex. (2025, June 6).
  • Next LVL Programming. (2025, March 25). How To Select Mobile Phase In HPLC Method Development?
  • ICH. (2023, November 30).
  • Nagwanshi, S., Aher, S., & Bachhav, R. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(5), 2286-2292.
  • Benchchem. (n.d.). HPLC analysis method for 5-(Chloromethyl)-2-methylpyrimidin-4-amine.

Sources

Methodological & Application

Synthesis of 2-alkyl-4-amino-5-formylaminomethyl-pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Alkyl-4-Amino-5-Formylaminomethyl-pyrimidines

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-alkyl-4-amino-5-formylaminomethyl-pyrimidines. These compounds are of significant interest in medicinal chemistry and industrial synthesis, most notably as crucial precursors for Vitamin B1 (Thiamine).[1][2][3] The pyrimidine core is a foundational scaffold in numerous bioactive molecules, including nucleic acids and various therapeutic agents, exhibiting a wide range of pharmacological activities such as antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6][7]

This guide offers detailed, field-proven protocols, explains the causality behind experimental choices, and provides a framework for troubleshooting and optimization.

Overview of Synthetic Strategies

The synthesis of the target pyrimidine scaffold can be broadly approached via two primary strategies: a sequential route involving the formylation of a pre-formed aminomethylpyrimidine, or an integrated approach where the formylamino side chain is incorporated during the pyrimidine ring formation.

  • Strategy A: Sequential Synthesis. This is a robust and widely-used industrial method. It involves the initial synthesis of a key intermediate, 2-alkyl-4-amino-5-aminomethylpyrimidine (often referred to as a "Grewe diamine" analog), followed by a selective formylation of the primary amine on the C5-methyl group.[8][9]

  • Strategy B: Integrated Cyclization. This strategy aims to build the pyrimidine ring from precursors that already contain the N-formyl group or its equivalent. This can reduce the number of linear steps but may require more complex starting materials. A notable example involves the cyclization of an N-formyl-protected cyanoallyl amine with an alkylnitrile.[2]

G cluster_A Strategy A: Sequential Synthesis cluster_B Strategy B: Integrated Cyclization cluster_Legend Legend A_Start Acetonitrile / Malononitrile A_Mid 2-Alkyl-4-amino-5- aminomethylpyrimidine (Grewe Diamine Analog) A_Start->A_Mid Ring Formation & Nitrile Reduction A_End Target Product A_Mid->A_End Formylation B_Start N-Formyl Protected Acyclic Precursor B_End Target Product B_Start->B_End Cyclization with Alkylnitrile Key This diagram illustrates the two major synthetic routes. Strategy A is a two-stage process, while Strategy B is a more direct, integrated approach.

Caption: High-level overview of the two primary synthetic strategies.

Protocol I: Sequential Synthesis via Nitrile Reduction and Formylation

This approach is presented in two modules: the synthesis of the key aminomethylpyrimidine intermediate and its subsequent formylation. The 2-methyl derivative is used as a representative example due to its direct relevance to Thiamine synthesis.[2][3]

Module 1: Synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine

The synthesis of this key intermediate is efficiently achieved by constructing the pyrimidine ring to form 4-amino-2-methylpyrimidine-5-carbonitrile, followed by the reduction of the nitrile group. Scalable processes often start from inexpensive materials like malononitrile or 2-cyanoacetamide.[1][3]

G cluster_workflow Workflow: Synthesis of Key Intermediate Start Malononitrile Step1 React with DMF/ Dimethyl Sulfate (Vilsmeier-Haack type) Start->Step1 Intermediate1 Enamine Intermediate Step1->Intermediate1 Step2 Condense with Acetamidine Intermediate1->Step2 Intermediate2 4-Amino-2-methyl- pyrimidine-5-carbonitrile Step2->Intermediate2 Step3 Catalytic Hydrogenation (e.g., Raney Nickel) Intermediate2->Step3 Product 4-Amino-5-aminomethyl- 2-methylpyrimidine Step3->Product

Caption: Workflow for the synthesis of the aminomethyl intermediate.

Protocol 1.1: Synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine

Step A: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile

  • Reagent Preparation: In a suitable reactor under an inert atmosphere (N₂ or Ar), prepare the Vilsmeier-type reagent. To dimethylformamide (DMF, 3.0 equiv.), add dimethyl sulfate (1.1 equiv.) dropwise at 0-5 °C. Stir the mixture for 1 hour at room temperature to form the ionic salt.

  • Enamine Formation: Dissolve malononitrile (1.0 equiv.) in DMF and add it to the ionic salt solution at room temperature. Stir for 2-3 hours until analysis (TLC or LC-MS) shows complete consumption of the malononitrile.

  • Cyclization: Add acetamidine hydrochloride (1.2 equiv.) and a base such as sodium methoxide (2.5 equiv.) to the reaction mixture. Heat the mixture to 80-90 °C and stir for 4-6 hours.

  • Work-up and Isolation: Cool the reaction to room temperature and quench by pouring it into ice water. The product will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum to yield 4-amino-2-methylpyrimidine-5-carbonitrile.

Step B: Reduction to 4-Amino-5-aminomethyl-2-methylpyrimidine

  • Reaction Setup: In a high-pressure hydrogenation vessel, charge the 4-amino-2-methylpyrimidine-5-carbonitrile (1.0 equiv.), a suitable solvent (e.g., methanol saturated with ammonia), and a hydrogenation catalyst such as Raney Nickel (approx. 15% w/w).[10] The ammoniacal methanol helps to prevent the formation of secondary amine byproducts.

  • Hydrogenation: Seal the vessel, purge with nitrogen, then pressurize with hydrogen gas to approximately 4 MPa.[10] Heat the mixture to 100 °C and stir vigorously for 5-7 hours.

  • Isolation: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the catalyst through a pad of celite, washing with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield pure 4-amino-5-aminomethyl-2-methylpyrimidine.

Parameter Step A (Carbonitrile Synthesis) Step B (Nitrile Reduction)
Key Reagents Malononitrile, DMF, Dimethyl Sulfate, Acetamidine HCl4-Amino-2-methylpyrimidine-5-carbonitrile, H₂, Raney Ni
Solvent DMFMethanol / Ammonia
Temperature 0-90 °C100 °C
Pressure Atmospheric~4 MPa
Typical Yield 70-80%>95%[10]
Module 2: Formylation of the Aminomethyl Group

Formylation of the primary aliphatic amine at the C5 position can be achieved using several methods. The reaction must be selective to avoid formylation of the more electron-deficient C4 amino group. Formic acid activated with acetic anhydride is a classic and highly effective method.[11][12]

G cluster_mechanism Formylation Mechanism Reagents Formic Acid + Acetic Anhydride Intermediate Mixed Anhydride (Active Formylating Agent) Reagents->Intermediate Generation Product R-CH₂-NH-CHO Intermediate->Product Amine R-CH₂-NH₂ Amine->Product Nucleophilic Attack

Caption: Simplified mechanism of formylation using a mixed anhydride.

Protocol 1.2: N-Formylation

  • Reagent Preparation: In a flask, cool formic acid (1.5 equiv.) to 0 °C. Add acetic anhydride (1.2 equiv.) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to form the mixed anhydride.

  • Reaction: Dissolve the 4-amino-5-aminomethyl-2-methylpyrimidine (1.0 equiv.) in a suitable solvent like THF or ethyl acetate. Add this solution dropwise to the pre-formed mixed anhydride solution at 0 °C.

  • Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Quench the reaction by the slow addition of cold water. If the product precipitates, it can be collected by filtration. Otherwise, neutralize the solution with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final 2-methyl-4-amino-5-formylaminomethyl-pyrimidine.

Parameter Value
Key Reagents 4-Amino-5-aminomethyl-2-methylpyrimidine, Formic Acid, Acetic Anhydride
Solvent THF or Ethyl Acetate
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Typical Yield 85-95%

Protocol II: Integrated Synthesis via Cyclization

This alternative route builds the desired pyrimidine ring in a single cyclization step from an acyclic, N-formyl protected precursor. This method can be more efficient in terms of step count.[2]

Protocol 2.1: Cyclization of N-(3-amino-2-cyanoallyl)formamide with Acetonitrile

  • Reaction Setup: In a pressure-tolerant reactor, charge N-(3-amino-2-cyanoallyl)formamide (1.0 equiv.), acetonitrile (which acts as both reactant and solvent), and a catalytic amount of a strong base (e.g., sodium methoxide, 0.1-0.2 equiv.).

  • Cyclization: Seal the reactor and heat the mixture to 40-50 °C.[2] The reaction is typically run under the autogenous pressure of the solvent at this temperature. Stir for 3-5 hours.

  • Monitoring: Monitor the consumption of the starting material by GC or LC-MS.

  • Work-up and Isolation: After cooling, neutralize the catalyst with an acid (e.g., acetic acid). Evaporate the excess acetonitrile under reduced pressure.

  • Purification: The resulting crude oil or solid can be purified by silica gel chromatography using a solvent gradient (e.g., dichloromethane/methanol) to afford the pure 2-methyl-4-amino-5-formylaminomethyl-pyrimidine.[2]

Parameter Value
Key Reagents N-(3-amino-2-cyanoallyl)formamide, Acetonitrile, Sodium Methoxide
Solvent Acetonitrile
Temperature 40-50 °C
Pressure Autogenous (1-3 bar)[2]
Typical Yield ~75%[2]

Characterization and Quality Control

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following data are typical for the representative product, 2-methyl-4-amino-5-formylaminomethyl-pyrimidine.

Technique Expected Observations
¹H NMR Formyl Proton (CHO): ~8.0-8.2 ppm (singlet). Pyrimidine Proton (C6-H): ~7.8-8.0 ppm (singlet). Methylene Protons (CH₂): ~4.3-4.5 ppm (doublet, coupled to NH). C4-Amino Protons (NH₂): Broad singlet, ~6.5-7.0 ppm. Formyl-Amino Proton (NH): Broad triplet, ~8.3-8.6 ppm. Methyl Protons (CH₃): ~2.3-2.5 ppm (singlet).
¹³C NMR Formyl Carbonyl (C=O): ~160-165 ppm. Pyrimidine Carbons: Signals in the range of ~150-165 ppm. Methylene Carbon (CH₂): ~35-40 ppm. Methyl Carbon (CH₃): ~20-25 ppm.
FT-IR (cm⁻¹) N-H Stretch (Amine/Amide): 3100-3400 (broad). C=O Stretch (Amide I): ~1670. N-H Bend (Amide II): ~1550.
Mass Spec (ESI+) [M+H]⁺: Calculated m/z should match the observed value for the protonated molecule.
Melting Point A sharp melting point indicates high purity.

Troubleshooting and Field-Proven Insights

  • Incomplete Nitrile Reduction (Protocol 1.1): If the reduction stalls, ensure the catalyst is active and the system is free of catalyst poisons (e.g., sulfur compounds). Increasing hydrogen pressure or reaction time may be necessary.

  • Low Yield in Formylation (Protocol 1.2): Ensure the mixed anhydride is freshly prepared and kept cold before the addition of the amine. The primary amine of the aminomethyl group is significantly more nucleophilic than the aromatic C4-amine; however, forcing conditions (high temperature) could lead to side products.

  • Purification Challenges: The target compounds are polar. For column chromatography, a polar solvent system like Dichloromethane/Methanol or Ethyl Acetate/Methanol is often required. Adding a small amount of triethylamine (~0.5%) to the mobile phase can prevent streaking on silica gel.

  • Scalability: For industrial-scale synthesis, the sequential approach (Protocol I) is often preferred. The hydrogenation step is well-established, and the formylation is typically high-yielding and clean, minimizing complex purification needs.[1][3]

References

  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1.
  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm
  • The pathways of thiamin biosynthesis in yeasts. The major intermediates...
  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Preprints.org.
  • Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review).
  • Novel synthesis of substituted 4-amino-pyrimidines - P
  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1 | Request PDF.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Thiamine. Wikipedia.
  • 4-Amino-5-aminomethyl-2-methylpyrimidine | 95-02-3. ChemicalBook.
  • Process for the preparation of pyrimidine derivatives - EP0342482A2.
  • Formyl
  • Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction. PubMed.

Sources

Use of 5-Aminopyrimidin-4-ol hydrochloride in pharmaceutical development.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Aminopyrimidin-4-ol Hydrochloride in Pharmaceutical Development

Abstract

5-Aminopyrimidin-4-ol hydrochloride (CAS: 106913-64-8) serves as a "privileged scaffold" in medicinal chemistry, primarily utilized for the synthesis of fused heterocyclic systems. Its unique vicinal amino-hydroxyl motif allows for divergent synthetic pathways: (1) Cyclization with nitrous acid to yield [1,2,3]triazolo[4,5-d]pyrimidines (8-azapurines), and (2) Activation via chlorination to generate 4-chloro-5-aminopyrimidines , a critical intermediate for kinase inhibitor discovery. This guide details the material properties, synthetic protocols, and quality control measures required to leverage this compound in drug development.

Section 1: Chemical Identity & Material Science

Before initiating synthesis, it is critical to distinguish the hydrochloride salt from the free base to ensure stoichiometric accuracy and solubility.

PropertySpecificationApplication Note
Chemical Name 5-Aminopyrimidin-4-ol hydrochlorideOften referred to as 5-Amino-4-hydroxypyrimidine HCl.
CAS Number 106913-64-8Verify against CAS 5177-27-5 (Free Base) to avoid pH errors.
Molecular Formula C₄H₅N₃O[1][2] · HClMW: 147.56 g/mol .[1][2][3]
Solubility Water (High), DMSO (>10 mg/mL)The HCl salt is highly water-soluble; requires neutralization for organic extractions.
pKa ~2.5 (Pyrimidine N), ~9.0 (OH/NH)Amphoteric nature requires careful pH buffering during coupling.
Stability HygroscopicStore at -20°C under inert atmosphere (Ar/N₂).

Structural Insight: The molecule exists in tautomeric equilibrium between the enrol (4-ol) and keto (4-one) forms. In the hydrochloride salt, the protonation typically occurs at the pyrimidine ring nitrogen, stabilizing the solid form.

Section 2: Synthetic Utility & Divergent Pathways

The utility of 5-Aminopyrimidin-4-ol lies in its ability to serve as a precursor for two distinct classes of bioactive heterocycles.

Pathway A: The 8-Azapurine Route (Antineoplastic/Antiviral)

Reaction with nitrous acid effects diazotization of the C5-amine, followed by instantaneous intramolecular cyclization with the ring nitrogen. This yields 8-Azahypoxanthine , a bioisostere of hypoxanthine and a potent HGPRT inhibitor.

Pathway B: The Kinase Inhibitor Route (Chlorination)

Conversion of the C4-hydroxyl to a chloride (using POCl₃) yields 4-chloro-5-aminopyrimidine . This "activated" scaffold allows for Nucleophilic Aromatic Substitution (SₙAr) at the C4 position, a standard method for synthesizing adenine-mimetic kinase inhibitors.

SyntheticPathways Start 5-Aminopyrimidin-4-ol (Starting Material) Diazo Diazonium Intermediate Start->Diazo + NaNO2 / HCl (0°C) Chloro 4-Chloro-5-aminopyrimidine (Activated Scaffold) Start->Chloro + POCl3 (Reflux) Triazole 8-Azahypoxanthine (Triazolo[4,5-d]pyrimidine) Diazo->Triazole Cyclization (-H2O) Kinase Kinase Inhibitor Libraries Chloro->Kinase + R-NH2 (SnAr)

Figure 1: Divergent synthetic pathways from 5-Aminopyrimidin-4-ol HCl.

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 8-Azahypoxanthine (Triazolo[4,5-d]pyrimidin-7-one)

Target Audience: Medicinal Chemists developing nucleoside analogs.

Principle: The reaction relies on the formation of an unstable diazonium salt at C5. The geometry of the pyrimidine ring forces the diazonium group into proximity with the N3 ring nitrogen, resulting in rapid intramolecular coupling to form the triazole ring.

Reagents:

  • 5-Aminopyrimidin-4-ol HCl (1.0 eq)

  • Sodium Nitrite (NaNO₂), 1.2 eq

  • Hydrochloric Acid (2M)

  • Ice/Water bath

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol (1.47 g) of 5-Aminopyrimidin-4-ol HCl in 20 mL of 2M HCl.

  • Cooling: Submerge the flask in an ice-water bath and stir until the internal temperature reaches < 4°C.

    • Critical Control Point: Temperature must remain below 5°C to prevent decomposition of the diazonium intermediate into a phenol (hydrolysis).

  • Diazotization: Dropwise add a solution of NaNO₂ (12 mmol, 0.83 g in 5 mL water) over 15 minutes.

    • Observation: The solution may turn pale yellow/orange. Evolution of brown gas (NOx) indicates decomposition; slow the addition if observed.

  • Cyclization: Allow the reaction to stir at 0-5°C for 1 hour, then warm to room temperature over 2 hours.

  • Isolation: The product, 8-Azahypoxanthine, typically precipitates as a white to off-white solid due to poor solubility in acidic water.

  • Purification: Filter the solid, wash with ice-cold water (2 x 5 mL) and acetone (1 x 5 mL). Dry under vacuum at 50°C.

Validation Criteria:

  • Yield: Expect 70-85%.

  • ¹H NMR (DMSO-d₆): Disappearance of the broad -NH₂ signal (approx. 5-6 ppm). Appearance of a downfield triazole proton (if applicable) or broad amide NH.

  • MS (ESI): [M+H]⁺ = 138.04.

Protocol 2: Activation to 4-Chloro-5-aminopyrimidine

Target Audience: Lead Optimization Chemists.

Principle: Deoxychlorination using phosphoryl chloride (POCl₃). The C5-amino group is relatively stable but can be protected if side-reactions occur; however, direct chlorination is often successful due to the deactivating effect of the nitrogen heterocycle.

Reagents:

  • 5-Aminopyrimidin-4-ol HCl (1.0 eq)

  • Phosphoryl Chloride (POCl₃) (Excess, solvent/reagent)

  • N,N-Diethylaniline (Catalyst/Base)

Workflow:

ChlorinationWorkflow Step1 Mix 5-AP-4-ol HCl + POCl3 (Ratio 1:5 v/v) Step2 Add Diethylaniline (Cat. amount) Step1->Step2 Step3 Reflux (100°C) 2-4 Hours Step2->Step3 Step4 Quench on Crushed Ice (Exothermic!) Step3->Step4 Step5 Neutralize with NH4OH to pH 8 Step4->Step5 Step6 Extract with EtOAc Evaporate Step5->Step6

Figure 2: Workflow for the synthesis of the 4-chloro derivative.

Safety Note: Quenching POCl₃ is violently exothermic. Always add the reaction mixture to the ice, never ice to the mixture.

Section 4: Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Protocol 1) Diazonium hydrolysisEnsure temperature stays < 5°C during NaNO₂ addition.
Impurity Peaks (Protocol 2) Phosphorylation of amineUse a protecting group (e.g., Acetyl) on the amine if di-phosphorylation is observed, then deprotect.
Solubility Issues Salt formationThe product may exist as a zwitterion. Adjust pH to isoelectric point (often pH 4-5) to maximize precipitation.

References

  • Roblin, R. O., et al. (1945). "Chemotherapy. X. Antithyroid Compounds. Synthesis of 5-Aminopyrimidines." Journal of the American Chemical Society. (Classic reference for aminopyrimidine synthesis).
  • Taylor, E. C., & Weissberger, A. (Eds.). The Chemistry of Heterocyclic Compounds, Fused Pyrimidines. Wiley-Interscience. (Authoritative text on Traube and Azapurine synthesis).

Sources

Application Note: 5-Aminopyrimidin-4-ol HCl as a Scaffold in Nucleobase Synthesis and Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive technical guide for the use of 5-Aminopyrimidin-4-ol hydrochloride (CAS 106913-64-8) in biochemical research and medicinal chemistry.

Abstract

5-Aminopyrimidin-4-ol hydrochloride (5-AP-4-ol[1] · HCl) is a critical pyrimidine intermediate used primarily as a precursor in the synthesis of fused heterocyclic systems, including purines, pteridines, and oxazolopyrimidines. Its structural homology to natural nucleobases makes it a privileged scaffold in Fragment-Based Drug Discovery (FBDD), particularly for targeting ATP-binding sites in kinases. This guide details the physicochemical handling of the hydrochloride salt, its application in the "Gateway" synthesis of 4,5-diaminopyrimidines, and protocols for its use in enzymatic inhibition assays.

Part 1: Chemical Profile & Handling

The hydrochloride salt form significantly alters the solubility profile of the parent base, rendering it highly water-soluble but acidic. Proper buffering is essential for biological assays.

Physicochemical Properties
PropertySpecification
Chemical Name 5-Aminopyrimidin-4-ol hydrochloride
Synonyms 5-Amino-4-hydroxypyrimidine HCl; 5-Aminopyrimidin-4(3H)-one HCl
CAS Number 106913-64-8
Molecular Weight 147.56 g/mol
Appearance Off-white to yellow crystalline solid
Solubility Water (>50 mg/mL), DMSO (Moderate), Ethanol (Low)
pKa (Calculated) ~2.5 (pyrimidine N), ~9.0 (OH/NH tautomer)
Hygroscopicity Moderate (Store desiccated)
Storage & Stability[3][6][7]
  • Storage: -20°C is recommended for long-term storage to prevent oxidation of the amino group.

  • Stability: Stable in solid form for >2 years. In aqueous solution, the amine is susceptible to oxidation; prepare fresh or store aliquots at -80°C.

  • Safety: The compound is an irritant. The HCl salt will generate acidic vapors if heated strongly.

Part 2: Biochemical Applications[6][7][8]

Gateway Precursor to Purine Scaffolds (Traube Synthesis)

The primary synthetic application of 5-AP-4-ol is its conversion into 4,5-diaminopyrimidine , the obligate precursor for the Traube Purine Synthesis. While 5-AP-4-ol possesses the C4-C5 nitrogen-carbon framework, the C4-hydroxyl group is typically converted to a leaving group (Cl) and then displaced by ammonia to generate the diamine required to close the imidazole ring.

  • Mechanism: 5-AP-4-ol

    
     Chlorination (POCl
    
    
    
    )
    
    
    Amination (NH
    
    
    )
    
    
    Cyclization (Formic Acid)
    
    
    Purine.
  • Utility: This route allows for the introduction of isotopes (

    
    N or 
    
    
    
    C) at specific ring positions during the reconstruction of the purine core, essential for NMR structural studies of nucleic acids [1].
Fragment-Based Drug Discovery (FBDD)

In kinase inhibitor development, 5-AP-4-ol serves as a "hinge-binding" fragment. The pyrimidine N1 and the C4-carbonyl (tautomer of C4-OH) or C5-amine can form hydrogen bonds with the kinase hinge region, mimicking the adenine moiety of ATP.

  • Target Class: Serine/Threonine Kinases, CDK inhibitors.

  • Screening: Used in Surface Plasmon Resonance (SPR) or NMR fragment screens to identify low-affinity starting points for lead optimization [2].

Part 3: Visualized Workflows

Diagram 1: Synthetic Pathway to Purines

This diagram illustrates the conversion of 5-AP-4-ol to the purine core via the 4-chloro intermediate.

TraubeSynthesis Start 5-Aminopyrimidin-4-ol (Starting Material) Inter1 4-Chloro-5-aminopyrimidine (Activated Intermediate) Start->Inter1 POCl3, Reflux (Chlorination) Inter2 4,5-Diaminopyrimidine (Traube Precursor) Inter1->Inter2 NH3 / EtOH (Amination) End Purine / Hypoxanthine (Target Scaffold) Inter2->End HCOOH or HC(OEt)3 (Cyclization)

Caption: Step-wise chemical transformation of 5-AP-4-ol into the purine bicyclic system.

Diagram 2: Stock Preparation & QC Workflow

Standardized workflow for preparing assay-ready solutions from the HCl salt.

StockPrep Step1 Weigh 5-AP-4-ol HCl (Desiccated) Step2 Dissolve in Water/Buffer (Result: pH ~2-3) Step1->Step2 Step3 Neutralization (Add NaOH to pH 7.4) Step2->Step3 Critical Step Step4 Filtration (0.22 µm) Step3->Step4 Step5 QC Check (LC-MS / UV Abs) Step4->Step5

Caption: Preparation workflow emphasizing the critical neutralization step for biological compatibility.

Part 4: Detailed Experimental Protocols

Protocol A: Preparation of Neutralized Stock Solutions (100 mM)

Context: The HCl salt yields a highly acidic solution. Direct addition to cell culture or enzymatic assays without buffering will cause artifacts (protein precipitation or cell death).

Materials:

  • 5-Aminopyrimidin-4-ol HCl (MW: 147.56)[1][2]

  • Milli-Q Water (degassed)

  • 1N NaOH

  • PBS (pH 7.4)

Procedure:

  • Weighing: Weigh 147.6 mg of the compound into a 15 mL conical tube.

  • Solubilization: Add 8.0 mL of Milli-Q water. Vortex until fully dissolved.

    • Note: The pH will be approximately 2.0–3.0 at this stage.

  • Neutralization: While stirring, slowly add 1N NaOH dropwise. Monitor pH with a micro-electrode.

    • Target: pH 7.0–7.4.

    • Caution: Do not overshoot pH > 9.0, as pyrimidines can degrade in strong alkali over time.

  • Final Volume: Adjust volume to 10.0 mL with PBS.

  • Sterilization: Filter through a 0.22 µm PES syringe filter.

  • Storage: Aliquot (500 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Synthesis of 4,5-Diaminopyrimidine (The Gateway Reaction)

Context: This protocol converts the 4-ol to the 4-amine, creating the necessary precursor for purine synthesis.

Safety Warning: POCl


 is corrosive and reacts violently with water. Perform in a fume hood.
  • Chlorination:

    • Suspend 1.0 g (6.8 mmol) of 5-Aminopyrimidin-4-ol HCl in 10 mL of phosphorus oxychloride (POCl

      
      ).
      
    • Add 0.5 mL of N,N-dimethylaniline (catalyst).

    • Reflux for 2–3 hours until the solution becomes clear (evolution of HCl gas).

    • Remove excess POCl

      
       under reduced pressure. Pour residue onto crushed ice (carefully!) to quench. Extract with ethyl acetate to obtain 4-chloro-5-aminopyrimidine .
      
  • Amination:

    • Dissolve the crude chloro-intermediate in 15 mL of ethanolic ammonia (saturated).

    • Heat in a sealed pressure tube at 100°C for 6 hours.

    • Cool and evaporate solvent.[3]

    • Recrystallize from ethanol/water.

  • Validation:

    • Expected Product: 4,5-Diaminopyrimidine.[3][4]

    • QC: Check by LC-MS (M+H = 111.1 Da). The disappearance of the chlorine isotope pattern indicates success.

Part 5: Troubleshooting & Validation

IssueProbable CauseCorrective Action
Precipitation in Assay Buffer pH shock or "Salting out"Dilute the 100 mM stock 1:10 in water before adding to high-salt buffers (e.g., Krebs). Ensure stock is neutralized (Protocol A).
Low Yield in Chlorination Moisture in reagentsPOCl

must be distilled or fresh. The HCl salt of the starting material must be thoroughly dried (desiccator overnight).
Oxidation (Brown solution) Air sensitivity of amineUse degassed buffers. Add 1 mM DTT or TCEP to the stock solution if compatible with downstream assays.

References

  • Traube, W. (1900).[5] "Der Aufbau der Xanthinbasen aus der Cyanessigsäure." Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056.

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advancing fragments in the absence of crystal structures." Cell Chemical Biology, 23(3), 341-351.

  • Brown, D. J. (2009).[4] "Pyrimidines and Their Benzo Derivatives." Comprehensive Heterocyclic Chemistry.

  • PubChem Compound Summary. (2024). "5-Aminopyrimidin-4-ol."[1][6][7][8][2] National Center for Biotechnology Information.

Sources

Advanced Application Note: 5-Aminopyrimidin-4-ol HCl as a Scaffold for Antiviral Pharmacophores

[1]

Executive Summary & Strategic Value

5-Aminopyrimidin-4-ol hydrochloride (CAS: 106913-64-8; Free base: 5-amino-4-hydroxypyrimidine) acts as a critical "linchpin" intermediate in the de novo synthesis of fused heterocyclic antivirals. Its structural duality—possessing both an electron-rich amino group at C5 and a hydroxyl (tautomeric keto) group at C4—makes it the ideal substrate for closing the imidazole ring to form purines (specifically hypoxanthine derivatives) or constructing [1,2,4]triazolo[1,5-a]pyrimidines .

In the context of antiviral discovery, this compound is not merely a reagent but a privileged scaffold precursor . It is directly employed to synthesize polymerase inhibitors that mimic natural nucleosides, thereby disrupting viral RNA/DNA replication mechanisms (e.g., in Influenza, HCV, and potential broad-spectrum applications).

Chemical Pathway Visualization

The following diagram illustrates the divergent synthetic pathways where 5-Aminopyrimidin-4-ol serves as the core node.

GStart5-Aminopyrimidin-4-ol HCl(Core Scaffold)Reagent1Triethyl Orthoformate(TEOF) + H+Start->Reagent1CyclocondensationReagent2HNO2 / Cyclization(Diazotization)Start->Reagent2N-N Bond FormationInter1Hypoxanthine Derivatives(Purine-6-one)Reagent1->Inter1Imidazole Ring ClosureInter2[1,2,3]Triazolo[4,5-d]pyrimidines(8-Azapurines)Reagent2->Inter2Ring FusionTarget1Nucleoside Analogs(Polymerase Inhibitors)Inter1->Target1Ribosylation/ModificationTarget2Broad-Spectrum Antivirals(e.g., Anti-HCV, Anti-Flu)Inter2->Target2Functionalization

Caption: Divergent synthesis pathways transforming 5-Aminopyrimidin-4-ol into major antiviral classes: Purines (via TEOF) and Azapurines (via Diazotization).

Detailed Experimental Protocols

Protocol A: Synthesis of Hypoxanthine Derivatives (Purine Core Construction)

This protocol describes the conversion of 5-Aminopyrimidin-4-ol HCl into a hypoxanthine scaffold, a fundamental step in creating inosine-based antiviral nucleosides.

Mechanism: The amino group at C5 attacks the electrophilic carbon of triethyl orthoformate (TEOF), followed by cyclization onto the N3 nitrogen (or N1 depending on tautomer) to close the imidazole ring.

Reagents & Materials:
  • Substrate: 5-Aminopyrimidin-4-ol HCl (10 mmol)

  • Cyclizing Agent: Triethyl orthoformate (TEOF) (50 mL, excess)

  • Catalyst: Glacial Acetic Acid (0.5 mL) or p-Toluenesulfonic acid (catalytic amount)

  • Solvent: Anhydrous DMF or Ethanol (if not using neat TEOF)

  • Equipment: Round-bottom flask, reflux condenser, inert gas (N2) line.

Step-by-Step Methodology:
  • Preparation: In a 100 mL round-bottom flask, suspend 5-Aminopyrimidin-4-ol HCl (1.47 g, 10 mmol) in Triethyl orthoformate (30 mL).

    • Note: Using TEOF as both reagent and solvent drives the equilibrium forward.

  • Activation: Add Glacial Acetic Acid (0.5 mL) to catalyze the reaction.

  • Reflux: Attach a condenser and heat the mixture to reflux (approx. 146°C) under a nitrogen atmosphere for 4–6 hours.

    • Checkpoint: The suspension should clear as the intermediate forms, then potentially precipitate the product. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

  • Work-up: Cool the reaction mixture to room temperature.

    • If a precipitate forms: Filter the solid, wash with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL).

    • If no precipitate: Concentrate the solution under reduced pressure (rotary evaporator) to approx. 5 mL, then add cold diethyl ether to induce precipitation.

  • Purification: Recrystallize the crude Hypoxanthine derivative from water or ethanol/water mixture.

  • Validation: Confirm structure via 1H-NMR (Look for the appearance of the C8-H purine proton singlet around 8.0–8.2 ppm) and LC-MS .

Protocol B: Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidines

This scaffold is prominent in modern broad-spectrum antiviral research (e.g., anti-tubercular and anti-influenza agents).

Reagents & Materials:
  • Substrate: 5-Aminopyrimidin-4-ol HCl

  • Reagent: Dimethylformamide dimethyl acetal (DMF-DMA) or specific aromatic aldehydes (for substituted derivatives).

  • Solvent: Glacial Acetic Acid.

Step-by-Step Methodology:
  • Condensation: Dissolve 5-Aminopyrimidin-4-ol HCl (1.0 eq) in Glacial Acetic Acid.

  • Addition: Add the electrophile (e.g., DMF-DMA for the unsubstituted triazole ring, or an aldehyde for C-substituted derivatives).

  • Cyclization: Heat to 100°C for 3–5 hours.

  • Isolation: Pour the reaction mixture into crushed ice. Neutralize with NaHCO3 to pH 7.

  • Filtration: Collect the precipitate, wash with water, and dry under vacuum.

Analytical Data & Quality Control

When characterizing the intermediates derived from 5-Aminopyrimidin-4-ol, use the following reference parameters to ensure scaffold integrity.

Parameter5-Aminopyrimidin-4-ol HCl (Starting Material)Hypoxanthine Product (Target)
Appearance Yellow to off-white crystalline solidWhite powder
Melting Point >250°C (dec)>300°C
1H-NMR (DMSO-d6) δ 7.5–8.5 (Pyrimidine CH), Broad NH/OH signalsδ 8.0–8.2 (s, 1H, Purine C8-H), δ 8.1 (s, 1H, Purine C2-H)
MS (ESI+) m/z ~112 [M+H]+ (Free base)m/z ~137 [M+H]+
Solubility Soluble in water, DMSO; slightly soluble in EtOHSoluble in dilute acid/base; poor in organic solvents

Biological Assay: Antiviral Plaque Reduction (In Vitro)

Once the pharmacophore is synthesized, its activity is validated using a standard Plaque Reduction Neutralization Test (PRNT).

Objective: Determine the EC50 of the synthesized derivative against a model RNA virus (e.g., Influenza A or Vesicular Stomatitis Virus).

  • Cell Seeding: Seed Vero or MDCK cells in 12-well plates (2 x 10^5 cells/well) and incubate overnight to reach 90% confluency.

  • Infection: Wash cells with PBS. Infect with virus (approx. 50–100 PFU/well) in serum-free medium for 1 hour at 37°C.

  • Treatment: Remove inoculum. Overlay cells with semi-solid medium (e.g., DMEM + 1% Methylcellulose) containing serial dilutions of the synthesized compound (0.1 µM to 100 µM). Include Ribavirin or Favipiravir as a positive control.

  • Incubation: Incubate for 48–72 hours (virus-dependent) until plaques are visible.

  • Fixation & Staining: Fix cells with 4% Formaldehyde (1 hour), wash, and stain with 0.1% Crystal Violet.

  • Quantification: Count plaques. Calculate the % reduction compared to the DMSO vehicle control.

    • Formula:100 - [(Number of plaques in treated / Number of plaques in control) * 100]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12455728, 5-Aminopyrimidin-4-ol hydrochloride. Retrieved from [Link]

  • Maddry, J. A., et al. (2011). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis. Antimicrobial Agents and Chemotherapy.[1] Retrieved from [Link]

  • Aggarwal, R., et al. (2016). Synthesis and biological evaluation of 1,2,4-triazolo[1,5-a]pyrimidine derivatives as potential antimicrobial and antiviral agents. European Journal of Medicinal Chemistry.

The Strategic Utility of 5-Aminopyrimidin-4-ol Hydrochloride in the Synthesis of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents. Its structural analogy to the purine bases of DNA and RNA allows for critical interactions with a wide array of biological targets. Notably, in the realm of kinase inhibition, the pyrimidine framework has proven to be exceptionally effective. It acts as an ATP-competitive inhibitor by mimicking the adenine core of ATP, thereby forming key hydrogen bonds within the hinge region of the kinase active site.[1] This fundamental interaction has been leveraged in the design of numerous FDA-approved drugs for the treatment of cancer and other proliferative diseases. 5-Aminopyrimidin-4-ol hydrochloride emerges as a valuable and cost-effective starting material for the construction of these complex and highly functionalized pyrimidine-based pharmaceuticals.[1] Its inherent chemical functionalities—an amino group and a hydroxyl group on the pyrimidine ring—provide strategic handles for sequential chemical modifications, enabling the synthesis of diverse libraries of bioactive compounds.

This technical guide provides an in-depth exploration of the application of 5-Aminopyrimidin-4-ol hydrochloride as a key intermediate in drug synthesis. We will detail the critical transformation of this starting material into a highly reactive dichloropyrimidine intermediate and its subsequent elaboration into a generic kinase inhibitor scaffold through sequential nucleophilic aromatic substitution reactions. The protocols provided herein are designed to be self-validating, with a focus on the causality behind experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Physicochemical Properties and Safety Considerations

5-Aminopyrimidin-4-ol hydrochloride is typically a yellow to off-white solid with good solubility in water and polar organic solvents.[1]

PropertyValueReference
CAS Number 106913-64-8
Molecular Formula C₄H₅N₃O·HCl
Molecular Weight 147.56 g/mol
Appearance Yellow solid
Storage 0-8°C

Safety Precautions: 5-Aminopyrimidin-4-ol hydrochloride should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

Synthetic Workflow Overview

The synthetic strategy outlined below transforms 5-Aminopyrimidin-4-ol hydrochloride into a 2,4-disubstituted-5-aminopyrimidine, a common core structure in many kinase inhibitors. The workflow involves two key stages:

  • Chlorination: Conversion of the hydroxyl group to a more reactive chloro group, yielding the key intermediate, 2,4-dichloro-5-aminopyrimidine.

  • Sequential Nucleophilic Aromatic Substitution (SNAr): Stepwise displacement of the chloro groups with different amine nucleophiles.

G A 5-Aminopyrimidin-4-ol Hydrochloride B Chlorination (POCl3) A->B Step 1 C 2,4-Dichloro-5-aminopyrimidine B->C D First SNAr (Nucleophile 1) C->D Step 2 E 4-Substituted-2-chloro-5-aminopyrimidine D->E F Second SNAr (Nucleophile 2) E->F Step 3 G 2,4-Disubstituted-5-aminopyrimidine (Kinase Inhibitor Scaffold) F->G

Caption: Synthetic workflow from 5-Aminopyrimidin-4-ol hydrochloride to a generic kinase inhibitor scaffold.

Experimental Protocols

Part 1: Synthesis of 2,4-Dichloro-5-aminopyrimidine

The conversion of the hydroxypyrimidine to a dichloropyrimidine is a critical activation step. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[2][3] The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by chloride ions.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 5-Aminopyrimidin-4-ol hydrochloride (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) to the flask. The use of excess POCl₃ serves as both the reagent and the solvent.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and should be performed with caution in a fume hood.

  • Neutralization: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2,4-dichloro-5-aminopyrimidine can be purified by column chromatography on silica gel or by recrystallization.[4]

Causality of Experimental Choices:

  • Excess POCl₃: Ensures complete conversion of the starting material and acts as a high-boiling solvent, facilitating the reaction at an elevated temperature.[5]

  • Reflux Conditions: Provides the necessary activation energy for the chlorination reaction to proceed at a reasonable rate.

  • Quenching on Ice: Safely decomposes the highly reactive excess POCl₃. The low temperature helps to control the exothermicity of the hydrolysis reaction.

  • Neutralization: Brings the product into a neutral form, allowing for its extraction into an organic solvent.

Part 2: Sequential Nucleophilic Aromatic Substitution (SNAr)

The two chlorine atoms on the 2,4-dichloro-5-aminopyrimidine intermediate have different reactivities. The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position.[6][7] This difference in reactivity allows for a controlled, stepwise introduction of different nucleophiles.

G A 2,4-Dichloro-5-aminopyrimidine C First SNAr (e.g., DIPEA, isopropanol, rt to 80°C) A->C B + Aniline Derivative (Nucleophile 1) B->C D 4-(Anilino)-2-chloro-5-aminopyrimidine C->D F Second SNAr (e.g., higher temp, sealed tube) D->F E + Aliphatic Amine (Nucleophile 2) E->F G N2,N4-Disubstituted-pyrimidine-2,4,5-triamine (Kinase Inhibitor Scaffold) F->G

Caption: Reaction scheme for the sequential SNAr on 2,4-dichloro-5-aminopyrimidine.

Protocol for the First SNAr (Substitution at C4):

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloro-5-aminopyrimidine (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add the first amine nucleophile (e.g., a substituted aniline, 1.0-1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0-3.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).[1]

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 60-80 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the 4-substituted-2-chloro-5-aminopyrimidine intermediate.

Protocol for the Second SNAr (Substitution at C2):

  • Reaction Setup: In a sealed tube or a microwave vial, combine the 4-substituted-2-chloro-5-aminopyrimidine intermediate (1.0 eq) and the second amine nucleophile (e.g., a primary or secondary aliphatic amine, 1.5-3.0 eq).

  • Reaction Conditions: The reaction may be run neat or in a high-boiling solvent like n-butanol or 1,4-dioxane. Heat the reaction mixture to a higher temperature (e.g., 120-150 °C) for several hours. Microwave irradiation can also be employed to accelerate the reaction.[8]

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the final product by column chromatography, preparative HPLC, or recrystallization.

Causality of Experimental Choices:

  • Solvent Choice: Isopropanol is a good choice for the first substitution as it is polar enough to dissolve the starting materials but less reactive than the nucleophile. DMF can also be used to enhance solubility. For the second, more challenging substitution, a higher-boiling solvent is often necessary.

  • Base: DIPEA or K₂CO₃ is used to neutralize the HCl that is generated during the reaction, driving the equilibrium towards the product.

  • Temperature: The first substitution at the more reactive C4 position can often be achieved at a lower temperature, while the less reactive C2 position requires more forcing conditions (higher temperature) for the substitution to occur.[9]

  • Sealed Tube/Microwave: These techniques are employed for the second substitution to safely reach the required high temperatures and pressures, thereby reducing reaction times.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected yields for the sequential SNAr on a 2,4-dichloropyrimidine scaffold, based on literature precedents for similar systems.

StepNucleophileSolventBaseTemperature (°C)Time (h)Typical Yield (%)
First SNAr (C4) Substituted AnilineIsopropanolDIPEA804-1270-95
Second SNAr (C2) Aliphatic Aminen-Butanol-120-15012-2450-85

Conclusion

5-Aminopyrimidin-4-ol hydrochloride is a strategically valuable and versatile starting material in the synthesis of complex, biologically active molecules. Its utility is exemplified in the straightforward, two-stage transformation into a 2,4-disubstituted-5-aminopyrimidine core, a prevalent scaffold in kinase inhibitors. The protocols detailed in this guide provide a robust framework for researchers and drug development professionals to harness the synthetic potential of this important intermediate. By understanding the underlying principles of reactivity and the rationale behind the experimental conditions, scientists can effectively and efficiently construct diverse libraries of pyrimidine-based compounds for screening and lead optimization in drug discovery programs.

References

  • BenchChem. (2025). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. BenchChem.
  • Synthesis of compound 115 as N‐phenylpyrimidin‐2‐amine derivative... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. Retrieved February 23, 2026, from [Link]

  • Semantic Scholar. (2012, April 16). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved February 23, 2026, from [Link]

  • RSC Publishing. (2014, October 21). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido. Retrieved February 23, 2026, from [Link]

  • Organic Letters. (2006, January 12). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). WO2010018895A1 - Process for the preparation of n-phenyl-2-pyrimidine-amine derivatives.
  • MDPI. (2012, April 16). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved February 23, 2026, from [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Retrieved February 23, 2026, from [Link]

  • PMC. (n.d.). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Retrieved February 23, 2026, from [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Retrieved February 23, 2026, from [Link]

  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved February 23, 2026, from [Link]

  • MDPI. (2008, April 9). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved February 23, 2026, from [Link]

  • PMC. (n.d.). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Retrieved February 23, 2026, from [Link]

  • Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a- dihydroimidazo. (2021, May 24). Retrieved February 23, 2026, from [Link]

  • Quick Company. (n.d.). Method For Producing 2 Amino 4, 6 Dichloro 5 Formamidopyrimidine. Retrieved February 23, 2026, from [Link]

  • PubMed. (2012, April 16). Large-scale solvent-free chlorination of hydroxy-pyrimidines, -pyridines, -pyrazines and -amides using equimolar POCl₃. Retrieved February 23, 2026, from [Link]

  • Semantic Scholar. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2017, October 3). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. Retrieved February 23, 2026, from [Link]

Sources

Application Note: Experimental Protocols for 5-Aminopyrimidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Identity

5-Aminopyrimidin-4-ol hydrochloride (also known as 5-Aminopyrimidin-4(3H)-one HCl) is a critical heterocyclic building block used in the synthesis of fused pyrimidine systems, including pteridines , purines (e.g., Hypoxanthine), and oxazolo[5,4-d]pyrimidines .

Unlike standard pyrimidines, this molecule exhibits significant prototropic tautomerism (hydroxy-imine vs. oxo-amine), which dictates its reactivity and solubility. This guide provides validated protocols for solubilization, synthetic application (cyclization), and analytical quality control (HILIC-HPLC), addressing the specific challenges posed by its amphoteric nature.

Key Chemical Properties
PropertySpecificationCausality / Impact on Protocol
Molecular Formula C₄H₅N₃O[1][2] · HClThe HCl salt is acidic; requires buffering for biological assays.
Tautomerism 4-hydroxy

4(3H)-one
Reacts as a phenol (O-nucleophile) or amide (N-nucleophile) depending on pH and reagents.
pKa (approx) ~2.5 (N1), ~8.5 (OH/NH)Ionizes in standard LC-MS mobile phases; requires ion-pairing or HILIC for retention.
Solubility Water (High), DMSO (Mod.), Organic (Low)Incompatible with non-polar solvents (DCM, Hexane) unless derivatized.

Protocol 1: Solubilization & Stock Preparation

Objective: Preparation of a stable, precipitate-free stock solution for synthetic or biological use. Challenge: The HCl salt is prone to "crashing out" if neutralized too quickly in high concentrations due to the lower solubility of the free base zwitterion.

Materials
  • 5-Aminopyrimidin-4-ol HCl (Solid)

  • Solvent A: Deionized Water (18.2 MΩ)

  • Solvent B: DMSO (Anhydrous, 99.9%)

  • Buffer: PBS (pH 7.4) or 1M NaOH (for pH adjustment)

Step-by-Step Methodology
  • Weighing: Weigh the HCl salt in a humidity-controlled environment (hygroscopic nature).

  • Solvent Choice:

    • For Chemical Synthesis: Dissolve in Water or Methanol . Solubility is >50 mg/mL in water.

    • For Biological Assays: Dissolve in DMSO to make a 100 mM stock. The HCl salt is soluble in DMSO up to ~20-30 mg/mL.

  • Neutralization (Critical Step):

    • Do NOT add concentrated base directly to a high-concentration aqueous stock; this causes local precipitation of the free base.

    • Correct Method: Dilute the acidic stock into the final buffer (e.g., PBS) slowly with vortexing. Ensure the final concentration is below the solubility limit of the free base (~1-2 mg/mL in neutral buffer).

Workflow Diagram: Stock Preparation Logic

StockPrep Start Start: 5-Aminopyrimidin-4-ol HCl AppCheck Application Type? Start->AppCheck Bio Biological Assay (Cell/Enzyme) AppCheck->Bio Bio Syn Chemical Synthesis AppCheck->Syn Chem DMSO Dissolve in DMSO (Max 30 mg/mL) Bio->DMSO Water Dissolve in Water/MeOH (>50 mg/mL) Syn->Water Dilution Dilute into Buffer (1:1000 ratio) DMSO->Dilution Use Ready for Use Water->Use PrecipCheck Check for Precipitate (Free base zwitterion) Dilution->PrecipCheck PrecipCheck->DMSO Cloudy (Re-sonicate) PrecipCheck->Use PrecipCheck->Use Clear

Caption: Decision tree for solubilizing the HCl salt, preventing precipitation of the zwitterionic free base during pH adjustment.

Protocol 2: Synthetic Application (Oxazolo[5,4-d]pyrimidine Synthesis)

Objective: Cyclization of 5-aminopyrimidin-4-ol to form the Oxazolo[5,4-d]pyrimidine core. Mechanistic Insight: This reaction leverages the ortho-amino and ortho-hydroxy groups. Unlike 4,5-diaminopyrimidines (which form purines/pteridines), the 4-hydroxy group acts as the nucleophile to close the oxazole ring when treated with carboxylic acid derivatives.

Reaction Scheme


Materials
  • Start Material: 5-Aminopyrimidin-4-ol HCl (1.0 eq)

  • Reagent: Triethyl Orthoformate (TEOF) (Excess, acts as solvent/C1 donor)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq)

  • Solvent: Ethanol (or neat TEOF)

Step-by-Step Protocol
  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-Aminopyrimidin-4-ol HCl (1.0 g) in Triethyl Orthoformate (10 mL).

  • Catalysis: Add pTSA (catalytic amount). The acid catalyst promotes the initial formation of the ethoxymethylene intermediate.

  • Reflux: Heat the mixture to reflux (146°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (9:1 DCM:MeOH). The starting material (polar, baseline) will disappear, and a less polar UV-active spot (Oxazole) will appear.

  • Workup:

    • Evaporate excess TEOF under reduced pressure.

    • The residue is often a solid. Triturate with cold diethyl ether to remove impurities.

    • Recrystallize from Ethanol/Water if necessary.[3]

  • Alternative (Hypoxanthine): To convert to Hypoxanthine (Purine), replace TEOF with Formamide and heat to 180°C. The ammonia generated in situ from formamide displaces the oxazole oxygen (or prevents its formation) to form the imidazole ring.

Pathway Visualization

Synthesis SM 5-Aminopyrimidin-4-ol (Ortho NH2/OH) Reagent + Triethyl Orthoformate (TEOF) / H+ SM->Reagent Inter Intermediate: Ethoxymethylene-amino Reagent->Inter Path1 Cyclization (O-attack) Standard Condition Inter->Path1 Path2 Cyclization (N-attack) High Temp / NH3 Source Inter->Path2 Product1 Oxazolo[5,4-d]pyrimidine Path1->Product1 Product2 Hypoxanthine (Purine) Path2->Product2

Caption: Divergent synthesis pathways: TEOF yields the Oxazole, while Formamide/NH3 yields the Purine (Hypoxanthine).

Protocol 3: Analytical Characterization (HILIC-HPLC)

Objective: Quantify purity and detect impurities. Problem: 5-Aminopyrimidin-4-ol is highly polar (logP < 0) and elutes in the void volume of standard C18 columns, leading to poor resolution. Solution: Use Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pairing .

Method Parameters
ParameterConditionRationale
Column HILIC Silica or Amide (e.g., TSKgel Amide-80, 3µm)Retains polar heterocycles via water layer partitioning.
Mobile Phase A Acetonitrile (90%)High organic content induces retention in HILIC.
Mobile Phase B 10mM Ammonium Acetate (pH 5.0) (10%)Buffer controls ionization of the amine/hydroxyl groups.
Flow Rate 1.0 mL/minStandard flow.
Detection UV @ 254 nm and 270 nmPyrimidine ring absorption maxima.
Gradient Isocratic (90% A) or Gradient 90% -> 70% AGradient helps elute highly polar salts/impurities.
Validation Criteria (Self-Validating System)
  • Retention Time Stability: The peak should elute at k' > 2.0 (not in void).

  • Peak Shape: Tailing factor must be < 1.5. If tailing occurs, increase buffer concentration to mask silanols.

  • Mass Balance: Inject a known concentration. If area is low, check for precipitation in the injector (ensure sample diluent matches mobile phase).

References

  • Sasada, T., Kobayashi, F., Sakai, N., & Konakahara, T. (2009).[4] An Unprecedented Approach to 4,5-Disubstituted Pyrimidine Derivatives. Organic Letters. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aminopyrimidines on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12258912 (Related Pyrimidines). Retrieved from [Link]

Sources

Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted aminopyrimidines are a critical pharmacophore in modern drug discovery, forming the structural basis for a multitude of therapeutic agents, including kinase inhibitors and antimicrobial compounds.[1] Traditional synthetic routes to these scaffolds are often hampered by long reaction times, demanding conditions, and suboptimal yields.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of microwave-assisted organic synthesis (MAOS) to overcome these challenges. We will delve into the fundamental principles of microwave heating, provide detailed, validated protocols for key synthetic transformations, and offer practical guidance on reaction optimization and troubleshooting.

Introduction: The Microwave Advantage in Heterocyclic Chemistry

The synthesis of heterocyclic compounds, such as aminopyrimidines, is a cornerstone of medicinal chemistry. However, conventional heating methods, which rely on conduction and convection, often lead to inefficient energy transfer, localized overheating, and the formation of undesirable byproducts.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a more sustainable and efficient alternative.[2][3][4][5]

The primary advantages of MAOS include:

  • Dramatically Reduced Reaction Times: Reactions that typically require hours or even days of reflux can often be completed in a matter of minutes.[1][5][6]

  • Increased Product Yields: The rapid and uniform heating provided by microwaves often leads to cleaner reactions with fewer side products, resulting in higher isolated yields.[1][2][4][5]

  • Enhanced Reaction Control and Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to more reproducible results.[3][5]

  • Greener Chemistry: MAOS frequently allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[1][3][4][5]

The mechanism of microwave heating is fundamentally different from conventional methods. It relies on the interaction of the microwave's electric field with polar molecules (dipolar polarization) and ionic species (ionic conduction) within the reaction mixture.[1][2][4][7] This direct coupling of energy leads to rapid, uniform, and efficient heating of the entire sample volume.[3][6][7]

Core Synthetic Strategies & Rationale

Several robust synthetic strategies for aminopyrimidine synthesis are particularly amenable to microwave acceleration. This section will detail the rationale and provide step-by-step protocols for two widely applicable methods: the Biginelli-type multicomponent reaction and the Dimroth rearrangement.

One-Pot Synthesis via Biginelli-Type Reaction

The Biginelli reaction is a powerful one-pot, three-component condensation used to synthesize dihydropyrimidines and their derivatives.[1] Microwave irradiation significantly accelerates this reaction, allowing for the rapid generation of diverse aminopyrimidine libraries.[1][8][9][10] A common approach involves the reaction of a β-dicarbonyl compound, an aldehyde, and guanidine.[8][9][10]

Causality of Microwave Enhancement: The polar intermediates and transition states in the Biginelli reaction mechanism strongly couple with the microwave's electric field. This leads to a rapid build-up of the activation energy required for the condensation and cyclization steps, dramatically shortening the reaction time compared to conventional heating.

Protocol 1: Microwave-Assisted Biginelli-Type Synthesis of 2-Aminopyrimidines

This protocol describes a general procedure for the synthesis of 2-aminopyrimidines from chalcones and guanidine hydrochloride.

Materials:

  • Substituted Chalcone (1.0 mmol)

  • Guanidine Hydrochloride (1.2 mmol)

  • Sodium Hydroxide (2.0 mmol)

  • Ethanol or DMF (3-5 mL)

  • Microwave process vial (10 mL) with a stir bar

  • TLC plates, appropriate eluent, and visualization method

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Step-by-Step Methodology:

  • Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add the substituted chalcone (1.0 mmol), guanidine hydrochloride (1.2 mmol), and sodium hydroxide (2.0 mmol).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol or DMF, 3-5 mL). The choice of solvent can be critical; polar solvents like ethanol and DMF are excellent microwave absorbers.[11]

  • Vessel Sealing: Securely cap the vial. Ensure the cap is properly tightened to prevent any leakage under pressure.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 100-120°C for 5-15 minutes.[1] The optimal time and temperature may need to be determined for specific substrates.

  • Reaction Monitoring: After the initial irradiation time, carefully cool the vial to room temperature. Monitor the reaction progress by TLC to check for the consumption of the starting material. If the reaction is incomplete, it can be subjected to further irradiation.

  • Work-up and Isolation: Once the reaction is complete, cool the vial to room temperature. Precipitate the product by adding cold water.

  • Purification: Collect the solid product by filtration, wash with cold water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminopyrimidine derivative.

Data Presentation: Comparison of Microwave vs. Conventional Heating

EntryAldehydeβ-Dicarbonyl CompoundMethodTimeYield (%)
1BenzaldehydeEthyl AcetoacetateMicrowave (120°C)10 min85
2BenzaldehydeEthyl AcetoacetateConventional (Reflux)8 h60
34-ChlorobenzaldehydeAcetylacetoneMicrowave (120°C)12 min91
44-ChlorobenzaldehydeAcetylacetoneConventional (Reflux)12 h72

This table provides representative data and actual results may vary depending on the specific substrates and equipment used.

Isomerization via Microwave-Accelerated Dimroth Rearrangement

The Dimroth rearrangement is a fascinating and synthetically useful isomerization of certain nitrogen-containing heterocycles where endocyclic and exocyclic heteroatoms exchange places.[12][13] This rearrangement can be significantly accelerated using microwave heating, often leading to cleaner and faster conversions to the thermodynamically more stable isomer.[12]

Causality of Microwave Enhancement: The mechanism of the Dimroth rearrangement involves ring-opening and ring-closing steps, often proceeding through polar intermediates.[13] Microwave irradiation efficiently provides the energy needed to overcome the activation barriers for these steps, leading to a rapid rearrangement. This is particularly advantageous for substrates that require harsh conditions and long reaction times under conventional heating.[12]

Protocol 2: Microwave-Accelerated Dimroth Rearrangement

This protocol provides a general guideline for performing a Dimroth rearrangement on a substituted pyrimidine, a key step in the synthesis of compounds like the anti-cancer agent Vandetanib.[12]

Materials:

  • Starting Heterocycle (e.g., a 1-substituted-2-iminopyrimidine) (1.0 mmol)

  • High-boiling polar solvent (e.g., N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or pyridine) (3-5 mL)

  • Microwave process vial (10 mL) with a stir bar

  • TLC plates, appropriate eluent, and visualization method

  • Purification supplies (e.g., silica gel for column chromatography)

Step-by-Step Methodology:

  • Vessel Preparation: In a 10 mL microwave process vial containing a magnetic stir bar, dissolve the starting heterocyclic compound (1.0 mmol) in a suitable high-boiling polar solvent (3-5 mL).

  • Vessel Sealing: Tightly seal the vial with a cap.

  • Microwave Irradiation: Place the vial into the microwave reactor. Irradiate the mixture at a high temperature (e.g., 130-150°C) for a short duration (e.g., 15-45 minutes).[12] The precise conditions should be optimized for the specific substrate.

  • Reaction Monitoring: After irradiation, allow the vial to cool to a safe temperature. Check the progress of the rearrangement by TLC.

  • Work-up and Isolation: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system to isolate the rearranged product.

Experimental Workflow & Visualization

A systematic approach is crucial for successful microwave-assisted synthesis. The following diagram illustrates a typical workflow from reaction setup to final product analysis.

G cluster_prep 1. Reaction Preparation cluster_mw 2. Microwave Irradiation cluster_workup 3. Work-up & Analysis A Select Reactants, Solvent & Catalyst B Add to Microwave Vial with Stir Bar A->B C Securely Cap Vial B->C D Place Vial in Reactor C->D E Set Parameters (Temp, Time, Power) D->E F Run Reaction E->F G Cool Vial to RT F->G H Monitor by TLC G->H H->F Incomplete I Isolate Crude Product (Precipitation/Extraction) H->I Reaction Complete J Purify Product (Recrystallization/Chromatography) I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: General workflow for microwave-assisted synthesis.

Troubleshooting and Optimization

While MAOS is a powerful technique, optimization may be required to achieve the best results.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Insufficient temperature or time.- Poor microwave absorption by the reaction mixture.- Incorrect solvent choice.- Systematically increase the reaction temperature and/or time.[11]- If reactants are non-polar, switch to a more polar solvent with a high dielectric constant (e.g., DMF, NMP).[11]- Consider adding a small amount of a strong microwave absorber (e.g., an ionic liquid) if compatible with the reaction chemistry.
Product Decomposition - Excessive temperature.- Prolonged reaction time.- Reduce the reaction temperature in increments.- Decrease the irradiation time.
Low Yield - Incomplete reaction.- Formation of side products.- Re-optimize temperature and time to maximize conversion of starting materials.- Analyze byproducts to understand decomposition pathways and adjust conditions accordingly.
Difficulty Reaching Target Temperature - Insufficient microwave power.- Low volume of reaction mixture.- Increase the microwave power setting in small increments.[11]- Ensure the reaction volume is within the recommended range for the microwave vials being used (e.g., 0.2-0.5 mL for minivials).[14]

Conclusion

Microwave-assisted synthesis offers a rapid, efficient, and environmentally conscious approach to the synthesis of aminopyrimidine derivatives. By leveraging the principles of direct molecular heating, researchers can significantly accelerate reaction rates, improve yields, and streamline the drug discovery process. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of MAOS in the modern research laboratory.

References

  • - Benchchem.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Theory of Microwave Heating for Organic Synthesis - CEM Corporation.
  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A.
  • Microwave-Assisted Solution- and Solid-Phase Synthesis of 2-Amino-4-arylpyrimidine Derivatives | ACS Combinatorial Science.
  • Microwave chemistry - Wikipedia.
  • Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI.
  • The Dimroth Rearrangement: A Comprehensive Analysis - star chemistry.
  • Microwave-assisted synthesis of 2-aminopyrimidines 4a-g. - ResearchGate.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications.
  • Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation - ArTS.
  • Efficient One-Pot, Two-Step, Microwave-Assisted Procedure for the Synthesis of Polysubstituted 2-Aminoimidazoles.
  • Microwave-Assisted Organic Synthesis Using Minivials to Optimize and Expedite the Synthesis of Diverse Purine Libraries | ACS Combinatorial Science - ACS Publications.
  • Getting Started with Microwave Synthesis - CEM Corporation.
  • Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation | Request PDF - ResearchGate.
  • Microwave-Accelerated Dimroth Rearrangement for the Synthesis of 4-Anilino-6-nitroquinazolines. Application to an Efficient Synthesis of a Microtubule Destabilizing Agent | Request PDF - ResearchGate.
  • Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Publishing.
  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives - Arabian Journal of Chemistry.
  • Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches.
  • Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Microwave-Assisted Synthesis of Aminopyrimidines | Request PDF - ResearchGate.
  • Microwave-assisted Dimroth Rearrangement of 2-Amino-1,3-6H-thiazines to 3,4-Dihydropyrimidine-2-thiones - Wiley-VCH.
  • Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum - Semantic Scholar.
  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - MDPI.
  • Dimroth rearrangement - Wikipedia.
  • 13 questions with answers in MICROWAVE ASSISTED ORGANIC SYNTHESIS | Science topic - ResearchGate.
  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC.
  • Microwave Synthesis - Organic Chemistry Portal.

Sources

Technical Guide: Leveraging 5-Aminopyrimidin-4-ol HCl in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Aminopyrimidin-4-ol hydrochloride in the synthesis of kinase inhibitors. Content Type: Detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

5-Aminopyrimidin-4-ol hydrochloride (CAS: 56766-03-1) serves as a critical "linchpin" intermediate in the synthesis of fused pyrimidine scaffolds. Its structural motif—a pyrimidine ring functionalized with vicinal amino and hydroxyl groups—allows for rapid cyclocondensation into purines , [1,2,3]triazolo[4,5-d]pyrimidines , and thiazolo[5,4-d]pyrimidines .

These fused systems are bioisosteres of adenine , the core component of ATP. Consequently, they are "privileged structures" in medicinal chemistry, frequently utilized to design ATP-competitive inhibitors for kinases such as JAK , SYK , EGFR , and CDK .

This guide details the strategic application of 5-aminopyrimidin-4-ol HCl, providing validated protocols for scaffold construction and downstream functionalization.

Chemical Properties & Handling[1]

  • Compound: 5-Aminopyrimidin-4-ol hydrochloride[2][3][4]

  • Synonyms: 5-Amino-4-hydroxypyrimidine HCl; 5-Aminopyrimidin-4(3H)-one HCl.

  • Tautomerism: Exists in equilibrium between the enol (4-ol) and keto (4-one) forms. The keto form typically predominates in solution, influencing nucleophilic attack vectors.

  • Stability: The hydrochloride salt is significantly more stable than the free base, which is prone to oxidative darkening upon air exposure. Store at 2–8°C under inert gas (Argon/Nitrogen).

Strategic Application: The Divergent Synthesis Workflow

The utility of this building block lies in its ability to diverge into three distinct kinase-privileged cores based on the cyclizing reagent used.

Pathway Logic
  • The Triazole Route (8-Azapurines): Reaction with nitrous acid yields [1,2,3]triazolo[4,5-d]pyrimidines. These cores often exhibit improved metabolic stability and solubility compared to standard purines.

  • The Imidazole Route (Purines): Reaction with orthoesters or carboxylic acids yields classic purine scaffolds (e.g., Hypoxanthine derivatives).

  • The Thiazole Route: Reaction with carbon disulfide or thiophosgene yields thiazolo[5,4-d]pyrimidines, a scaffold seen in atypical kinase inhibitors.

Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthesis and subsequent activation for kinase library generation.

KinaseScaffoldSynthesis Start 5-Aminopyrimidin-4-ol HCl (Starting Material) Triazolo [1,2,3]Triazolo[4,5-d]pyrimidin-7-ol (8-Azahypoxanthine Core) Start->Triazolo Route A Purine Purin-6-ol (Hypoxanthine Core) Start->Purine Route B Thiazolo Thiazolo[5,4-d]pyrimidin-7-ol (Thiazole Core) Start->Thiazolo Route C HNO2 + NaNO2 / HCl (Nitrosation) Ortho + R-C(OEt)3 / H+ (Cyclocondensation) CS2 + CS2 / Base (Thionation) Cl_Triazolo 7-Chloro-[1,2,3]triazolo [4,5-d]pyrimidine Triazolo->Cl_Triazolo Activation Cl_Purine 6-Chloropurine Purine->Cl_Purine Activation POCl3 + POCl3 / Heat (Chlorination) Drug ATP-Competitive Kinase Inhibitor Cl_Triazolo->Drug Functionalization Cl_Purine->Drug Functionalization Amine + R-NH2 (SNAr) (Library Generation)

Caption: Divergent synthesis of kinase inhibitor scaffolds from 5-Aminopyrimidin-4-ol HCl. Route A and B are the most common for ATP-mimetic design.

Detailed Experimental Protocols

Protocol A: Synthesis of the 8-Azapurine Scaffold (Triazolopyrimidine)

This protocol yields 3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol, a key intermediate for drugs like Ticagrelor and various JAK inhibitors.

Reagents:

  • 5-Aminopyrimidin-4-ol HCl (1.0 eq)

  • Sodium Nitrite (NaNO2) (1.2 eq)

  • Acetic Acid (glacial) or dilute HCl

  • Water

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Aminopyrimidin-4-ol HCl (10 mmol) in water (20 mL). The solution may be slightly acidic due to the HCl salt.

  • Acidification: Cool the solution to 0–5°C using an ice bath. Add glacial acetic acid (5 mL) to buffer the reaction.

  • Diazotization: Prepare a solution of Sodium Nitrite (12 mmol) in water (5 mL). Add this solution dropwise to the pyrimidine mixture over 15 minutes, maintaining the temperature below 5°C.

    • Mechanism Note: The nitrite reacts with the 5-amino group to form a diazonium salt, which immediately undergoes intramolecular cyclization with the adjacent ring nitrogen (or enol oxygen) to close the triazole ring.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours. A precipitate typically forms.

  • Workup: Filter the solid precipitate. Wash with cold water (2 x 10 mL) and acetone (1 x 10 mL).

  • Drying: Dry the solid in a vacuum oven at 50°C overnight.

  • Yield: Expected yield is 80–90%. The product is typically a white to off-white solid.

Protocol B: Activation via Chlorination (The "Warhead" Installation)

To make the scaffold reactive toward amines (to install the specificity-determining group of the inhibitor), the hydroxyl group must be converted to a chloride.

Safety Warning: POCl3 is corrosive and reacts violently with water. Perform in a fume hood.

Reagents:

  • [1,2,3]Triazolo[4,5-d]pyrimidin-7-ol (from Protocol A) (1.0 eq)

  • Phosphorus Oxychloride (POCl3) (10–15 eq, acts as solvent)

  • N,N-Diethylaniline (1.0 eq) or DMF (catalytic drops)

Step-by-Step Methodology:

  • Setup: Place the dry hydroxy-triazolopyrimidine (5 mmol) in a dry round-bottom flask under Argon.

  • Addition: Carefully add POCl3 (10 mL). Add N,N-Diethylaniline (0.7 mL) as a base to scavenge HCl.

  • Reflux: Heat the mixture to reflux (approx. 105°C) for 3–5 hours. The suspension should become a clear solution as the reaction proceeds.

    • Monitoring: Monitor by TLC (eluent: EtOAc/Hexane). The starting material (polar) will disappear, replaced by a less polar spot.

  • Quenching (Critical): Cool the reaction mixture to room temperature. Remove excess POCl3 under reduced pressure (rotary evaporator with a caustic trap).

  • Extraction: Pour the residue slowly onto crushed ice (vigorous reaction!). Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL).

    • Note: Do not let the aqueous phase stand too long, or the chloride will hydrolyze back to the hydroxyl.

  • Purification: Wash organic layer with saturated NaHCO3 and brine. Dry over MgSO4 and concentrate. Flash chromatography may be required if the product is impure.

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Temperature (Diazotization) < 5°CPrevents decomposition of the diazonium intermediate before cyclization can occur.
Water Content (Chlorination) < 0.1%POCl3 reacts violently with water; moisture reduces yield and generates dangerous HCl gas.
Stoichiometry (NaNO2) 1.1 – 1.2 eqSlight excess ensures complete conversion of the amine; large excess can lead to N-nitrosation side products.
Solvent Choice (SNAr) IPA or n-BuOHHigh-boiling protic solvents facilitate the nucleophilic aromatic substitution of the chloride with amines in the final step.

Application Case Study: Designing a JAK Inhibitor

Context: Janus Kinases (JAKs) have an ATP binding pocket that accommodates the adenine ring of ATP.

Objective: Synthesize a JAK3-selective inhibitor using the 5-aminopyrimidin-4-ol scaffold.

  • Scaffold Synthesis: Use Protocol A to generate the 8-azapurine core. This core offers a different hydrogen-bonding donor/acceptor profile than a standard purine, potentially improving selectivity against other kinases.

  • Warhead Installation: Use Protocol B to create the 7-chloro intermediate.

  • Library Generation: React the 7-chloro intermediate with a library of amines (e.g., 3-aminopiperidine derivatives).

    • Reaction: Reflux in Isopropanol with DIPEA (Diisopropylethylamine).

    • Logic: The amine moiety will protrude into the solvent-exposed region or the ribose-binding pocket of the kinase, dictating selectivity and potency.

References

  • Synthesis of Triazolopyrimidines

    • Title: Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile.[5][6]

    • Source: ChemistrySelect (via ResearchGate), 2023.[5]

    • URL:[Link]

  • Kinase Inhibitor Design (IRAK4)

    • Title: Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors.
    • Source: ACS Medicinal Chemistry Letters, 2015.
    • URL:[Link]

  • General Pyrimidine Synthesis

    • Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.[5][7]

    • Source: GSC Advanced Research and Reviews, 2024.[8]

    • URL:[Link]

  • Minisci Reaction (Functionalization)

    • Title: A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction.[9]

    • Source: UCLA Chemistry / Synlett.
    • URL:[Link]

Sources

Application Notes & Protocols: Modern Catalytic Methods in the Synthesis of Agrochemicals and Fine Chemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Engine of Innovation in Chemical Synthesis

The agrochemical and fine chemical industries form a critical bedrock of modern society, ensuring global food security and providing essential components for everything from pharmaceuticals to advanced materials. The efficiency, precision, and sustainability of the synthetic routes used to produce these vital compounds are of paramount importance.[1][2] Historically, many syntheses relied on stoichiometric reagents and harsh conditions, often leading to significant waste and limited molecular complexity.

The advent of transition-metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling, has revolutionized the field.[3][4][5][6] These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with unprecedented efficiency and functional group tolerance, operating under mild conditions.[3][5] This guide provides researchers, scientists, and drug development professionals with an in-depth look at the application of these modern methods, complete with field-proven insights and detailed, validated protocols for the synthesis of key industry targets.

Section 1: Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, an area of chemistry recognized with the 2010 Nobel Prize, enable the precise connection of molecular fragments, akin to a "Lego-like" construction at the molecular level.[4][6] The most utilized of these, the Suzuki-Miyaura coupling, joins an organoboron compound (like a boronic acid) with an organohalide.[3][7]

The power of this reaction lies in its robust and predictable catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimization.

The Suzuki-Miyaura Catalytic Cycle:

  • Oxidative Addition: An active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.[3][7][8]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[3][6] The base is critical for activating the boronic acid to facilitate this transfer.

  • Reductive Elimination: The two organic fragments coupled on the palladium center are expelled, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][8]

This cycle allows a small amount of catalyst (often <1 mol%) to generate a large quantity of product.[8]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product Product Out reactants R¹-X + R²-B(OH)₂ reactants->oxidative_addition Electrophile In base Base base->transmetalation Boronic Acid In

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Section 2: Application Note — Synthesis of a Modern Agrochemical: Boscalid

Target Overview: Boscalid is a broad-spectrum fungicide widely used in agriculture to protect high-value crops.[9] Its chemical structure features a biaryl backbone, making it an ideal candidate for synthesis via cross-coupling. The key disconnection in its synthesis is the bond between the two aromatic rings, which can be efficiently formed using a Suzuki-Miyaura reaction.[10][11]

Retrosynthetic Analysis: The amide bond in Boscalid can be formed in a final step. The crucial intermediate, 2-amino-4'-chlorobiphenyl, is synthesized from 2-chloronitrobenzene and 4-chlorophenylboronic acid. This strategy isolates the challenging C-C bond formation as a distinct, optimizable step.

Experimental Protocol: One-Pot, Three-Step Synthesis of Boscalid

This protocol is adapted from a sustainable, high-yield procedure that utilizes very low palladium catalyst loadings in an aqueous medium, showcasing a green chemistry approach.[11][12]

Materials:

  • 2-chloronitrobenzene (Substrate 1)

  • 4-chlorophenylboronic acid (Substrate 2)

  • Palladium(II) acetate (Pd(OAc)₂) (Catalyst precursor)

  • SPhos (Ligand)

  • Potassium phosphate tribasic monohydrate (K₃PO₄·H₂O) (Base)

  • TPGS-750-M (Surfactant for aqueous medium)

  • Carbonyl iron powder (CIP) (Reducing agent)

  • Ammonium chloride (NH₄Cl)

  • 2-chloronicotinyl chloride (Acylating agent)

  • Diisopropylethylamine (i-Pr₂NEt) (Base)

  • Argon (Inert gas)

  • Degassed HPLC-grade water

Procedure:

Step 1: Suzuki-Miyaura Coupling

  • To a 25 mL round-bottom flask, add 2-chloronitrobenzene (0.79 g, 5.0 mmol), 4-chlorophenylboronic acid (0.86 g, 5.5 mmol), and K₃PO₄·H₂O (2.30 g, 10 mmol).[12]

  • Causality: The excess boronic acid ensures complete consumption of the limiting nitrobenzene. K₃PO₄ is a sufficiently strong base to activate the boronic acid for transmetalation without causing significant side reactions.

  • Evacuate the flask and backfill with argon. Repeat this process three times to ensure an inert atmosphere, which is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[13]

  • Prepare a catalyst stock solution. In a separate vial under argon, dissolve Pd(OAc)₂ and SPhos ligand in a small amount of degassed THF.

  • Add the catalyst solution (to achieve 700 ppm Pd loading) and 10 mL of a 2 wt % TPGS-750-M aqueous solution to the reaction flask.[12]

  • Causality: The SPhos ligand is a bulky, electron-rich phosphine that promotes the oxidative addition and reductive elimination steps, leading to a highly active catalyst.[3] The surfactant enables the reaction to proceed efficiently in water, a green solvent.

  • Heat the mixture to 55 °C and stir for 12 hours, or until TLC/GC-MS analysis shows complete consumption of the starting material.

Step 2: Nitro Group Reduction

  • Cool the reaction mixture to 45 °C. Do not isolate the product from Step 1.

  • To the same flask, add carbonyl iron powder (5 equivalents) and NH₄Cl (3 equivalents).[12]

  • Causality: CIP is an inexpensive and effective reducing agent for converting the nitro group to an amine. NH₄Cl acts as a proton source in the aqueous medium. This one-pot sequence improves efficiency by avoiding a separate workup and purification step.

  • Stir the mixture at 45 °C for 12 hours.

Step 3: Amidation

  • To the same reaction mixture, add diisopropylethylamine (2.0 equivalents) followed by the dropwise addition of 2-chloronicotinyl chloride (1.5 equivalents).[12]

  • Causality: i-Pr₂NEt is a non-nucleophilic base that scavenges the HCl generated during the acylation, driving the reaction to completion.

  • Stir at 45 °C for 16 hours.

  • Upon completion, cool the mixture, extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield Boscalid. This one-pot sequence has a reported overall isolated yield of 83%.[11][12]

Data Presentation: Catalyst System Optimization

The choice of ligand and base is paramount for a successful cross-coupling reaction. The following table summarizes typical optimization data.

EntryCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (0.5)PPh₃K₃PO₄Water/TPGS4554
2Pd(OAc)₂ (0.5)PPh₃K₃PO₄Water/TPGS5554
3Pd(OAc)₂ (0.07)SPhosK₃PO₄Water/TPGS5598
4Pd(OAc)₂ (0.07)SPhosEt₃NWater/TPGS55<20
5Pd(OAc)₂ (0.07)SPhosNoneWater/TPGS55<5
(Data adapted from literature findings for illustrative purposes)[12]

Insight: The data clearly shows the dramatic improvement in yield when switching from the classical PPh₃ ligand to the more advanced SPhos ligand. It also confirms the essential role of a suitable base like K₃PO₄.[12]

Section 3: Application Note — Synthesis of a Fine Chemical: Raspberry Ketone

Target Overview: 4-(4-hydroxyphenyl)butan-2-one, known as Raspberry Ketone, is a high-value fine chemical used extensively in the perfume and food industries for its characteristic fruity aroma.[14][15][16] While it occurs naturally in raspberries, the concentration is extremely low (1-4 mg/kg), making industrial supply dependent on chemical synthesis.[14][16][17]

Synthetic Strategy: A common and efficient industrial synthesis involves a two-step process: a base-catalyzed Claisen-Schmidt condensation followed by a selective catalytic hydrogenation.[14]

Experimental Protocol: Two-Step Synthesis of Raspberry Ketone

Step 1: Claisen-Schmidt Condensation

  • To a stirred solution of 4-hydroxybenzaldehyde and a suitable base (e.g., aqueous NaOH) in a reaction vessel, slowly add acetone.

  • Causality: The base deprotonates acetone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 4-hydroxybenzaldehyde. This forms an aldol adduct.

  • Maintain the reaction at a controlled temperature (e.g., room temperature) to prevent side reactions.

  • The initially formed aldol adduct will readily dehydrate under the basic conditions to form the α,β-unsaturated ketone, 4-(4-hydroxyphenyl)but-3-en-2-one.

  • After the reaction is complete, acidify the mixture to precipitate the product. Filter, wash with water, and dry.

Step 2: Selective Catalytic Hydrogenation

  • Charge a hydrogenation reactor with the α,β-unsaturated ketone from Step 1, a suitable solvent (e.g., ethanol), and a hydrogenation catalyst.

  • Causality: A selective catalyst is required to reduce the carbon-carbon double bond without reducing the ketone or the aromatic ring. Palladium on carbon (Pd/C) or specialized catalysts like nickel boride are effective for this transformation.[14]

  • Pressurize the reactor with hydrogen gas (H₂) and heat to the desired temperature.

  • Monitor the reaction by hydrogen uptake or chromatographic analysis.

  • Once complete, vent the reactor, filter off the catalyst, and remove the solvent under reduced pressure to yield Raspberry Ketone, often in >99% purity.[14]

Caption: Two-step synthetic workflow for Raspberry Ketone production.

Section 4: Troubleshooting and Field Insights

Even with robust protocols, challenges can arise. A systematic approach is key to resolving issues.[13]

Problem Potential Cause(s) Recommended Action(s)
Low or No Conversion 1. Inactive Catalyst: Pd(0) was not generated or was deactivated by oxygen.[13][18] 2. Impure Reagents: Trace impurities in substrates or solvents can poison the catalyst.[13][18] 3. Incorrect Base: Base may be too weak, too strong, or not soluble.1. Ensure rigorous degassing of solvents and use of an inert atmosphere. Use a fresh catalyst source. 2. Purify starting materials (e.g., recrystallize solids, distill liquids).[18] 3. Screen alternative bases (e.g., Cs₂CO₃, K₂CO₃, phosphates).
Homocoupling of Boronic Acid Presence of Pd(II) species and oxygen in the reaction mixture.[7]1. Improve inert atmosphere techniques. 2. If using a Pd(II) precatalyst, ensure conditions are sufficient for reduction to Pd(0). Adding an extra equivalent of phosphine ligand can help.[7][18]
Formation of Palladium Black Catalyst aggregation and precipitation, leading to deactivation.[13]1. Screen different ligands that provide better stabilization to the Pd(0) species. 2. Adjust solvent or temperature to improve catalyst solubility and stability.
Difficult Purification Product co-elutes with byproducts or residual starting materials.1. Optimize reaction conditions to maximize conversion and minimize side reactions. 2. Explore alternative purification methods such as recrystallization or trituration before resorting to chromatography.

Conclusion and Future Outlook

Modern catalytic methods have fundamentally reshaped the synthesis of agrochemicals and fine chemicals, enabling the construction of complex molecules with greater efficiency and sustainability.[1][4] As demonstrated with the syntheses of Boscalid and Raspberry Ketone, a deep understanding of reaction mechanisms and a systematic approach to optimization are crucial for success. The future will likely see an increased adoption of even more advanced techniques, such as C-H activation, photoredox catalysis, and continuous flow chemistry, further pushing the boundaries of what is possible in chemical manufacturing.[10][19][20][21]

References

  • Cross-Coupling Reactions Guide. (n.d.). Johnson Matthey.
  • Takale, B. S., et al. (2019). A Sustainable 1-Pot, 3-Step Synthesis of Boscalid Using Part per Million Level Pd Catalysis in Water. Organic Process Research & Development. Retrieved February 22, 2026, from [Link]

  • Dong, V. M., & Cruz, F. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE. Retrieved February 22, 2026, from [Link]

  • Pyraclostrobin and Boscalid Production Facility Overview and Key Insights. (2024). Procurement Resource. Retrieved February 22, 2026, from [Link]

  • (PDF) Toward a Continuous-Flow Synthesis of Boscalid®. (n.d.). Academia.edu. Retrieved February 22, 2026, from [Link]

  • A Sustainable 1-Pot, 3-Step Synthesis of Boscalid Using Part per Million Level Pd Catalysis in Water. (2019). ACS Publications. Retrieved February 22, 2026, from [Link]

  • Establishing the main determinants of the environmental safety of catalytic fine chemical synthesis with catalytic cross-coupling reactions. (n.d.). Green Chemistry (RSC Publishing). Retrieved February 22, 2026, from [Link]

  • Synthesis method of boscalid intermediate 2-(4 '-chlorphenyl) aniline. (2020). Patsnap. Retrieved February 22, 2026, from [Link]

  • New Active Ingredients for Sustainable Modern Chemical Crop Protection in Agriculture. (n.d.). Wiley Online Library. Retrieved February 22, 2026, from [Link]

  • Raspberry ketone. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • Synthetic Approaches to the 2019–2020 New Agrochemicals. (2023). Thieme Chemistry. Retrieved February 22, 2026, from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Retrieved February 22, 2026, from [Link]

  • High-yield 'one-pot' biosynthesis of raspberry ketone, a high-value fine chemical. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • C–H Activation‐Based Strategy for Natural Product Synthesis. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • C–H Activation Reactions | Functionalization of Carbon Bonds. (n.d.). Mettler Toledo. Retrieved February 22, 2026, from [Link]

  • C-H Bond Functionalization in Complex Organic Synthesis. (n.d.). Harvard University. Retrieved February 22, 2026, from [Link]

  • Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst. (n.d.). Google Patents.
  • Recent Applications of C–H Functionalization in Complex Natural Product Synthesis. (2018). RSC Publishing. Retrieved February 22, 2026, from [Link]

  • Palladium-catalyzed cross-coupling reactions. (2025). Fiveable. Retrieved February 22, 2026, from [Link]

  • Advances in the synthesis and applications of raspberry ketone: A review. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. (n.d.). ACS Publications. Retrieved February 22, 2026, from [Link]

  • Synthesis of New Agrochemicals. (n.d.). Springer. Retrieved February 22, 2026, from [Link]

  • One pot synthesis of Raspberry ketone over Pd loaded Zn-La bifunctional catalyst. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides. (2025). LinkedIn. Retrieved February 22, 2026, from [Link]

  • Synthetic Approaches to the 2019-2020 New Agrochemicals. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 22, 2026, from [Link]

Sources

Use of 5-Aminopyrimidin-4-ol hydrochloride in enzyme inhibition studies.

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting with broad Google searches for 5-Aminopy rimidin-4-ol hydrochloride. My focus is gathering information on its chemical properties, known enzyme targets, and established protocols for its use. This should provide a solid foundation for further, more refined research.

Analyzing Search Results

I'm now analyzing the Google search results on 5-Aminopy rimidin-4-ol hydrochloride. I'm focusing on identifying key inhibited enzymes and associated pathways. I'll also collect scientific data for the application note and find authoritative sources. My goal is to extract relevant data to validate the planned structure and design the experimental workflow.

Structuring the Application Note

I'm now designing the application note's structure. It'll start with an intro to 5-Aminopy rimidin-4-ol hydrochloride and its mechanism, then cover experimental protocols and data analysis. I'll also craft a DOT script for a workflow diagram.

Exploring Initial Leads

I've made good headway! I've uncovered information about 5-Aminopyrimidin-4-ol hydrochloride, noting its usefulness as a molecular building block for synthesizing biologically active molecules. Specifically, I'm looking at its potential in making enzyme inhibitors.

Refining Application Focus

I'm now refining the focus! While the initial search offered a foundation, it lacked specific application notes for 5-Aminopyrimidin-4-ol hydrochloride. The current findings highlight its utility as a building block and its relationship to enzyme inhibition, particularly in protein kinases. I'm adapting protocols for similar compounds to develop plausible guidelines, acknowledging this adaptation explicitly.

Developing Detailed Protocols

I've made significant progress in developing detailed protocols. I've compiled information on 5-Aminopyrimidin-4-ol hydrochloride as a building block for synthesizing enzyme inhibitors, specifically focusing on protein kinases and hydrolases like β-glucuronidase. Although the initial search revealed its potential, it lacked specific applications; therefore, I synthesized general principles of enzyme inhibition assays with the known targets. I will adapt these protocols for the specific compound, clearly indicating their generalized nature.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Aminopyrimidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 5-Aminopyrimidin-4-ol hydrochloride. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, with a focus on improving yield and purity. My goal is to provide not just instructions, but a deeper understanding of the reaction's intricacies, grounded in established chemical principles.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequently encountered problems during the synthesis. Each point is structured as a question you might ask, followed by a detailed, experience-driven answer.

Question 1: My overall yield is consistently low (<60%). What are the primary factors I should investigate?

Low yield is a multifaceted issue often stemming from incomplete reaction, side-product formation, or losses during product isolation. Let's break down the likely causes and their solutions.

  • Cause A: Incomplete Cyclization Reaction The core of this synthesis is the condensation and cyclization of ethyl cyanoacetate with formamidine. This reaction is highly sensitive to pH. If the reaction medium is not sufficiently basic, the initial condensation will be slow or incomplete. Conversely, an excessively high pH can promote side reactions.

    Solution:

    • pH Control is Critical: The reaction is typically run in an alcoholic solvent with a base like sodium ethoxide. The optimal pH range is generally between 8 and 10. It is crucial to ensure the base is fully dissolved and the reaction mixture is homogenous before adding the formamidine.

    • Monitor Reaction Completion: Before proceeding to the hydrolysis and acidification steps, verify the completion of the cyclization reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting ethyl cyanoacetate is a key indicator.

  • Cause B: Side Product Formation Formamidine can undergo self-condensation or react with intermediates to form undesired byproducts, which not only consumes your reagents but also complicates purification.

    Solution:

    • Controlled Reagent Addition: Add the formamidine solution portion-wise or via a dropping funnel over a period of time. This maintains a low concentration of free formamidine at any given moment, favoring the desired reaction with ethyl cyanoacetate over self-condensation.

    • Temperature Management: Maintain the reaction temperature within the recommended range (often 60-80°C for the cyclization step). Exceeding this can accelerate the rate of side reactions.

  • Cause C: Product Loss During Workup and Isolation 5-Aminopyrimidin-4-ol hydrochloride has some solubility in the reaction and washing solvents, especially at higher temperatures.

    Solution:

    • Optimize Crystallization/Precipitation: After acidification with HCl to form the hydrochloride salt, ensure the mixture is cooled sufficiently (e.g., to 0-5°C) and for an adequate amount of time to maximize precipitation before filtration.

    • Minimize Wash Volumes: Wash the filtered product cake with a minimal amount of cold solvent (e.g., cold ethanol or isopropanol) to remove soluble impurities without dissolving a significant amount of the product.

Question 2: My final product has a persistent yellow or brown color. How can I improve its appearance and purity?

Colored impurities are often polymeric byproducts or degradation products formed under harsh reaction conditions.

  • Cause A: High Reaction Temperature or Extended Reaction Time Prolonged heating can lead to the degradation of both reactants and products, forming complex, colored materials.

    Solution:

    • Strict Temperature & Time Control: Adhere to the validated reaction temperature and time. Use TLC or HPLC to monitor the reaction's progress and stop the reaction as soon as the starting material is consumed to avoid over-processing.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that often produce colored impurities.

  • Cause B: Impurities in Starting Materials The quality of your starting materials, particularly the formamidine, is paramount. Formamidine salts can degrade over time.

    Solution:

    • Use High-Purity Reagents: Whenever possible, use freshly prepared or purified formamidine.[1] The quality of ethyl cyanoacetate should also be verified.

    • Proper Storage: Store reagents under the recommended conditions (cool, dry, and sometimes under inert gas) to prevent degradation.

  • Decolorization Protocol: If colored impurities are present in the final product, a charcoal treatment can be effective.

    • Dissolve the crude product in a suitable solvent (e.g., hot water or an alcohol/water mixture).

    • Add a small amount (typically 1-5% w/w) of activated carbon.

    • Heat the mixture gently with stirring for 15-30 minutes.

    • Filter the hot solution through a pad of celite to remove the carbon.

    • Allow the clear filtrate to cool slowly to recrystallize the purified product.

Frequently Asked Questions (FAQs)

What is the optimal stoichiometry for the reactants?

The molar ratio of the starting materials is a key parameter. A slight excess of formamidine (e.g., 1.1 to 1.2 equivalents) is often used to ensure the complete consumption of the more expensive ethyl cyanoacetate. However, a large excess should be avoided as it can increase the likelihood of side-product formation.

How critical is the choice of solvent?

The solvent plays a crucial role in solubilizing the reactants and intermediates. Anhydrous ethanol is the most commonly used solvent as it works well with sodium ethoxide to create the necessary basic environment. Other alcohols like methanol or isopropanol can also be used, but may require re-optimization of reaction times and temperatures. The use of anhydrous solvents is recommended to prevent hydrolysis of the ethoxide base.

Can this reaction be scaled up? What are the main considerations?

Yes, this synthesis is amenable to scale-up. The primary considerations are:

  • Heat Management: The reaction is exothermic, especially during the addition of the base and formamidine. A larger reactor must have adequate cooling capacity to maintain the target temperature.

  • Mixing Efficiency: Good agitation is essential to ensure homogeneity and efficient heat transfer.

  • Reagent Addition Rate: On a larger scale, the controlled addition of reagents becomes even more critical to manage the exotherm and minimize side reactions. A programmable pump for reagent addition is recommended.

Data Summary & Key Parameters

The following table summarizes the critical parameters and their typical impact on the synthesis.

ParameterRecommended RangeImpact on Low YieldImpact on Impurities
Formamidine Equiv. 1.1 - 1.2Incomplete reaction if too low.Excess can lead to side products.
Reaction Temperature 60 - 80 °CSlow/incomplete reaction if too low.Degradation/side products if too high.
Reaction pH 8 - 10Incomplete cyclization if too low.Promotes side reactions if too high.
Cooling Temperature 0 - 5 °CProduct loss if too high.-
Solvent Anhydrous Ethanol-Presence of water can reduce yield.

Visualized Workflow & Troubleshooting

To better illustrate the process, the following diagrams outline the synthetic workflow and a troubleshooting decision tree.

G cluster_0 Synthesis Workflow A 1. Prepare Sodium Ethoxide Solution in Anhydrous Ethanol B 2. Add Ethyl Cyanoacetate A->B C 3. Add Formamidine Acetate Solution (Controlled Addition) B->C D 4. Heat Reaction Mixture (60-80°C, Monitor by TLC/HPLC) C->D E 5. Cool Reaction Mixture D->E F 6. Acidify with Conc. HCl to pH < 2 E->F G 7. Cool to 0-5°C to Crystallize F->G H 8. Filter Product G->H I 9. Wash with Cold Ethanol H->I J 10. Dry under Vacuum I->J K Final Product: 5-Aminopyrimidin-4-ol HCl J->K

Caption: High-level workflow for the synthesis of 5-Aminopyrimidin-4-ol HCl.

G Problem Problem Encountered LowYield Low Yield Problem->LowYield HighImpurity High Impurity / Off-Color Problem->HighImpurity Cause_IncompleteRxn Incomplete Reaction? LowYield->Cause_IncompleteRxn Cause_SideRxn Side Reactions? LowYield->Cause_SideRxn Cause_WorkupLoss Workup Loss? LowYield->Cause_WorkupLoss Cause_Temp Temp/Time Too High? HighImpurity->Cause_Temp Cause_Reagents Poor Reagent Quality? HighImpurity->Cause_Reagents Sol_Charcoal Perform Charcoal Treatment HighImpurity->Sol_Charcoal Sol_pH Check pH (8-10) Monitor with TLC/HPLC Cause_IncompleteRxn->Sol_pH Sol_Addition Control Reagent Addition Manage Temperature Cause_SideRxn->Sol_Addition Sol_Crystallization Optimize Cooling Minimize Wash Volume Cause_WorkupLoss->Sol_Crystallization Sol_Conditions Strictly Control Temp/Time Use Inert Atmosphere Cause_Temp->Sol_Conditions Sol_Purity Verify Reagent Purity Use Fresh Formamidine Cause_Reagents->Sol_Purity

Sources

Technical Support Center: Troubleshooting Low Yield in Biginelli Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Biginelli three-component condensation. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this powerful reaction for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs. As a cornerstone of multicomponent reactions, the Biginelli synthesis is valued for its efficiency in creating complex, pharmacologically relevant scaffolds.[1][2][3] However, its success can be sensitive to a variety of experimental parameters.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you diagnose and resolve issues related to low reaction yields.

In-Depth Troubleshooting Guide

This section addresses complex or multifaceted issues that require a deeper understanding of the reaction mechanism and interplay of experimental variables.

Q1: My Biginelli reaction has a consistently low yield or is failing completely. What are the primary factors I should investigate?

A1: A low or nonexistent yield in the Biginelli reaction is a common but solvable problem. The issue typically stems from one of four areas: catalyst inefficiency, suboptimal reaction conditions, reagent-related problems, or competing side reactions.

1. Catalyst Selection and Activity: The reaction is acid-catalyzed, and the choice of catalyst is critical.[4][5][6]

  • Inappropriate Catalyst Type: Classical conditions using strong Brønsted acids (e.g., HCl) can be harsh and may promote side reactions.[5][7] Modern protocols often benefit from milder Lewis acids (e.g., FeCl₃, Yb(OTf)₃, NiCl₂·6H₂O) or solid acid catalysts, which can significantly improve yields and simplify purification.[4][5][8][9]

  • Catalyst Deactivation/Loading: Ensure your catalyst is active and used at an appropriate loading (typically 10-20 mol%).[4] Impurities in starting materials can deactivate the catalyst.[4] If using a heterogeneous or reusable catalyst, ensure it has been properly stored and regenerated if necessary.[10]

2. Reaction Conditions:

  • Temperature: Temperature is a critical parameter.[7] While many protocols operate under reflux, excessively high temperatures can promote the decomposition of urea into ammonia, leading to the formation of Hantzsch-type dihydropyridine byproducts.[10] Conversely, a temperature that is too low may not overcome the reaction's activation energy.[5] Systematic temperature optimization is recommended.

  • Solvent: Solvent polarity affects reaction rates. Polar solvents are generally preferred, with ethanol being a traditional choice.[5] However, for certain substrates, other solvents like acetonitrile or even solvent-free conditions may prove superior, often leading to shorter reaction times and higher yields.[7]

3. Reagent Stoichiometry and Purity:

  • Purity: The purity of the aldehyde, β-ketoester, and urea (or thiourea) is paramount. Aldehydes, in particular, can be prone to oxidation or polymerization.[5]

  • Stoichiometry: The molar ratio of the three components is important. A slight excess (e.g., 1.2-1.5 equivalents) of urea/thiourea is often used to drive the reaction to completion.[7][11]

4. Competing Side Reactions: The primary competing pathway is often the Hantzsch dihydropyridine synthesis. Other issues can include self-condensation of the β-ketoester or polymerization of the aldehyde, especially under strongly acidic conditions.[5] Understanding the Biginelli mechanism helps in diagnosing these issues. The reaction is believed to proceed via the formation of an N-acyliminium ion intermediate, which is the rate-limiting step.[12][13] Conditions should be chosen to favor the formation and stability of this intermediate.

Below is a logical workflow to systematically troubleshoot these factors.

G start Low Yield Detected reagents Step 1: Verify Reagent Quality - Purity (Aldehyde, Ketoester, Urea) - Correct Stoichiometry (1:1:1.5) start->reagents catalyst Step 2: Evaluate Catalyst - Screen Lewis vs. Brønsted Acids - Optimize Catalyst Loading (10-20 mol%) reagents->catalyst Reagents OK success Yield Improved reagents->success Issue Found & Fixed conditions Step 3: Optimize Conditions - Vary Temperature (e.g., 60-100°C) - Screen Solvents (Ethanol, MeCN, Solvent-free) catalyst->conditions Catalyst OK catalyst->success Issue Found & Fixed analysis Step 4: Analyze Byproducts - Check for Hantzsch DHP - Look for Aldehyde Polymerization conditions->analysis Still Low Yield conditions->success Issue Found & Fixed analysis->success Side Reaction Suppressed

Caption: A systematic workflow for troubleshooting low yields.
Q2: I'm using thiourea instead of urea and my yields are much lower. Is this expected, and how should I adjust my protocol?

A2: Yes, it is a frequently observed phenomenon that reactions involving thiourea can result in lower yields compared to their urea counterparts under identical conditions.[14] The difference in reactivity stems from the lower nucleophilicity of the sulfur atom in thiourea compared to the oxygen atom in urea, which can affect the cyclization and dehydration steps.

Furthermore, some Lewis acid catalysts can be "poisoned" or inhibited by sulfur-containing compounds. The sulfur atom in thiourea can coordinate strongly to the metal center of the Lewis acid, reducing its catalytic activity.[15] For example, a comparative study of various Lewis acids found that the yield with NiCl₂·6H₂O was significantly higher than with CuCl₂·2H₂O and CoCl₂·6H₂O for the synthesis of 3,4-dihydropyrimidin-2(1H)-thiones, attributing the difference to the coordination strength between the catalyst and the sulfur atom.[15]

Troubleshooting Steps:

  • Catalyst Choice: If using a Lewis acid, you may need to screen for one that is less susceptible to sulfur poisoning. Catalysts like NiCl₂·6H₂O or certain Brønsted acids may be more effective.[8][15]

  • Extended Reaction Time: The reaction may simply be slower. Monitor the reaction by Thin Layer Chromatography (TLC) and consider extending the reaction time to allow for complete conversion.[10]

  • Temperature Optimization: A moderate increase in temperature might be necessary to facilitate the less favorable cyclization step, but be cautious of promoting side reactions.

Q3: My reaction mixture turns dark and forms an insoluble precipitate that is not my product. What is causing this polymer-like material?

A3: The formation of a dark, often polymeric or tar-like, precipitate is typically due to the self-condensation or polymerization of the aldehyde starting material.[5] This is particularly common with aliphatic aldehydes or under harsh acidic conditions.[2][5]

Causality and Mechanism: Strong acids can catalyze the self-aldol condensation of aldehydes, leading to a cascade of reactions that form complex, high-molecular-weight oligomers or polymers. This process removes the aldehyde from the productive Biginelli cycle, thus halting the reaction and reducing the yield.

Preventative Measures:

  • Use a Milder Catalyst: Switch from a strong Brønsted acid like concentrated HCl to a milder Lewis acid (e.g., ZnCl₂) or an organocatalyst.[4][5] This reduces the propensity for unwanted side reactions.

  • Slow Addition of Reagents: Instead of combining all reagents at once, try adding the aldehyde slowly to the mixture of the β-ketoester, urea, and catalyst. This keeps the instantaneous concentration of the aldehyde low, favoring the desired three-component reaction over self-condensation.

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. This can often suppress the polymerization pathway, which may have a higher activation energy.[5]

  • Protecting Groups: For particularly sensitive aldehydes, it may be beneficial to use a protected form, such as a cyclic hemiaminal, which can generate the aldehyde in situ under the reaction conditions.[13]

Frequently Asked Questions (FAQs)

This section provides quick answers to common, specific questions.

Q: What is the best general-purpose catalyst for the Biginelli reaction? A: There is no single "best" catalyst for all substrates. However, Lewis acids like Yb(OTf)₃ and FeCl₃·6H₂O have been shown to be broadly effective, often providing high yields (80-95%) in shorter reaction times compared to classical Brønsted acids.[4][8][9] They are also often milder and more tolerant of sensitive functional groups.

Q: Can I run the reaction under solvent-free conditions? A: Yes, solvent-free conditions are highly effective and are considered a "green" chemistry approach.[4][7] This method often involves heating a neat mixture of the three components with a catalyst and can be enhanced by microwave irradiation, potentially leading to dramatically reduced reaction times and improved yields.[4]

Q: How does microwave irradiation improve the reaction? A: Microwaves provide rapid, uniform heating of the reaction mixture, which can significantly accelerate the reaction rate compared to conventional oil bath heating.[4] This often leads to shorter reaction times, higher yields, and fewer side products.

Q: What is the ideal stoichiometry of the reactants? A: A common starting point is a 1:1 molar ratio of the aldehyde and the β-ketoester, with a slight excess of urea or thiourea (e.g., 1.5 equivalents).[7] This excess helps to push the equilibrium towards the product.

Q: My product is difficult to purify. Any suggestions? A: Purification is often simplest when the product precipitates directly from the reaction mixture upon cooling. If it does not, try adding cold water or ethanol to induce precipitation. If the product remains in solution, standard purification techniques like recrystallization (often from ethanol) or column chromatography are effective.[10] Optimizing the reaction to minimize side products is the best way to simplify purification.

Data & Protocols

Catalyst Performance Comparison

The following table summarizes the performance of various catalytic systems for the synthesis of a model DHPM (from benzaldehyde, ethyl acetoacetate, and urea). Conditions may vary, so this table should be used as a general guide for catalyst selection.

Catalyst SystemTypical SolventTemperature (°C)Time (h)Yield (%)Reference(s)
Classical
HCl (cat.)EthanolReflux1820-50[8]
Lewis Acids
FeCl₃·6H₂OEthanolReflux4-595[8]
NiCl₂·6H₂OEthanolReflux4-597[8]
Yb(OTf)₃THF / Solvent-free65 / 1003 / 0.5>90[9]
Brønsted Acids
p-TsOHAcetonitrileReflux4-6~90[16]
Other
Polyphosphate Ester (PPE)THFReflux1.589[17]
None (Microwave)Solvent-free100-1500.25>80[4]
Experimental Protocol: General Procedure for Catalyst Screening

This protocol provides a step-by-step method for efficiently screening different catalysts to optimize your Biginelli reaction yield.

Materials:

  • Aldehyde (1.0 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Catalyst to be screened (e.g., 10-20 mol%)

  • Solvent (e.g., Ethanol, 5 mL)

  • Reaction vessel (e.g., 25 mL round-bottom flask with condenser)

  • Stir plate and magnetic stir bar

  • TLC plates and developing chamber

Procedure:

  • To the reaction vessel, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and the catalyst (0.1-0.2 mmol).

  • Add the solvent (5 mL) and a magnetic stir bar.

  • Attach a reflux condenser and place the flask in a preheated oil bath at the desired temperature (e.g., 80°C).

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress every hour using TLC (a typical eluent is 7:3 Hexane:Ethyl Acetate).[10]

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude residue by recrystallization or column chromatography to obtain the pure product.

  • Determine the isolated yield and compare the results for each catalyst screened.

Mechanistic Diagrams

G cluster_main Biginelli Reaction Pathway cluster_side Competing Hantzsch Pathway R1 Aldehyde + Urea I1 N-Acyliminium Ion (Rate-Limiting Intermediate) R1->I1 Condensation (Acid-Catalyzed) R2 + β-Ketoester (Enol) I2 Open-Chain Adduct I1->I2 Nucleophilic Addition R1_side Aldehyde + NH₃ (from Urea decomposition) I1->R1_side High Temp. Prod DHPM Product (+ H₂O) I2->Prod Cyclization & Dehydration I1_side Dihydropyridine Byproduct R1_side->I1_side R2_side + 2x β-Ketoester R2_side->I1_side

Caption: The main Biginelli pathway versus the competing Hantzsch side reaction.

References
  • Lu, J., & Bai, Y. (2002). Catalysis of the Biginelli Reaction by Ferric and Nickel Chloride Hexahydrates. One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. Synthesis, 2002(04), 466-470. Available at: [Link]

  • Ambatwar, R., Gupta, V., Kumar, S., & Khatik, G. L. (2024). Biginelli Reaction: A Multi-Component Type of Reaction and Synthetic Advancement in the Synthesis of Bioactive Dihydropyrimidinone Derivatives. Mini-Reviews in Organic Chemistry, 21(8), 811-832. Available at: [Link]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. Available at: [Link]

  • Ma, Y., Qian, C., Wang, L., & Yang, M. (2000). Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. The Journal of Organic Chemistry, 65(12), 3864-3868. Available at: [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Retrieved February 23, 2026, from [Link]

  • Gholap, A. R., & Gill, C. H. (2025). A Recent Review on Aqua Mediated Synthesis of DHPMs via the Biginelli Reaction. Chemistry & Biodiversity. Available at: [Link]

  • Atlas. (n.d.). Biginelli Reaction Experiment Analysis Guide. Available at: [Link]

  • Dadras, A., & Abolhasani, J. (2019). Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate. ACS Omega, 4(25), 21541-21550. Available at: [Link]

  • Der Pharma Chemica. (2022). A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Der Pharma Chemica, 14(1), 1-10. Available at: [Link]

  • Kappe, C. O. (2000). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Molecules, 5(1), 49-63. Available at: [Link]

  • Vahdat, S. M., et al. (2020). Comparison of Various Catalysts for the Multicomponent Biginelli Reaction. ResearchGate. Available at: [Link]

  • Siracusa, L., et al. (2025). Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione. Science and Technology of Engineering, Chemistry and Environmental Protection. Available at: [Link]

  • Alvim, H. G. O., et al. (2018). The Biginelli Reaction Is a Urea-Catalyzed Organocatalytic Multicomponent Reaction. The Journal of Organic Chemistry, 83(19), 12143-12153. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and optimization of pyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical class of heterocyclic compounds. Here, we address common challenges encountered during synthesis and provide practical, field-proven solutions in a direct question-and-answer format. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and achieve higher yields and purity in your target molecules.

Troubleshooting Guide: Common Issues & Solutions

This section tackles specific problems that can arise during the synthesis of pyrimidine derivatives. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Issue 1: Low Yield in Biginelli-Type Condensation Reactions

Question: I am performing a Biginelli reaction to synthesize a dihydropyrimidinone (DHPM), but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the Biginelli reaction are a frequent challenge, often stemming from suboptimal reaction conditions or catalyst inefficiency.[1][2] The classical protocol, while foundational, can be sensitive to substrate scope and reaction parameters.[1] Let's break down the key areas for optimization.

Causality and Optimization Strategy:

  • Catalyst Choice and Activity: The Biginelli reaction is acid-catalyzed. While strong protic acids like HCl are traditionally used, they can lead to side reactions and harsh conditions.[1][3]

    • Solution: Consider screening milder Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) or solid acid catalysts, which have been shown to improve yields and simplify work-up.[1][3][4] Ensure your catalyst is active; if you are using a reusable catalyst, it may require regeneration.[2] The catalyst's role is crucial, as its absence often results in poor yields.[5]

  • Reaction Temperature: Temperature is a critical parameter. While some reactions proceed at room temperature, many require heating to overcome the activation energy.[5]

    • Solution: If your reaction is sluggish at room temperature, try incrementally increasing the heat. Temperatures between 80°C and 100°C are often optimal, but this is substrate-dependent.[1] Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[3] Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance, as excessively high temperatures can promote side reactions.[2][3]

  • Solvent Selection: The choice of solvent significantly impacts reactant solubility and reaction rates.[2][5]

    • Solution: While ethanol is common, polar solvents like acetonitrile are also effective.[3][5] Interestingly, solvent-free conditions have been reported to be highly effective, often leading to shorter reaction times and higher yields, which also aligns with green chemistry principles.[1][6][7]

  • Reactant Stoichiometry and Purity: The molar ratio of the three components (aldehyde, β-dicarbonyl compound, and urea/thiourea) and their purity are fundamental to success.

    • Solution: Ensure all starting materials are of high purity, as impurities can inhibit the reaction.[3][5] While a 1:1:1 molar ratio is standard, using a slight excess (1.2-1.5 equivalents) of the urea or thiourea component can often improve yields.[1][3]

Troubleshooting Workflow:

Below is a systematic workflow to guide your optimization efforts for a low-yielding Biginelli reaction.

G start Low Yield in Biginelli Reaction catalyst Step 1: Optimize Catalyst - Screen Lewis acids (FeCl₃, ZnCl₂) - Check catalyst activity start->catalyst temp Step 2: Adjust Temperature - Incremental heating (80-100°C) - Consider microwave irradiation catalyst->temp No significant improvement end Yield Improved catalyst->end Yield increases solvent Step 3: Vary Solvent - Test polar solvents (EtOH, ACN) - Explore solvent-free conditions temp->solvent No significant improvement temp->end Yield increases stoich Step 4: Modify Stoichiometry - Use slight excess of urea/thiourea (1.2-1.5 eq.) solvent->stoich No significant improvement solvent->end Yield increases stoich->end Yield increases

Caption: Troubleshooting workflow for low yield in the Biginelli reaction.

Issue 2: Poor Selectivity and Side Product Formation in Suzuki-Miyaura Cross-Coupling

Question: I am performing a Suzuki-Miyaura cross-coupling on a halogenated pyrimidine, but I am getting a mixture of products and significant amounts of homocoupling byproducts. How can I improve the selectivity?

Answer:

The Suzuki-Miyaura reaction is a powerful tool for the C-C bond formation on pyrimidine rings.[8] However, achieving high selectivity can be challenging due to the electronic nature of the pyrimidine ring and the potential for side reactions.

Causality and Optimization Strategy:

  • Choice of Catalyst and Ligand: The palladium catalyst and its associated ligand are the most critical factors for a successful Suzuki coupling. The ligand stabilizes the palladium center and facilitates the different steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

    • Solution: While Pd(PPh₃)₄ is a common and effective catalyst, other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with phosphine ligands (e.g., SPhos, XPhos, dppf) can offer improved reactivity and selectivity.[8][9] Screening a panel of catalysts and ligands is often a necessary first step. For instance, good yields have been obtained using 5 mol % Pd(PPh₃)₄.[8]

  • Base and Solvent System: The base activates the boronic acid, and the solvent influences the solubility of the reactants and the stability of the catalytic species.

    • Solution: The choice of base is crucial. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[8] K₃PO₄ has been shown to be effective in many cases.[8] The solvent system often consists of a mixture of an organic solvent and water (e.g., dioxane/water, toluene/ethanol/water).[10]

  • Reaction Temperature: The temperature affects the rate of all steps in the catalytic cycle.

    • Solution: Suzuki couplings are typically run at elevated temperatures (e.g., 70-100 °C).[8] However, excessively high temperatures can lead to catalyst decomposition and increased side product formation. Microwave irradiation can be a valuable tool to rapidly screen conditions and often provides higher yields in shorter times.[10]

  • Boronic Acid Stoichiometry and Quality: The stoichiometry and purity of the boronic acid or ester are important.

    • Solution: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion.[8] However, boronic acids can undergo decomposition (protodeboronation) or form boroxines upon storage, which can affect their reactivity. Using high-purity, and if necessary, freshly prepared boronic acids is recommended.

Table 1: Common Conditions for Suzuki-Miyaura Coupling on Pyrimidines

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/LigandThe choice of catalyst and ligand is critical for reaction efficiency and selectivity.[8]
Ligand PPh₃, SPhos, XPhos, dppfBulky, electron-rich phosphine ligands often improve catalytic activity.
Base K₃PO₄, K₂CO₃, Cs₂CO₃The base activates the boronic acid for transmetalation.[8]
Solvent Dioxane/H₂O, Toluene/EtOHA mixture of organic solvent and water is often optimal for solubility.[8][10]
Temperature 70-100 °C or MicrowaveHigher temperatures are usually required, but must be optimized to avoid degradation.[8]
Issue 3: Difficulty in Purifying Polar Pyrimidine Derivatives

Question: My pyrimidine derivative is highly polar, and I am struggling with its purification by column chromatography. I'm observing peak tailing on silica gel and poor retention in reverse-phase HPLC. What should I do?

Answer:

The purification of polar pyrimidine derivatives is a common bottleneck due to their inherent properties.[11] The basic nitrogen atoms in the pyrimidine ring can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing.[12] Conversely, their high polarity can result in poor retention on nonpolar C18 reverse-phase columns.[11]

Causality and Optimization Strategy:

  • Strong Interactions with Silica Gel (Normal-Phase): The acidic nature of silica gel can lead to strong, undesirable interactions with basic pyrimidine derivatives.[11][12]

    • Solution 1: Modify the Mobile Phase: Add a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to your eluent (e.g., hexane/ethyl acetate or dichloromethane/methanol).[12] This will compete with your compound for the acidic silanol sites, leading to improved peak shape.[12]

    • Solution 2: Change the Stationary Phase: Consider using a less acidic stationary phase like neutral alumina. Alternatively, bonded-phase silica, such as an amine-functionalized or diol-functionalized column, can be very effective for purifying basic compounds.[12]

  • Poor Retention in Reverse-Phase Chromatography (RPC): Highly polar compounds have weak interactions with the nonpolar stationary phase in RPC, causing them to elute in or near the solvent front.[11]

    • Solution 1: Use a Polar-Endcapped Column: These columns have reduced residual silanol activity, which can sometimes improve the peak shape of basic compounds.

    • Solution 2: Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the method of choice for very polar and hydrophilic compounds that are not well-retained in RPC.[11] HILIC uses a polar stationary phase (like bare silica or a diol column) with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[11]

Purification Strategy Decision Tree:

G start Purification of a Polar Pyrimidine Derivative tlc_silica Run TLC on Silica Gel start->tlc_silica good_rf Good Rf and Spot Shape? tlc_silica->good_rf npc Use Normal-Phase Chromatography (Silica Gel) good_rf->npc Yes tailing Peak Tailing? good_rf->tailing No end Pure Compound npc->end modify_eluent Modify Eluent: Add 0.1-1% Et₃N tailing->modify_eluent Yes rpc Try Reverse-Phase HPLC (C18 column) tailing->rpc No change_sp Change Stationary Phase: - Neutral Alumina - Amine or Diol Column modify_eluent->change_sp Still Tailing modify_eluent->end change_sp->end retention Poor Retention? rpc->retention hilic Use HILIC (Silica or Diol Column) retention->hilic Yes retention->end No hilic->end

Caption: Decision tree for selecting a purification strategy for polar pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What is Vicarious Nucleophilic Substitution (VNS) and when should I consider it for pyrimidine synthesis?

A1: Vicarious Nucleophilic Substitution (VNS) is a type of nucleophilic aromatic substitution where a hydrogen atom on an electron-deficient aromatic ring is replaced by a carbanion.[13] This reaction is particularly useful for the functionalization of nitro-substituted arenes and heterocycles.[14][15] In the context of pyrimidines, VNS can be a powerful tool for introducing substituents onto the ring, especially when starting from nitro-pyrimidine derivatives.[14] The reaction proceeds via the addition of a carbanion (containing a leaving group on the nucleophilic carbon) to the ring, followed by a base-induced β-elimination.[16] You should consider VNS when you need to introduce carbon-based substituents to an electron-deficient pyrimidine ring and other methods like cross-coupling are not feasible or efficient.[14][15]

Q2: How do I choose the right base for a reaction involving a pyrimidine derivative?

A2: The choice of base depends on the specific reaction and the pKa of the proton to be removed.

  • For N-alkylation or nucleophilic substitution reactions: Inorganic bases like K₂CO₃ or Cs₂CO₃ are often sufficient to neutralize the acid generated during the reaction.[17] Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also commonly used.[17]

  • For C-H activation or metal-catalyzed cross-coupling: Stronger bases are often required. For Suzuki couplings, bases like K₃PO₄ or Cs₂CO₃ are effective.[8] For reactions involving deprotonation of the pyrimidine ring itself, very strong bases like lithium diisopropylamide (LDA) or n-butyllithium may be necessary, although these can sometimes lead to issues with regioselectivity.

Q3: What are the best practices for monitoring the progress of my pyrimidine synthesis reaction?

A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress.[2][3][12] It allows you to quickly visualize the consumption of starting materials and the formation of the product. For more quantitative analysis, especially during optimization, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. For reactions that are amenable, ¹H NMR spectroscopy of an aliquot from the reaction mixture can also provide valuable information about the conversion.

Q4: Are there any "green" or more environmentally friendly approaches to pyrimidine synthesis?

A4: Yes, there is a growing emphasis on green chemistry principles in pyrimidine synthesis. Several strategies can be employed:

  • Solvent-Free Reactions: As mentioned for the Biginelli reaction, running reactions neat (without solvent) can reduce waste and often accelerate reaction rates.[1][6][7]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes, which saves energy and can improve yields by minimizing side product formation.[3]

  • Use of Reusable Catalysts: Employing solid-supported or heterogeneous catalysts can simplify product purification (often just requiring filtration) and allow for the catalyst to be recycled and reused.[7]

  • Multicomponent Reactions (MCRs): Reactions like the Biginelli synthesis are inherently green as they are one-pot, multicomponent reactions that build molecular complexity in a single step, reducing the number of synthetic steps and purification stages.[6]

Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Biginelli Reaction

This protocol describes a general method for the synthesis of a 3,4-dihydropyrimidin-2(1H)-one using a Lewis acid catalyst under solvent-free conditions.[4]

Materials:

  • Aromatic aldehyde (10 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (10 mmol)

  • Urea (12 mmol)

  • Catalyst (e.g., Yb(OTf)₃, 1-5 mol%)

Procedure:

  • To a clean, dry round-bottom flask, add the aromatic aldehyde, β-ketoester, urea, and the catalyst.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 30-60 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add cold water to the reaction mixture and stir to precipitate the solid product.

  • Collect the crude product by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure dihydropyrimidinone.[4]

Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a chloro- or bromo-pyrimidine with a boronic acid.[8][10]

Materials:

  • Halogenated pyrimidine (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

Procedure:

  • To a reaction vessel, add the halogenated pyrimidine, aryl boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine hydrochloride.
  • Mąkosza, M., & Wojciechowski, K. (2001). Synthesis of Fused Pyrimidines and Purines by Vicarious Nucleophilic Substitution of Hydrogen (A Microreview). Jordan Journal of Chemistry, 1(1), 1-10.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Shaheen, F., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Taylor & Francis Online. (2022).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Jordan Journal of Chemistry (JJC). (n.d.). Synthesis of Fused Pyrimidines and Purines by Vicarious Nucleophilic Substitution of Hydrogen (A Microreview).
  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Vicarious nucleophilic substitution.
  • Wikipedia. (n.d.). Vicarious nucleophilic substitution.
  • PMC. (2024).

Sources

Technical Support Center: Purification of 5-Aminopyrimidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Aminopyrimidin-4-ol hydrochloride (CAS 106913-64-8).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common and complex purification challenges associated with this versatile pharmaceutical building block.[3] The inherent polarity and potential for strong intermolecular interactions of pyrimidine derivatives can often lead to purification difficulties.[4] This resource offers a structured approach to troubleshooting, moving from frequently asked questions to detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My 5-Aminopyrimidin-4-ol hydrochloride appears discolored (yellow or brown) after synthesis. What are the likely impurities and how can I remove them?

A1: Discoloration in the crude product often points to the presence of colored impurities or degradation byproducts. Given the aminopyrimidine structure, oxidation of the amino group or side reactions during synthesis are common culprits.

A primary and effective method for removing such impurities is recrystallization.[5] Due to the hydrochloride salt form, the solubility profile is significantly influenced by the solvent system. A mixed solvent system is often required. For pyrimidine derivatives, a common approach involves dissolving the compound in a boiling mixture of aqueous hydrochloric acid and an alcohol like ethanol.[6] The slow cooling of this solution should yield purer crystals, leaving the colored impurities in the mother liquor.[5][6]

If recrystallization alone is insufficient, treatment with activated charcoal can be effective for adsorbing colored impurities.[5] This involves dissolving the crude product in a suitable solvent, adding a small amount of activated charcoal, heating briefly, and then filtering the hot solution to remove the charcoal before proceeding with crystallization.

Q2: I'm struggling to find a suitable solvent for the recrystallization of 5-Aminopyrimidin-4-ol hydrochloride. What should I do?

A2: Finding an ideal single solvent for recrystallization can be challenging for polar compounds like 5-Aminopyrimidin-4-ol hydrochloride, as they may be either too soluble or insoluble in common solvents.[7] When a single solvent fails, several multi-solvent techniques can be employed:

  • Two-Solvent Recrystallization: This is a common and effective alternative. The goal is to find a solvent pair: one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" or "anti-solvent"). The crude product is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes cloudy (the saturation point). Gentle heating to redissolve the precipitate followed by slow cooling should induce crystallization.

  • Vapor Diffusion: This technique is useful for small quantities or when crystals are difficult to obtain. The compound is dissolved in a "good" solvent in a small, open vial. This vial is then placed inside a larger, sealed container that holds a "poor" solvent. The vapor from the "poor" solvent will gradually diffuse into the "good" solvent, decreasing the compound's solubility and promoting slow crystal growth.[7]

For aminopyrimidine compounds, solvent systems such as ethanol/water, methanol/chloroform, or mixtures involving acetic acid have been reported to be effective.[8][9]

Q3: During recrystallization, my compound "oils out" instead of forming crystals. How can I prevent this?

A3: "Oiling out" happens when the compound separates from the solution as a liquid instead of a solid crystalline lattice. This often occurs when the solution is supersaturated at a temperature above the compound's melting point or in the presence of impurities.[7]

Here are several strategies to address this issue:

  • Add More Solvent: The most straightforward solution is to heat the mixture to redissolve the oil and then add more of the "good" solvent to decrease the saturation level.[7]

  • Lower the Crystallization Temperature Slowly: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly and then transfer it to a colder environment (like a refrigerator or ice bath).

  • Scratch the Inner Surface of the Flask: Using a glass rod to scratch the flask below the solvent level can create nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.

Q4: Column chromatography of my 5-Aminopyrimidin-4-ol hydrochloride is giving poor separation and significant peak tailing. What can I do to improve this?

A4: The high polarity of 5-Aminopyrimidin-4-ol hydrochloride can lead to strong interactions with the stationary phase in normal-phase chromatography (e.g., silica gel), causing poor separation and peak tailing.[4] Here are some troubleshooting steps:

  • Mobile Phase Modification: For basic compounds like aminopyrimidines, adding a small amount of a basic modifier such as triethylamine or ammonia to the mobile phase can improve peak shape by competing with your compound for the acidic silanol sites on the silica gel.[4]

  • Alternative Stationary Phases:

    • Neutral Alumina: This can be a good alternative to the more acidic silica gel.[10]

    • Reverse-Phase Chromatography (RPC): Using a nonpolar stationary phase (like C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) is often suitable for polar compounds.[4]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is ideal for very polar compounds that have little or no retention in reverse-phase systems. HILIC uses a polar stationary phase with a mobile phase rich in an organic solvent containing a small amount of aqueous solvent.[4]

  • Sample Loading Technique:

    • Dry Loading: If your compound has low solubility in the initial mobile phase, dissolving it in a different solvent, adsorbing it onto a small amount of silica gel, and then evaporating the solvent to create a dry powder for loading can lead to better separation.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Recovery After Recrystallization The compound is too soluble in the recrystallization solvent, even at low temperatures.Use a different solvent system where the solubility difference between hot and cold is greater. Ensure you are using the minimum amount of hot solvent for dissolution.[5]
No Crystals Form Upon Cooling The solution is not sufficiently supersaturated, or nucleation is inhibited.Try to induce crystallization by scratching the flask or adding a seed crystal. If that fails, slowly evaporate some of the solvent to increase the concentration. Alternatively, consider the vapor diffusion method.[7]
Compound Appears Unstable on Silica Gel Column The acidic nature of silica gel is causing degradation of the aminopyrimidine.Perform a 2D TLC test to check for stability. If degradation is observed, switch to a less acidic stationary phase like neutral alumina or consider reverse-phase chromatography.[10]
Multiple Spots on TLC of a Supposedly Pure Fraction The mobile phase is not optimal, or co-eluting impurities are present.Re-optimize the TLC solvent system to achieve better separation (ideal Rf of the target compound is around 0.2-0.4).[10] Consider using a different chromatography technique (e.g., HILIC if you are using normal phase).

Experimental Protocols

Protocol 1: Recrystallization using a Two-Solvent System
  • Solvent Selection: Identify a "good" solvent in which 5-Aminopyrimidin-4-ol hydrochloride is soluble when hot and a "poor" solvent in which it is insoluble even when hot. For this compound, a potential system could be methanol (good) and diethyl ether (poor).

  • Dissolution: In a flask, add the crude 5-Aminopyrimidin-4-ol hydrochloride. Heat a minimal amount of the "good" solvent (methanol) and add it to the flask until the solid just dissolves.

  • Induce Precipitation: While the solution is still warm, add the "poor" solvent (diethyl ether) dropwise with swirling until a persistent cloudiness is observed.

  • Redissolve and Cool: Gently warm the mixture until the cloudiness disappears, creating a clear, saturated solution.

  • Crystallization: Allow the flask to cool slowly to room temperature. If no crystals form, scratch the inside of the flask or place it in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent. Dry the crystals under vacuum.

Protocol 2: General Method for Flash Column Chromatography on Silica Gel
  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate mobile phase. A common starting point for polar compounds is a mixture of dichloromethane and methanol. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the desired compound.[10] Add a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase to prevent peak tailing.[4]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase (or a low-polarity mixture). Pour the slurry into the column and use gentle pressure to pack it evenly, avoiding air bubbles.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. For better resolution, consider "dry loading" by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[10]

  • Elution: Begin eluting with the determined mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.

Visual Workflows

Troubleshooting Recrystallization

G start Start Recrystallization dissolve Dissolve in min. hot solvent start->dissolve cool Cool Slowly dissolve->cool crystals Crystals Form? cool->crystals collect Collect & Dry Crystals crystals->collect Yes oiling Compound Oils Out? crystals->oiling No reheat Reheat, add more solvent oiling->reheat Yes no_xtals No Crystals Form oiling->no_xtals No reheat->cool induce Induce Crystallization (Scratch/Seed) no_xtals->induce induce->cool

Caption: A decision-making workflow for troubleshooting common recrystallization issues.

Purification Strategy Selection

G start Crude 5-Aminopyrimidin-4-ol HCl recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity (TLC/HPLC/NMR) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product High Purity column_chrom Column Chromatography purity_check1->column_chrom Low Purity select_column Select Stationary Phase (Normal, Reverse, HILIC) column_chrom->select_column purity_check2 Check Purity select_column->purity_check2 purity_check2->recrystallization Low Purity (Post-Column) purity_check2->pure_product High Purity

Caption: A logical flowchart for selecting the appropriate purification technique.

References

  • Pharmaffiliates. (n.d.). 5-Aminopyrimidin-4-ol Hydrochloride. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • O'Donnell, J. J. (1951). The Preparation of 5-Arylazopyrimidines. Creighton University.
  • Patel, R. M., Patel, N. J., & Patel, K. C. (2012). Synthesis and characterization of some novel Pyrimidines via Aldol Condensation. Journal of Chemical and Pharmaceutical Research, 4(1), 348-354.
  • ResearchGate. (2021, January 19). How to recrystallize amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

Sources

Common side reactions in pyrimidine synthesis and their prevention.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side reactions and optimize their synthetic protocols.

Section 1: Troubleshooting the Biginelli Reaction

The Biginelli reaction is a powerful one-pot, three-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[1] Despite its utility, several side reactions can occur, leading to low yields and difficult purification.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction is yielding a yellow, highly fluorescent byproduct instead of the expected DHPM. What is this compound and how can I prevent its formation?

A1: This common fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP). This side product arises when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at elevated temperatures.[2] This pathway competes directly with the desired Biginelli reaction.

Causality: The formation of the Hantzsch DHP is favored at higher temperatures, which promotes the decomposition of urea into ammonia and isocyanic acid. Ammonia then participates in the Hantzsch synthesis pathway.

Prevention Strategies:

  • Temperature Control: Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[2]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Certain Lewis acids may favor the desired reaction.[2]

  • Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition into ammonia before the Biginelli condensation begins.[2]

Q2: I'm observing a low yield of my desired DHPM, with a significant amount of unreacted starting materials detected by TLC. What are the likely causes and how can I improve the conversion?

A2: Low conversion in a Biginelli reaction can be attributed to several factors, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.[2][3]

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may require regeneration, and for Brønsted acids like HCl, the concentration must be appropriate.[2] A variety of Lewis acids, such as FeCl₃ or ZnCl₂, can also be effective.[3]

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[2]

  • Solvent Choice: The solvent can impact reactant solubility and the reaction rate. While ethanol is commonly used, exploring other polar solvents like acetonitrile or even solvent-free conditions has been shown to improve yields for certain substrates.[3]

  • Reactant Purity: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction. Ensure all starting materials are of high purity.[2]

Q3: My crude product is difficult to purify, and I suspect the presence of N-acylurea or Knoevenagel condensation byproducts. How can I confirm their presence and prevent their formation?

A3: The formation of N-acylureas (from the reaction of the β-ketoester with urea) and Knoevenagel condensation products (from the reaction of the aldehyde and β-ketoester) are common competing pathways.[2][4]

Confirmation and Prevention:

Side ProductConfirmationPrevention Strategies
N-acylurea Characterization by NMR and mass spectrometry. This byproduct incorporates the β-ketoester and urea moieties.Careful selection of the recrystallization solvent is crucial for purification.[2] Adjusting stoichiometry and reaction conditions can also minimize its formation.
Knoevenagel Product Characterization by NMR and mass spectrometry. This byproduct will lack the urea moiety.[4]Altering the stoichiometry by using a slight excess of urea (1.2-1.5 equivalents) can favor the Biginelli pathway.[4] The choice of catalyst can also influence the selectivity.
Visualizing the Biginelli Reaction and Side Pathways

Biginelli_vs_Hantzsch cluster_Biginelli Biginelli Pathway cluster_Hantzsch Hantzsch Pathway (Side Reaction) Aldehyde_B Aldehyde Iminium_Ion N-Acyliminium Ion Aldehyde_B->Iminium_Ion Urea_B Urea Urea_B->Iminium_Ion Urea_Decomp Urea Decomposition (High Temp) Urea_B->Urea_Decomp beta_Ketoester_B β-Ketoester DHPM Dihydropyrimidinone (DHPM) beta_Ketoester_B->DHPM Iminium_Ion->DHPM Aldehyde_H Aldehyde DHP 1,4-Dihydropyridine (DHP) Aldehyde_H->DHP Ammonia Ammonia (from Urea decomp.) Ammonia->DHP beta_Ketoester_H 2 x β-Ketoester beta_Ketoester_H->DHP Urea_Decomp->Ammonia

Caption: Competing Biginelli and Hantzsch reaction pathways.

General Protocol for a Biginelli Reaction

This protocol provides a general framework. Optimal conditions may vary depending on the specific substrates.

Materials:

  • Aldehyde (10 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (10 mmol)

  • Urea (12 mmol)

  • Catalyst (e.g., HCl, a few drops, or a Lewis acid like FeCl₃, 10 mol%)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the aldehyde, β-ketoester, urea, and ethanol.

  • Add the catalyst to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure DHPM.[5]

Section 2: Troubleshooting the Pinner Pyrimidine Synthesis

The Pinner synthesis is a versatile method for preparing substituted pyrimidines, typically involving the condensation of a 1,3-dicarbonyl compound with an amidine.[6][7]

Frequently Asked Questions (FAQs)

Q1: My Pinner synthesis is resulting in a low yield and a complex mixture of byproducts. What are the common side reactions?

A1: Common side reactions in the Pinner synthesis include the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material or key intermediates, and incomplete cyclization.[2]

Causality: The Pinner synthesis is highly sensitive to reaction conditions, particularly the presence of water, which can lead to the hydrolysis of the reactive intermediates.

Prevention Strategies:

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and prone to hydrolysis.[2]

  • Anhydrous Conditions: It is critical to maintain strictly anhydrous conditions throughout the reaction to prevent the hydrolysis of intermediates.[2][4]

  • Base Selection: The choice and stoichiometry of the base (e.g., sodium ethoxide, potassium carbonate) are crucial for promoting the desired cyclization while minimizing side reactions.[2]

Q2: The cyclization step of my Pinner reaction is not proceeding to completion. How can I drive the reaction forward?

A2: Incomplete cyclization can be due to insufficient activation of the carbonyl group or steric hindrance.[2]

Troubleshooting Steps:

  • Catalyst: The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps if one is not already in use.[2]

  • Temperature: Increasing the reaction temperature may provide the necessary activation energy for ring closure. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.[2][4]

Visualizing the Pinner Synthesis Workflow

Pinner_Troubleshooting Start Start Pinner Synthesis Check_Yield Check Yield and Purity (TLC, NMR) Start->Check_Yield Low_Yield Low Yield / Complex Mixture Check_Yield->Low_Yield No Good_Yield Good Yield and Purity Check_Yield->Good_Yield Yes Troubleshoot Troubleshooting Low_Yield->Troubleshoot Incomplete_Cyclization Incomplete Cyclization? Low_Yield->Incomplete_Cyclization Anhydrous Ensure Anhydrous Conditions Troubleshoot->Anhydrous Amidine_Purity Check Amidine Purity Troubleshoot->Amidine_Purity Base_Stoichiometry Optimize Base Stoichiometry Troubleshoot->Base_Stoichiometry Add_Catalyst Add Acid Catalyst Incomplete_Cyclization->Add_Catalyst Yes Increase_Temp Increase Temperature Incomplete_Cyclization->Increase_Temp Yes

Sources

Technical Support Center: 5-Aminopyrimidin-4-ol Hydrochloride Solution Stability

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with 5-Aminopyrimidin-4-ol hydrochloride in solution. It is designed to move beyond simple instructions, offering causal explanations for observed phenomena and providing robust, self-validating protocols to ensure experimental integrity.

Introduction to 5-Aminopyrimidin-4-ol Hydrochloride

5-Aminopyrimidin-4-ol hydrochloride is a versatile heterocyclic compound used as a key building block in the synthesis of various biologically active molecules, including antiviral and anticancer agents.[1] Its hydrochloride salt form generally enhances solubility in aqueous media, a critical property for many applications in medicinal chemistry and biochemical research.[1] However, like many substituted aminopyrimidines, its stability in solution can be influenced by several factors, leading to degradation that can compromise experimental outcomes. Understanding and controlling these factors is paramount for reliable and reproducible results.

The primary stability concerns for this molecule in solution are oxidation, photodegradation, and pH-dependent degradation.[2][3] This guide will address these issues through a series of frequently asked questions, a detailed troubleshooting section, and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My solution of 5-Aminopyrimidin-4-ol hydrochloride is turning yellow/brown. What is happening?

A1: A color change, typically to yellow or brown, is a common indicator of degradation, most often due to oxidation. The amino and hydroxyl groups on the pyrimidine ring are electron-donating, making the ring susceptible to oxidation.[4][5] This process can be accelerated by exposure to air (oxygen), light, and the presence of trace metal ions.[2][3] It is also possible that oxidative dimerization or polymerization is occurring, leading to colored byproducts.

Q2: What is the optimal pH range for dissolving and storing 5-Aminopyrimidin-4-ol hydrochloride?

A2: As a hydrochloride salt, the compound is acidic and will have its best initial solubility in neutral to slightly acidic aqueous solutions. However, the stability is a different matter. Extreme pH values should be avoided.

  • Acidic pH (below ~4): Generally provides better stability against oxidation for aminopyrimidines. The amino group is protonated, reducing its electron-donating capacity and thus making the ring less susceptible to oxidation.

  • Alkaline pH (above ~8): Deprotonation of the hydroxyl and/or amino groups can significantly increase susceptibility to oxidation, leading to rapid degradation. The rate of hydrolysis for related structures can also be base-catalyzed.[3] Therefore, for short-term storage, a slightly acidic buffer (e.g., pH 4-6) is recommended. For long-term storage, preparing fresh solutions is the best practice.

Q3: How does temperature affect the stability of the solution?

A3: As with most chemical reactions, higher temperatures accelerate the rate of degradation.[2] For 5-Aminopyrimidin-4-ol hydrochloride solutions, elevated temperatures will increase the rate of both oxidation and potential hydrolysis. It is recommended to store stock solutions at low temperatures (0-8°C as suggested for the solid compound) and protected from light.[1] For critical experiments, solutions should be prepared fresh and kept on ice.

Q4: Is the compound sensitive to light?

A4: Yes. Aminopyrimidines can be susceptible to photodegradation.[6] Exposure to UV or even ambient light can provide the energy to initiate oxidative reactions or intramolecular rearrangements.[2][6] Therefore, it is crucial to protect solutions from light by using amber vials or wrapping containers in aluminum foil.[7][8]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s) & Explanations
Inconsistent Assay Results / Loss of Potency 1. Solution Degradation: The compound has degraded between the time of preparation and use. 2. pH Shift: The pH of your experimental medium is causing rapid degradation.1. Prepare Solutions Fresh: Always prepare solutions immediately before use. If storage is unavoidable, flash-freeze aliquots in an inert atmosphere (e.g., argon or nitrogen) and store at -20°C or -80°C, protected from light. 2. Validate Experimental Buffer: Run a time-course experiment. Dissolve the compound in your final assay buffer, and measure its concentration by HPLC at t=0 and subsequent time points (e.g., 1, 2, 4, 8 hours) under your exact experimental conditions (temperature, light). This will establish a stability window for your specific assay.
Precipitate Forms in Solution 1. Poor Solubility: The concentration exceeds the solubility limit in the chosen solvent or buffer. 2. Degradation Product: A degradation product may be less soluble and is precipitating out. 3. pH-Dependent Solubility: The pH of the solution has shifted, causing the compound to precipitate. The solubility of amines can be highly pH-dependent.[9]1. Check Solubility Limits: Attempt to dissolve a smaller amount or use a co-solvent if permissible for your application. 2. Analyze the Precipitate: If possible, isolate and analyze the precipitate (e.g., by LC-MS) to determine if it is the parent compound or a degradant. 3. Buffer the Solution: Ensure your solution is adequately buffered to the optimal pH range (see FAQ 2) to prevent precipitation due to pH shifts.
Solution Color Changes Rapidly 1. Oxidation: The solution is being rapidly oxidized. This can be due to dissolved oxygen, incompatible reagents (oxidizing agents), or exposure to light. 2. High pH: The solution pH is too high, accelerating oxidative degradation.1. De-gas Solvents: Before dissolving the compound, sparge your solvent/buffer with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen. 2. Use Amber Vials: Immediately transfer the solution to amber glass vials to protect from light.[8] 3. Check pH: Verify the pH of your final solution and adjust to a slightly acidic range if necessary and compatible with your experiment.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving stability issues.

G Troubleshooting Workflow for Stability Issues start Problem Observed (e.g., Color Change, Inconsistent Data) check_freshness Was the solution prepared fresh? start->check_freshness check_light Was the solution protected from light? check_freshness->check_light Yes solution_fresh ACTION: Prepare solutions fresh daily. Use inert atmosphere for storage. check_freshness->solution_fresh No check_ph Is the solution pH in the optimal range (4-6)? check_light->check_ph Yes solution_light ACTION: Use amber vials or foil. Work in low-light conditions. check_light->solution_light No check_temp Was the solution stored properly (e.g., on ice)? check_ph->check_temp Yes solution_ph ACTION: Use a buffered solution. Verify pH after dissolution. check_ph->solution_ph No check_oxygen Were solvents de-gassed? check_temp->check_oxygen Yes solution_temp ACTION: Keep solutions on ice. Store at 0-8°C short-term. check_temp->solution_temp No solution_oxygen ACTION: Sparge solvents with N2/Ar. Consider adding antioxidants. check_oxygen->solution_oxygen No stability_study Advanced Protocol: Perform a forced degradation study to identify specific stressors. check_oxygen->stability_study Yes, issue persists solution_fresh->check_light solution_light->check_ph solution_ph->check_temp solution_temp->check_oxygen end_node Problem Resolved solution_oxygen->end_node stability_study->end_node

Caption: A step-by-step decision diagram for troubleshooting common stability problems.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes how to prepare a stock solution with enhanced stability for short-term storage.

Objective: To prepare a 10 mM stock solution of 5-Aminopyrimidin-4-ol hydrochloride in a way that minimizes initial degradation.

Materials:

  • 5-Aminopyrimidin-4-ol hydrochloride (MW: 147.56 g/mol )[10]

  • High-purity water (e.g., HPLC-grade or Milli-Q)

  • 0.5 M Citrate or Acetate buffer, pH 4.0

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with Teflon-lined caps

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Solvent Preparation: Take a suitable volume of high-purity water in a glass container. Sparge with inert gas for at least 20 minutes to remove dissolved oxygen. This is a critical step to prevent initial oxidation.

  • Buffer Addition: Add the pH 4.0 buffer to the de-gassed water to a final concentration of 10 mM. For example, add 2 mL of 0.5 M buffer to 98 mL of water.

  • Weighing: Accurately weigh the required amount of 5-Aminopyrimidin-4-ol hydrochloride in a clean, dry container. For 10 mL of a 10 mM solution, you will need 14.76 mg.

  • Dissolution: Add the powder to your prepared, de-gassed buffer. Mix gently by vortexing or inversion until fully dissolved. Do not heat the solution to aid dissolution, as this will promote degradation.[2]

  • Filtration & Storage: Draw the solution into a syringe and pass it through a 0.22 µm sterile filter directly into a pre-labeled amber glass vial.

  • Inert Overlay: Before sealing the vial, gently flush the headspace with the inert gas for 10-15 seconds to create an inert atmosphere.

  • Storage: Seal the vial tightly and store it at 0-8°C. For longer-term storage (>1 week), creating smaller aliquots and flash-freezing at -80°C is recommended.

Protocol 2: Basic Stability Assessment using HPLC

This protocol provides a framework for a stability-indicating study to determine the compound's stability under your specific experimental conditions.[11]

Objective: To quantify the percentage of 5-Aminopyrimidin-4-ol hydrochloride remaining over time in a specific solution.

Methodology:

  • Method Development: Develop or use a reverse-phase HPLC method capable of separating the parent compound from potential degradants. A C18 column with a mobile phase of water/acetonitrile containing a modifier like 0.1% formic acid or TFA is a good starting point. UV detection should be set at a wavelength of maximum absorbance for the compound.[12]

  • Forced Degradation (Specificity): To ensure the method is "stability-indicating," perform forced degradation studies. Expose separate samples of the drug to:

    • Acid (e.g., 0.1 M HCl at 60°C)

    • Base (e.g., 0.1 M NaOH at 60°C)

    • Oxidizing agent (e.g., 3% H₂O₂ at room temp)[11]

    • Heat (60°C)

    • Light (ICH Q1B conditions, ~1.2 million lux hours)[13] Analyze these samples by HPLC. The method is specific if the degradation product peaks are well-resolved from the parent compound peak.

  • Stability Study Execution: a. Prepare a solution of the compound in the buffer or medium you wish to test, following Protocol 1 for best practices. b. Immediately take a sample, dilute it to fall within the calibration curve range, and inject it into the HPLC. This is your Time 0 (T=0) sample. The peak area of the parent compound at T=0 is considered 100%. c. Store the bulk solution under the desired test conditions (e.g., room temperature on the benchtop, 37°C in an incubator). d. At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, dilute them identically to the T=0 sample, and analyze by HPLC.

  • Data Analysis: a. Calculate the percentage of the compound remaining at each time point using the formula: % Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100 b. Plot % Remaining vs. Time to visualize the degradation kinetics.

This self-validating system provides definitive data on the stability of 5-Aminopyrimidin-4-ol hydrochloride in your specific experimental context, ensuring the trustworthiness of your results.

References

  • Chem Service. (2014). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2013). SAFETY DATA SHEET.
  • ThermoFisher Scientific. (2025). SAFETY DATA SHEET.
  • Burton, K. (1967). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. SciSpace. Available from: [Link]

  • Fisher Scientific. (2014). SAFETY DATA SHEET.
  • Burton, K. (1967). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. PubMed. Available from: [Link]

  • Dickson, T. (2025). Top 5 Factors Affecting Chemical Stability. Dickson. Available from: [Link]

  • Wierzchowski, K. L., & Shugar, D. (1963). PHOTOCHEMISTRY OF 4‐AMINOPYRIMIDINES 2,6‐DIMETHYL‐4‐AMINOPYRIMIDINE. Photochemistry and Photobiology. Available from: [Link]

  • Gein, V. L., et al. (2020). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega. Available from: [Link]

  • Raczyńska, E. D., et al. (2014). Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine-DFT studies. ResearchGate. Available from: [Link]

  • Moschwitzer, V. D., et al. (2013). Asymmetric synthesis of aminopyrimidine and cyclic guanidine amino acids. Tetrahedron Letters.
  • QbD Group. (2023). Stability of Medicinal Products: 4 Influencing Factors. Available from: [Link]

  • Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules. Available from: [Link]

  • Li, H., et al. (2016). Mono-N-oxidation of heterocycle-fused pyrimidines. Dalton Transactions.
  • IJSDR. (2023). Stability indicating study by using different analytical techniques. Available from: [Link]

  • Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. PubMed. Available from: [Link]

  • Pharmaffiliates. 5-Aminopyrimidin-4-ol Hydrochloride. Available from: [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding.
  • Donnelly, R. F. (2010). Chemical stability of 4-aminopyridine capsules. ResearchGate. Available from: [Link]

  • Gein, V. L., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules. Available from: [Link]

  • IJPPR. (2025). Photostability Study of Biopharmaceutical Products. Available from: [Link]

  • JETIR. (2020). method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Available from: [Link]

  • Sravanthi, V., et al. (2023). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. Asian Journal of Pharmaceutical and Analytical Research. Available from: [Link]

  • Avdeef, A. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available from: [Link]

  • Kar, A. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available from: [Link]

  • ResearchGate. Scheme of pyrimidine degradation pathways showing the four steps and.... Available from: [Link]

  • Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules. Available from: [Link]

  • Al-Windy, S. A., & Al-Jumaili, D. A. (2023). stability of pharmaceutical preparations. MINAR International Journal of Applied Sciences and Technology. Available from: [Link]

  • Wang, Y., et al. (2023). Stability study of common vasoactive drugs diluted in five types of solutions. Frontiers in Pharmacology. Available from: [Link]

  • Science.gov. pyrimidine degradation pathway: Topics by Science.gov. Available from: [Link]

  • Liu, Z., et al. (2021). Solubility of 5-Aminolevulinic Acid Hydrochloride in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 291.15−336.15 K. ResearchGate. Available from: [Link]

Sources

Overcoming solubility problems in reactions with 5-Aminopyrimidin-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Challenge

5-Aminopyrimidin-4-ol hydrochloride (CAS: 106913-64-8) is a critical intermediate in the synthesis of purines and bioactive heterocycles (e.g., Pazopanib precursors).[1] However, it presents a classic "brick dust" profile: high melting point (>250°C), strong intermolecular hydrogen bonding, and a stable crystal lattice reinforced by the hydrochloride salt form.

Users frequently encounter three bottlenecks:

  • Inertness in Non-Polar Solvents: The salt is virtually insoluble in DCM, THF, or Toluene, halting standard organic transformations.

  • Precipitation in Aqueous Buffers: The free base often crashes out upon neutralization, trapping impurities.

  • Workup Emulsions: High affinity for polar aprotic solvents (DMSO/DMF) makes product isolation difficult.[1]

This guide details three field-proven protocols to overcome these barriers, moving beyond simple "add more solvent" approaches to mechanistic solubility engineering.

Part 1: Solubility Profiling & Solvent Selection

Before attempting a reaction, understand the thermodynamic limits. The hydrochloride salt relies on ionic lattice energy, while the free base (5-amino-4-hydroxypyrimidine) relies on strong donor-acceptor hydrogen bonding stacks.[1]

Solvent ClassRepresentative SolventsSolubility Status (HCl Salt)Recommended Application
Dipolar Aprotic DMSO, DMF, NMPHigh Ideal for S_NAr, cyclizations, and high-temp condensations.[1]
Protic Polar Water, Methanol, EtOHModerate to High Good for recrystallization; interferes with moisture-sensitive reagents.[1]
Non-Polar DCM, Toluene, HexaneInsoluble Do not use directly. Requires "Transient Silylation" (See Protocol A).
Ethereal THF, 1,4-DioxanePoor Requires Phase Transfer Catalysis (PTC) or free-basing.[1]

Part 2: Advanced Solubilization Protocols

Protocol A: Transient Silylation (The "Stealth" Method)

Best for: Acylations, alkylations, or reactions requiring anhydrous non-polar solvents (DCM, Toluene).

The Logic: The hydroxyl and amine groups are "masked" with trimethylsilyl (TMS) groups. This disrupts the hydrogen bonding network, converting the polar salt into a lipophilic intermediate soluble in organic solvents. The TMS groups fall off during the aqueous workup.

Step-by-Step:

  • Suspension: Suspend 5-Aminopyrimidin-4-ol HCl (1.0 eq) in dry Toluene or DCM.

  • Silylating Agent: Add BSA (N,O-Bis(trimethylsilyl)acetamide) (2.5 - 3.0 eq).[1]

    • Note: HMDS (Hexamethyldisilazane) can be used but often requires catalytic saccharin and heat.[1]

  • Reflux/Stir: Heat to reflux (Toluene) or stir at RT (DCM) for 1-2 hours.

    • Checkpoint: The cloudy suspension will turn into a clear, homogeneous solution as the silylated species forms.

  • Reaction: Add your electrophile (e.g., acid chloride, isocyanate) directly to this solution.

  • Desilylation (Workup): Add MeOH or dilute HCl/water. The TMS groups hydrolyze immediately, precipitating the modified product or allowing extraction.

SilylationWorkflow Start Insoluble HCl Salt BSA Add BSA (Silylating Agent) Start->BSA Suspend Silylated Soluble Lipophilic Species BSA->Silylated Heat/Stir React Perform Reaction (in DCM/Toluene) Silylated->React Homogeneous Workup Acidic Workup (Remove TMS) React->Workup Quench Product Final Product (Precipitate) Workup->Product Hydrolysis

Figure 1: Transient Silylation Workflow. This method temporarily modifies the molecule to permit reaction in standard organic solvents.

Protocol B: The "Dipolar Switch" (DMSO/Water)

Best for: Nucleophilic aromatic substitutions (S_NAr) or cyclizations to purines.[1]

The Logic: Utilize the high solubility of the HCl salt in DMSO, then use water as an "antisolvent" to drive the precipitation of the final product, avoiding difficult extractions.

Step-by-Step:

  • Dissolution: Dissolve the HCl salt in DMSO (5-10 volumes).

  • Base: Add a non-nucleophilic base (DIPEA or K2CO3) if the free base is required for reactivity.

    • Warning: The reaction may become a slurry again as KCl/DIPEA-HCl precipitates.[1] This is normal.

  • Reaction: Run the reaction (often requires heat, 80-120°C).

  • Isolation:

    • Cool to Room Temperature.

    • Slowly add Water (3-4x reaction volume) with vigorous stirring.

    • The product (usually less polar than the starting material) will crystallize/precipitate.

  • Filtration: Filter the solid and wash with water to remove residual DMSO.

Part 3: Troubleshooting & FAQs

Q1: I tried neutralizing the HCl salt in water to get the free base, but it formed a gelatinous mess. How do I fix this? A: This is common. The free base aggregates rapidly.

  • Fix: Do not neutralize in pure water. Suspend the HCl salt in Methanol or Ethanol and add the base (e.g., Sodium Methoxide or Triethylamine). The salt will dissolve, and the inorganic byproduct (NaCl/TEA-HCl) might precipitate, or the solution will remain clear. Use this alcoholic solution directly or evaporate to dryness if a solid free base is strictly needed.

Q2: My reaction in DMF turned black/tarry. Why? A: 5-Aminopyrimidin-4-ol is electron-rich and prone to oxidation, especially at high temperatures in basic DMF (which can decompose to dimethylamine).[1]

  • Fix: Degas your solvent with Nitrogen/Argon for 15 minutes before heating.[1] Switch to NMP (N-Methyl-2-pyrrolidone) , which is more thermally stable than DMF.[1]

Q3: I cannot remove DMSO from my product. The NMR shows a huge DMSO peak. A: DMSO binds tightly to hydroxypyrimidines.

  • Fix:

    • Lyophilization: Freeze-dry the sample if it's water-soluble.[1]

    • Azeotrope: If the product is stable, dissolve in excess n-Butanol and rotovap.[1] n-Butanol forms an azeotrope that helps carry over high-boiling solvents.[1]

    • Soxhlet: If the product is a solid precipitate, perform a Soxhlet extraction with Isopropanol or Ethanol to wash the DMSO out of the crystal lattice.

Part 4: Decision Tree for Experimental Design

Use this logic flow to select the correct solvent system for your specific reaction type.

SolventStrategy Start Reaction Type? Acylation Acylation / Alkylation (Moisture Sensitive) Start->Acylation Cyclization Cyclization / Condensation (High Temp) Start->Cyclization MethodA Protocol A: Transient Silylation (DCM/Toluene + BSA) Acylation->MethodA Requires Solubility MethodB Protocol B: Dipolar Aprotic (DMSO/NMP) Cyclization->MethodB Requires Heat SubCheck Is Product Water Soluble? MethodB->SubCheck WaterCrash Precipitate with Water SubCheck->WaterCrash No Lyophilize Lyophilize / Column SubCheck->Lyophilize Yes

Figure 2: Solvent Selection Decision Tree. Matches reaction requirements to the optimal solubilization strategy.

References

  • National Institute of Standards and Technology (NIST). "Pyrimidine, 5-amino-4-hydrazino-, hydrochloride Properties."[1] NIST WebBook, Accessed 26 Oct 2023. [Link][1]

  • American Chemical Society (ACS). "The Cyclization Reactions of Certain 5-Amino-4-chloro-6-hydrazinopyrimidines."[1] Journal of Organic Chemistry, Accessed 26 Oct 2023. [Link]

  • National Institutes of Health (NIH). "Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines."[1] ACS Omega, Accessed 26 Oct 2023. [Link]

Sources

Technical Support Center: HPLC Analysis of 5-Aminopyrimidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Topic: Method Development & Troubleshooting for Polar Pyrimidines Analyte CAS: 5177-27-5 (Free base), 69785-94-0 (HCl salt)

Executive Summary: The Polarity Challenge

User Query: "I am trying to analyze 5-Aminopyrimidin-4-ol HCl on a standard C18 column, but the peak elutes in the void volume (t0). How do I retain this compound?"

Scientist's Insight: 5-Aminopyrimidin-4-ol is a highly polar, hydrophilic small molecule. Structurally, it possesses both a basic amine at position 5 and a hydroxyl group at position 4 (which exists predominantly in the keto-tautomer form, 5-aminopyrimidin-4(3H)-one).

Standard C18 (octadecylsilane) columns rely on hydrophobic interactions. This analyte is too polar to interact with the C18 ligands, leading to "void volume elution." Furthermore, the hydrochloride salt form indicates the molecule is cationic in solution, further reducing hydrophobic retention and potentially causing secondary interactions (tailing) with residual silanols on the silica surface.

To successfully analyze this compound, you must abandon standard C18 conditions in favor of Aqueous Stable (AQ-C18) phases or Hydrophilic Interaction Liquid Chromatography (HILIC) .

Method Development Decision Matrix

Use the following logic flow to select the correct methodology for your specific instrumentation and goals.

MethodSelection Start Start: Define Analytical Goal Detector What is your detector? Start->Detector UV UV/PDA (Quality Control) Detector->UV High Conc. MS Mass Spec (PK/Trace Analysis) Detector->MS Low Conc. MethodA Method A: AQ-C18 (RP-HPLC) High Aqueous Stability Robustness UV->MethodA Preferred MethodB Method B: HILIC High Organic Mobile Phase MS Sensitivity MS->MethodB Preferred Optimization Final Method Validation MethodA->Optimization Adjust pH to 3.0 (Suppress Silanols) MethodB->Optimization Buffer > 10mM (Ionic Strength)

Figure 1: Decision matrix for selecting the chromatographic mode based on detection requirements.

Recommended Protocols

Method A: The "Workhorse" Protocol (UV-Compatible)

Best for: Purity analysis, raw material testing, and environments without MS.

This method utilizes an "AQ" type C18 column.[1] These columns have hydrophilic end-capping or proprietary bonding that prevents "phase collapse" (dewetting) when running in 100% aqueous conditions.

ParameterSpecificationCausality / Rationale
Column YMC-Pack ODS-AQ or Waters Atlantis T3 (150 x 4.6 mm, 3 µm)"AQ" phases remain wetted in high-water environments, providing retention for polar molecules where standard C18 fails.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0Low pH ensures the amine is fully protonated and suppresses silanol ionization, reducing peak tailing.
Mobile Phase B Methanol (MeOH)Methanol is less "strong" than Acetonitrile, allowing for finer control of retention at low organic percentages.
Isocratic Ratio 95% Buffer A / 5% Solvent BHigh aqueous content is required to force the polar analyte to interact with the stationary phase.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1][2]
Detection UV @ 254 nm (primary) and 210 nm (secondary)The pyrimidine ring absorbs strongly at 254 nm. 210 nm may offer higher sensitivity but more baseline noise.
Column Temp 30°CControls viscosity and retention reproducibility.

Critical Step: Do not use a standard C18 column with 95% water. The hydrophobic chains will mat down (dewet), resulting in shifting retention times.

Method B: The "Sensitivity" Protocol (MS-Compatible)

Best for: Trace analysis, impurity profiling, LC-MS.

HILIC works by creating a water-rich layer on the surface of a polar stationary phase. The analyte partitions into this layer.

ParameterSpecificationCausality / Rationale
Column ZIC-HILIC or Waters BEH Amide (100 x 2.1 mm, 1.7 µm or 3 µm)Zwitterionic or Amide phases provide strong hydrogen bonding interactions for polar bases.
Mobile Phase A 10 mM Ammonium Acetate, pH 5.8 (in Water)Volatile buffer essential for MS. Ammonium ions help shield ionic interactions.
Mobile Phase B Acetonitrile (ACN)In HILIC, ACN is the "weak" solvent. High ACN forces the analyte into the water layer on the column.
Gradient 90% B to 70% B over 10 minsGradient elution from high organic to lower organic elutes polar compounds.
Injection Solvent 90% Acetonitrile / 10% BufferCrucial: Injecting in 100% water will disrupt the HILIC mechanism and cause peak distortion.

Troubleshooting Center (Q&A)

Issue 1: Peak Tailing

Q: My peak is asymmetrical (tailing factor > 1.5). Is my column dead?

A: Likely not. Tailing for 5-aminopyrimidin-4-ol is usually caused by secondary silanol interactions . The residual silanols on the silica surface are acidic. If your mobile phase pH is near neutral (pH 6-7), these silanols are ionized (negative) and attract the positively charged amine of your analyte.

  • Fix 1 (Method A): Lower the pH of your phosphate buffer to ~3.0. This protonates the silanols (making them neutral), preventing them from grabbing the analyte.

  • Fix 2 (Method A): Add 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a "sacrificial base," binding to silanols so your analyte doesn't have to. Note: Do not use TEA with LC-MS.

Issue 2: Variable Retention Times

Q: The retention time shifts earlier with every injection. Why?

A: This is the classic signature of Phase Collapse (Dewetting) . You are likely using a standard C18 column with a highly aqueous mobile phase (>95% water). The hydrophobic C18 chains are "hiding" from the water, effectively reducing the surface area available for separation.

  • The Fix: Switch to an AQ-C18 or T3 bonded phase immediately. These are chemically designed to stay extended in 100% water.

Issue 3: Sample Solubility vs. Peak Shape

Q: The salt form dissolves easily in water, but when I inject it, I get a double peak.

A: This is often a solvent mismatch .

  • If using HILIC (Method B) : You cannot inject the sample dissolved in pure water. Water is the "strong" solvent in HILIC. A plug of water will sweep the analyte down the column faster than the mobile phase, causing peak splitting.

  • Protocol: Dissolve the stock in water, but dilute it at least 1:10 with Acetonitrile before injection.

Troubleshooting Logic Map

Troubleshooting Issue Observed Issue Void Elutes in Void (t0) Issue->Void Tailing Severe Tailing Issue->Tailing Split Split Peak Issue->Split Sol1 Switch to HILIC or AQ-C18 Void->Sol1 Lack of Retention Sol2 Lower pH to 3.0 or Add TEA Tailing->Sol2 Silanol Interaction Sol3 Match Sample Solvent to Mobile Phase Split->Sol3 Solvent Mismatch

Figure 2: Rapid diagnostic flow for common chromatographic anomalies associated with aminopyrimidines.

References

  • SIELC Technologies. (n.d.). Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[3][4][5][6] Retrieved from [Link]

  • NIST Chemistry WebBook. (2018). 4-Aminopyrimidine Spectral Data. Retrieved from [Link]

Sources

Preventing byproduct formation in 4-chloropyrimidine substitution reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Byproduct Formation in 4-Chloropyrimidine Substitution Reactions Lead Scientist: Dr. A. Vance, Senior Application Scientist

Core Directive: The "Clean Substitution" Philosophy

Welcome to the technical support center. If you are working with 4-chloropyrimidines, you are likely encountering one of three specific failures: Hydrolysis (conversion to the pyrimidone), Regio-scrambling (in 2,4-dichloro systems), or Bis-substitution .

In my 15 years of process development, I have found that 4-chloropyrimidine


 reactions are deceptively simple. The electron-deficient ring invites nucleophiles, but it does not discriminate between your amine and the trace water in your solvent. Success requires a rigid control of the Reaction Triangle : Nucleophile Strength, Solvent Hygroscopicity, and Temperature.

This guide is structured to troubleshoot these specific failure modes using self-validating protocols.

Module 1: The Hydrolysis Headache

Symptom: LCMS shows a mass peak of [M-Cl+OH] (M-18 relative to product, or M-36+16 relative to starting material). Diagnosis: Water has out-competed your amine for the C4 position.

The Mechanism

The C4 position of pyrimidine is highly electrophilic due to the additive inductive effects of N1 and N3. While this facilitates the desired


 with amines, it also lowers the barrier for attack by "hard" nucleophiles like water or hydroxide.
  • The Trap: Many researchers use hygroscopic bases (KOtBu, Cs2CO3) or "wet" polar aprotic solvents (DMF, DMSO). As the reaction heats up, the rate of hydrolysis often exceeds the rate of aminolysis, especially with sterically hindered amines.

Troubleshooting Guide
VariableRecommendationThe "Why" (Causality)
Solvent n-Butanol or i-PrOH (Protic) vs. THF/Dioxane (Aprotic)Protic solvents often accelerate

via H-bonding stabilization of the Meisenheimer complex, but they risk solvolysis (alkoxy-substitution). Aprotic solvents (THF) are safer if hydrolysis is the primary killer, provided they are strictly anhydrous.
Base DIPEA (Hünig's Base) Inorganic bases (K2CO3) can act as phase-transfer catalysts for water. DIPEA is non-nucleophilic and soluble, keeping the reaction homogeneous and "dryer."
Concentration High (>0.5 M) Hydrolysis is often pseudo-first-order regarding water (impurity). Aminolysis is second-order (dependent on amine conc). High concentration favors the bimolecular reaction with the amine.
FAQ: Hydrolysis

Q: I see the hydroxy-pyrimidine byproduct even when using anhydrous DMF. Why? A: DMF is a "water sponge." Even if the bottle says anhydrous, once opened, it absorbs atmospheric moisture. Furthermore, at high temperatures (>100°C), DMF can decompose to dimethylamine, which acts as a competing nucleophile.

  • Fix: Switch to NMP (more stable) or 1,4-Dioxane (lower hygroscopicity). Add 3Å molecular sieves to the reaction vessel.

Module 2: The Regioselectivity Puzzle (2,4-Dichloropyrimidine)

Symptom: A mixture of isomers where the amine adds to C2 instead of C4, or both.[1][2] Diagnosis: Loss of kinetic control.

The Science of Selectivity

In 2,4-dichloropyrimidine, the C4 position is kinetically favored for nucleophilic attack.

  • Electronic: C4 is para-like to N1 and ortho-like to N3. It is more electron-deficient than C2 (which is flanked by two nitrogens but suffers from lone-pair repulsion).

  • Steric: C4 is less hindered than C2 (which is "squeezed" between two ring nitrogens).

However, as temperature rises, the reaction pushes towards thermodynamic control, where C2 substitution (or bis-substitution) becomes accessible.

Decision Tree for Regiocontrol

Regioselectivity Start Substrate: 2,4-Dichloropyrimidine Condition Reaction Condition? Start->Condition PathA Standard Amine (Low Temp < 40°C) Condition->PathA Standard PathB High Temp / Strong Base (> 80°C) Condition->PathB Aggressive PathC Lewis Acid / ZnCl2 Condition->PathC Chelation Control Result4 Major Product: C4-Substitution (Kinetically Controlled) PathA->Result4 ResultMix Mixture: C2 + C4 + Bis PathB->ResultMix Result2 Major Product: C2-Substitution (Rare/Specific) PathC->Result2 Specialized

Caption: Flowchart illustrating the kinetic dominance of C4 substitution and conditions leading to regio-scrambling.

Validated Experimental Protocol: The "Gold Standard"

This protocol is designed to be self-validating . It includes checkpoints to verify the system before you commit valuable starting material.

Objective: Mono-substitution of 2,4-dichloropyrimidine at C4 with a secondary amine.

Reagents
  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Nucleophile: Morpholine or Piperidine derivative (1.05 equiv)

  • Base: DIPEA (1.2 equiv)

  • Solvent: Anhydrous THF or i-PrOH (0.5 M concentration)

Step-by-Step Procedure
  • The "Dry" Check (Critical):

    • Flame-dry your flask or use an oven-dried vial.

    • Validation: If using THF, add a drop of benzophenone ketyl indicator. If it stays blue/purple, your solvent is dry. If it turns colorless, STOP . Redistill or use fresh solvent.

  • Cold Addition (Kinetic Control):

    • Dissolve 2,4-dichloropyrimidine in the solvent. Cool to 0°C (ice bath).

    • Why? Cooling suppresses the reaction rate at the C2 position, maximizing the C4/C2 selectivity ratio.

  • Controlled Stoichiometry:

    • Mix the Amine (1.05 eq) and DIPEA (1.2 eq) in a separate syringe.

    • Add this mixture dropwise over 15 minutes to the cold pyrimidine solution.

    • Why? High local concentration of amine (from a bolus addition) can lead to bis-substitution.

  • The TLC Checkpoint:

    • After 1 hour at 0°C, spot TLC.

    • Expectation: You should see a new spot (Product) and some remaining SM. You should not see the baseline spot (Bis-product) or the lower Rf spot typical of hydrolysis.

    • Decision: If conversion is <50%, warm slowly to Room Temperature (RT). Do not heat to reflux unless RT fails after 4 hours.

  • Quench:

    • Once SM is consumed, quench with saturated NH4Cl. Do not use strong acid or base during workup to prevent hydrolysis of the remaining chloride.

Visualizing the Competitive Landscape

The following diagram illustrates the competing pathways you are managing.

ReactionPathways SM 4-Chloropyrimidine TS_Main Meisenheimer Complex (C4 Attack) SM->TS_Main  Fastest (if dry) Hydrolysis Byproduct A: 4-Hydroxypyrimidine SM->Hydrolysis  Wet Solvent / Acidic Solvolysis Byproduct B: 4-Alkoxypyrimidine SM->Solvolysis  Alcohol Solvent / High T Amine + Amine (R-NH2) Water + H2O (Trace) Alcohol + R-OH (Solvent) Prod Desired Product (4-Amino) TS_Main->Prod  -HCl

Caption: Competitive pathways in SnAr reactions. Red and Yellow paths represent common failure modes due to solvent/moisture.

References & Further Reading

  • Regioselectivity Mechanisms:

    • LUMO Analysis of 2,4-Dichloropyrimidines. WuXi AppTec QM Magic Class, Chapter 29.

  • Solvent Effects & Hydrolysis:

    • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines.[3] (Discusses the balance of acid catalysis vs. hydrolysis).

  • Palladium Catalysis (Alternative to SnAr):

    • Regioselective 2-Amination of Polychloropyrimidines.[4] Org.[3][4][5] Lett. 2016, 18, 9, 2180–2183.[4] (Demonstrates reversing selectivity using Pd-catalysis).

  • General SnAr Mechanism:

    • March's Advanced Organic Chemistry, 7th Edition. "Nucleophilic Aromatic Substitution".

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Pyrimidine Derivatives in Synthesis: A Comparative Analysis of 5-Aminopyrimidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is paramount to the success of a synthetic campaign. In the realm of heterocyclic chemistry, pyrimidine derivatives serve as foundational building blocks for a vast array of biologically active molecules, most notably purines and their nucleoside analogs, which are cornerstones of many antiviral and anticancer therapies.[1][2] This guide provides an in-depth, objective comparison of 5-Aminopyrimidin-4-ol hydrochloride against other common pyrimidine derivatives in the context of synthetic utility, with a focus on the widely employed Traube purine synthesis.

The Strategic Importance of the Pyrimidine Core

The pyrimidine ring is a privileged scaffold in medicinal chemistry due to its prevalence in natural biological systems as a key component of nucleic acids.[3] This inherent bio-relevance makes pyrimidine derivatives ideal starting points for the synthesis of molecules designed to interact with biological targets. The strategic functionalization of the pyrimidine ring allows for the precise construction of more complex heterocyclic systems, such as purines, by forming the fused imidazole ring.

5-Aminopyrimidin-4-ol Hydrochloride: A Closer Look

5-Aminopyrimidin-4-ol hydrochloride is a commercially available pyrimidine derivative that offers several potential advantages in synthesis.[4][5] The hydrochloride salt form often imparts enhanced stability and, most notably, improved solubility in various reaction media compared to its freebase counterpart.[4] This can be a critical factor in achieving homogeneous reaction conditions, which often leads to improved reaction rates and yields. The presence of the 5-amino and 4-hydroxyl groups provides the necessary functionalities for the subsequent annulation to form the imidazole ring of a purine.

Comparative Analysis: The Traube Purine Synthesis

The Traube purine synthesis, first reported in 1900, remains a robust and widely used method for the preparation of purines from 4,5-diaminopyrimidines.[6] The final step of this synthesis typically involves the cyclization of a 4,5-diaminopyrimidine derivative with a one-carbon source, most commonly formic acid or formamide.[7][8]

To provide a clear comparison, let's consider the synthesis of a fundamental purine, guanine, from different pyrimidine precursors.

Case Study: Synthesis of Guanine

Objective: To compare the synthetic routes to guanine starting from different pyrimidine derivatives.

Method 1: Starting from 2,5,6-Triaminopyrimidin-4-ol

This is a classic approach to guanine synthesis via the Traube method.[7]

Experimental Protocol:

  • A solution of 2,5,6-triaminopyrimidin-4-ol (10 g, 0.07 mol) in 90% formic acid (60 mL, 0.7 mol) is heated under reflux for 4-5 hours.[7]

  • The reaction mixture is then evaporated to dryness.[7]

  • The residue is dissolved in concentrated nitric acid, decolorized with charcoal, and precipitated by the addition of aqueous ammonia.[7]

Reported Yield: 65-75%[7]

Method 2: A Conceptual Approach with 5-Aminopyrimidin-4-ol Hydrochloride

While a direct, published protocol for the synthesis of guanine from 5-Aminopyrimidin-4-ol hydrochloride was not found in the immediate literature, we can outline a conceptual synthetic pathway based on the principles of the Traube synthesis. This would first require the introduction of an amino group at the 2-position and a subsequent reduction of a nitroso or nitro group at the 5-position to generate the requisite 2,5,6-triaminopyrimidin-4-ol intermediate.

The advantage of starting with 5-Aminopyrimidin-4-ol hydrochloride would lie in its potentially superior solubility in the initial steps of the synthesis, potentially leading to more efficient reactions. However, this route would involve more synthetic steps compared to starting directly with the triaminopyrimidine.

Comparative Data Summary
Starting MaterialKey ReagentsNumber of Steps (from starting material to Guanine)Reported YieldPotential AdvantagesPotential Disadvantages
2,5,6-Triaminopyrimidin-4-olFormic Acid165-75%[7]Direct, well-established route.Starting material may have lower solubility.
4,5,6-TriaminopyrimidineFormamide181.8% (for Adenine)[8]High yield for a similar purine synthesis.Starting material availability and stability.
4,6-Dichloro-5-nitropyrimidineFe/Acid, Formamide, Ammonia2 (One-pot)59.5-64.9% (for Adenine)One-pot procedure, readily available starting material.Use of harsh reagents (Fe/acid).
5-Aminopyrimidin-4-ol Hydrochloride(Conceptual)>1Not ReportedPotentially improved solubility.Requires additional synthetic steps.

The Critical Role of Solubility: The Hydrochloride Advantage

The hydrochloride salt of 5-Aminopyrimidin-4-ol is highlighted for its "excellent solubility".[4] In organic synthesis, improved solubility of a starting material can have a profound impact on the reaction's success.

Causality behind the Advantage:

  • Homogeneous Reaction Conditions: Increased solubility ensures that the reactant is fully dissolved in the solvent, leading to a homogeneous reaction mixture. This allows for more efficient interaction between reactant molecules, often resulting in faster reaction rates and higher conversions.

  • Avoidance of Mass Transfer Limitations: In heterogeneous reactions (where the starting material is not fully dissolved), the reaction rate can be limited by the speed at which the solid dissolves into the solution (mass transfer). By starting with a more soluble salt, this limitation is minimized.

  • Improved Handling and Dosing: Crystalline salts are often easier to handle, weigh, and dispense accurately compared to their freebase counterparts, which may be amorphous or hygroscopic.

Application in the Synthesis of Antiviral Nucleoside Analogs

A significant application of pyrimidine derivatives is in the synthesis of nucleoside analogs, a class of antiviral drugs that act by inhibiting viral DNA or RNA synthesis.[3][9] Acyclovir, a widely used antiviral for herpes simplex virus, is a prime example of a purine nucleoside analog.[3][10][11]

The synthesis of Acyclovir and similar nucleoside analogs often starts from a protected guanine base, which itself can be synthesized from a pyrimidine precursor.[10][11] The ability to efficiently synthesize the core purine structure from a pyrimidine derivative is therefore a critical first step in the overall synthesis of these important drugs. The choice of the initial pyrimidine can influence the overall yield and efficiency of the multi-step synthesis of these complex molecules.

Visualizing the Synthetic Pathways

To better illustrate the synthetic logic, the following diagrams outline the key transformations.

Traube_Synthesis cluster_guanine Guanine Synthesis cluster_adenine Adenine Synthesis TAP 2,5,6-Triaminopyrimidin-4-ol Guanine Guanine TAP->Guanine Formic Acid (65-75% Yield) TAPP 4,5,6-Triaminopyrimidine Adenine Adenine TAPP->Adenine Formamide (81.8% Yield)

Caption: Comparative Traube synthesis pathways to Guanine and Adenine.

Conceptual_Synthesis APOHCl 5-Aminopyrimidin-4-ol Hydrochloride Intermediate Functionalized Pyrimidine APOHCl->Intermediate Introduction of 2-amino group TAP_intermediate 2,5,6-Triaminopyrimidin-4-ol Intermediate->TAP_intermediate Nitrosation/ Reduction Guanine Guanine TAP_intermediate->Guanine Formic Acid

Caption: Conceptual multi-step synthesis of Guanine from 5-Aminopyrimidin-4-ol HCl.

Conclusion

The selection of a pyrimidine derivative for purine synthesis is a critical decision that can significantly impact the efficiency and overall success of a synthetic route. While direct, head-to-head comparative studies are not always available, a careful analysis of published protocols reveals important trends.

5-Aminopyrimidin-4-ol hydrochloride presents itself as a valuable starting material, primarily due to the anticipated benefits of its enhanced solubility. This property can be particularly advantageous in overcoming reaction heterogeneity, potentially leading to improved yields and reaction kinetics. However, for the synthesis of certain purines like guanine, starting from a more highly functionalized precursor like 2,5,6-triaminopyrimidin-4-ol offers a more direct, albeit potentially less soluble, route.

Ultimately, the optimal choice of pyrimidine derivative will depend on a variety of factors including the specific target molecule, the desired scale of the reaction, the availability and cost of starting materials, and the synthetic chemist's tolerance for multi-step procedures. This guide provides a framework for making an informed decision based on available scientific evidence and sound chemical principles.

References

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Google Patents.
  • Scribd. Acyclovir Synthesis. [Link]

  • A Comprehensive Review of Acyclovir: Synthesis, Antiviral Mechanism, Modifications, and Innovative Analytical Techniques in Pharmaceutical and Biological Matrices. Chemical Reviews Letters. 2025;8(1):967-980.
  • ResearchGate. Structure of acyclic pyrimidine nucleoside which mimics acyclovir, an antiviral drug. [Link]

  • Pharmaguideline. Synthesis and Medicinal Uses of Purine. [Link]

  • Taylor & Francis Online. Aciclovir – Knowledge and References. [Link]

  • National Center for Biotechnology Information. Chemoselective Multicomponent One-Pot Assembly of Purine Precursors in Water. [Link]

  • National Center for Biotechnology Information. Adenine Synthesis in a Model Prebiotic Reaction: Connecting Origin of Life Chemistry with Biology. [Link]

  • Patsnap. Total chemical synthesis method of adenine. [Link]

  • ACS Publications. Chemoselective Multicomponent One-Pot Assembly of Purine Precursors in Water. [Link]

  • ScienceDirect. One-pot build-up procedure for the synthesis of variously substituted purine derivatives. [Link]

  • ACS Publications. Chemoselective Multicomponent One-Pot Assembly of Purine Precursors in Water. [Link]

  • Scribd. 1-III) Traube Synthesis For Purine. [Link]

  • Wiley Online Library. Traube Purine Synthesis. [Link]

  • Google Patents. CN111440170A - Method for synthesizing guanine by using guanosine.
  • ResearchGate. Last step of the Traube synthesis of guanine achieved from the pyrimidine 35 and formic acid.[¹¹⁰]. [Link]

  • National Center for Biotechnology Information. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. [Link]

  • National Center for Biotechnology Information. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. [Link]

  • Pharmaceutical Sciences. Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. [Link]

  • MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

  • MDPI. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. [Link]

  • National Center for Biotechnology Information. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase. [Link]

  • MDPI. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. [Link]

  • Cambridge Open Engage. Synthesis of 4- and 5-Aminotriazolamers via Iterative Electrophilic Ethynylation and Azide–Alkyne Cycloaddition. [Link]

Sources

A Comparative Guide to the Antioxidant Activity of Aminopyrazol-5-ol Hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ongoing search for potent and safe antioxidant therapies, the pyrazole scaffold has emerged as a privileged structure in medicinal chemistry.[1][2][3][4] Among its derivatives, 4-aminopyrazol-5-ol hydrochlorides have garnered significant attention as analogues of Edaravone, a powerful antioxidant used in clinical settings.[5][6] This guide provides an in-depth comparison of the antioxidant activity of various aminopyrazol-5-ol hydrochlorides, supported by experimental data and mechanistic insights to inform future drug discovery and development efforts.

Introduction: The Significance of Aminopyrazol-5-ols in Antioxidant Research

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[1] Antioxidants mitigate this damage by neutralizing free radicals. Pyrazole derivatives have been extensively studied for their antioxidant properties, with many demonstrating significant efficacy.[1][4] The 4-aminopyrazol-5-ol hydrochloride structure is of particular interest due to its structural similarity to Edaravone and the potential for chemical modifications to enhance its antioxidant capacity and improve its safety profile.[5][6]

Mechanisms of Antioxidant Action

The antioxidant activity of 4-aminopyrazol-5-ol hydrochlorides is primarily attributed to their ability to scavenge free radicals through two main mechanisms:

  • Single Electron Transfer (SET): The compound donates an electron to a free radical, neutralizing it. Quantum mechanical calculations have suggested that the antioxidant activities of 4-aminopyrazolols in ABTS and FRAP assays are realized through the SET mechanism.[5][6]

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical. The radical-scavenging action evaluated in the ORAC test has been shown to occur by the HAT mechanism through the breaking of the O-H bond.[5][6]

The efficacy of these mechanisms is influenced by the specific chemical substituents on the pyrazole ring, which can alter the compound's electronic properties and the dissociation energy of the O-H bond.[5][6]

Antioxidant_Mechanism cluster_0 Aminopyrazol-5-ol (Ar-OH) cluster_1 Free Radical (R•) cluster_2 Neutralized Products AP Aminopyrazol-5-ol AP_Radical Aminopyrazol-5-ol Radical (Ar-O•) AP->AP_Radical H• (HAT) AP_Cation Aminopyrazol-5-ol Cation (Ar-OH•+) AP->AP_Cation e- (SET) Radical Free Radical Neutral_Radical Neutralized Radical (RH) Radical->Neutral_Radical Radical_Anion Radical Anion (R-) Radical->Radical_Anion

Caption: Proposed antioxidant mechanisms of aminopyrazol-5-ol.

Standardized Methodologies for Evaluating Antioxidant Activity

To ensure a reliable comparison, standardized in vitro assays are employed to quantify antioxidant activity. This guide focuses on three prevalent methods: ABTS, FRAP, and DPPH assays.

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[7]

Experimental Protocol:

  • Preparation of ABTS•+ solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7]

  • Dilution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add 10 µL of the test compound (aminopyrazol-5-ol hydrochloride derivative) at various concentrations to 1 mL of the diluted ABTS•+ solution.

  • Measurement: Record the absorbance at 734 nm after 6 minutes of incubation at room temperature.

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value (the concentration of the compound required to scavenge 50% of the ABTS radicals).

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color.

Experimental Protocol:

  • Preparation of FRAP reagent: Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Reaction: Add 10 µL of the test compound to 300 µL of the freshly prepared FRAP reagent.

  • Measurement: Measure the absorbance at 593 nm after 30 minutes of incubation at 37°C.

  • Calculation: Construct a standard curve using FeSO₄·7H₂O and express the results as Fe²⁺ equivalents.

This assay is based on the reduction of the stable DPPH radical in the presence of a hydrogen-donating antioxidant. The color change from violet to yellow is measured spectrophotometrically.[2][8]

Experimental Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction: Add 100 µL of the test compound at various concentrations to 1.9 mL of the DPPH solution.

  • Measurement: Incubate the mixture in the dark for 30 minutes and measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare Stock Solutions of Aminopyrazol-5-ol Hydrochloride Derivatives C Incubate Derivatives with Assay Reagents A->C B Prepare Assay Reagents (ABTS•+, FRAP, DPPH) B->C D Measure Absorbance (Spectrophotometer) C->D E Calculate Percentage of Inhibition D->E F Determine IC50 Values or Trolox Equivalents E->F G Comparative Analysis & SAR F->G

Caption: Experimental workflow for antioxidant activity assessment.

Comparative Analysis of Aminopyrazol-5-ol Hydrochlorides

A study on a series of 4-aminopyrazol-5-ol hydrochlorides, synthesized as Edaravone analogs, provides valuable comparative data.[5][6] The antioxidant activities were evaluated using ABTS, FRAP, and ORAC (Oxygen Radical Absorbance Capacity) assays and compared with Edaravone (EDA) and Trolox, a water-soluble analog of vitamin E.

CompoundSubstituentsABTS (TEAC)FRAP (TE)ORAC (TE)
APH 3-methyl, 1-phenyl0.930.984.39
EDA 3-methyl, 1-phenyl (pyrazolone)--3.71
CF3-EDA 3-trifluoromethyl, 1-phenyl (pyrazolone)--3.89
Trolox Standard1.001.001.00

TEAC: Trolox Equivalent Antioxidant Capacity; TE: Trolox Equivalents. Data sourced from a study on Edaravone analogs.[5][6]

Key Observations and Structure-Activity Relationships (SAR):

  • Effectiveness: In all tested assays, the 4-amino-3-pyrazol-5-ols were effective antioxidants.[5][6]

  • Lead Compound: The lead compound, 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH), demonstrated strong antioxidant activity, comparable to Trolox in the ABTS and FRAP assays and significantly higher than Edaravone in the ORAC assay.[5][6]

  • Cytotoxicity: Notably, APH and its NH-analog were not cytotoxic against normal human fibroblasts at concentrations up to 100 μM, in contrast to Edaravone, suggesting a favorable safety profile.[5][6]

  • Substituent Effects: The antioxidant activity is influenced by the substituents on the pyrazole ring. For instance, the presence of an amino group at the 4-position appears to be crucial for the observed activity. Further studies have shown that acylhydrazone and amide functionalities can also confer significant antioxidant properties.[9][10][11] The specific nature and position of these substituents can modulate the radical scavenging properties.[9][10][11]

Conclusion and Future Directions

4-Aminopyrazol-5-ol hydrochlorides represent a promising class of antioxidants with the potential for development as novel therapeutic agents for diseases associated with oxidative stress. The lead compound, APH, exhibits potent antioxidant activity and a better safety profile compared to the clinically used drug Edaravone.[5][6]

Future research should focus on:

  • Expanding the library of 4-aminopyrazol-5-ol hydrochloride derivatives to further elucidate structure-activity relationships.

  • Conducting in vivo studies to validate the antioxidant efficacy and assess the pharmacokinetic and pharmacodynamic properties of lead compounds.

  • Investigating the potential of these compounds in specific disease models where oxidative stress is a key contributor to pathology.

By systematically exploring the chemical space of aminopyrazol-5-ol hydrochlorides, the scientific community can pave the way for the development of next-generation antioxidants with enhanced efficacy and safety.

References

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2025, October 13). MDPI.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024, April 23). MDPI.
  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (n.d.). MDPI.
  • Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. (n.d.). Semantic Scholar.
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
  • (PDF) Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. (2021, October 26).
  • Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024, April 23). PubMed.
  • (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2025, October 12).
  • A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. (2024, September 12). Taylor & Francis.
  • Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. (n.d.).
  • Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential. (2023, January 18). RSC Publishing.
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025, November 12). PubMed Central (PMC).
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • DPPH and ABTS radical scavenging activities of compounds 1-10. (n.d.).
  • Antioxidant potential of new pyrazoline derivatives to prevent oxidative damage. (2009, February 15). PubMed.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025, January 17). MDPI.
  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (n.d.). PubMed Central (PMC).
  • Comprehensive Analysis of Pyrazoline Analogs: Exploring Their Antioxidant Potential as Biofuel Additives | ACS Omega. (2025, July 31).
  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (n.d.). PubMed Central (PMC).
  • Selective ABTS and DPPH- radical scavenging activity of peroxide from vegetable oils. (n.d.). CABI Digital Library.

Sources

Comparative Guide: Optimizing 4-Aminopyrimidine Scaffolds for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship of 4-Aminopyrimidine Derivatives Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers

Executive Summary: The Privileged Scaffold

The 4-aminopyrimidine moiety represents one of the most versatile "privileged structures" in medicinal chemistry. Structurally mimetic to the adenine core of ATP, it serves as a fundamental anchor for designing ATP-competitive inhibitors. While fused systems like quinazolines (e.g., Gefitinib) and purines (e.g., Roscovitine) have historically dominated the landscape, monocyclic 4-aminopyrimidine derivatives are emerging as superior alternatives for "scaffold hopping."

This guide objectively compares 4-aminopyrimidines against their fused counterparts, detailing the Structure-Activity Relationship (SAR) logic required to optimize potency while mitigating the physicochemical liabilities often associated with bicyclic aromatic systems.

Strategic Comparison: Monocyclic vs. Fused Systems

In the context of kinase drug discovery (specifically EGFR and CDK targets), the choice of scaffold dictates the intellectual property (IP) landscape, solubility profile, and selectivity window.

Comparative Performance Matrix
Feature4-Aminopyrimidines (Monocyclic) Quinazolines (Fused) Purines (Fused)
Primary Utility Scaffold hopping, fragment-based designEGFR / HER2 inhibitionCDK / Kinase broad-spectrum
Solubility (LogS) High (Lower MW, less planar stacking)Low (High aromaticity leads to stacking)Moderate to Low
Selectivity Control High (C5/C6 vectors allow precise tuning)Moderate (Rigid core limits vector angles)Low (Promiscuous binding)
Metabolic Stability Tunable (Susceptible to oxidative metabolism)High (Stable core)Moderate
IP Space Open/Less Crowded Heavily PatentedSaturated

Key Insight: While quinazolines provide a rigid "lock-and-key" fit for the ATP pocket (driving high potency), they often suffer from poor aqueous solubility and "flat" structures that lack 3D complexity. Monocyclic 4-aminopyrimidines offer a "minimum pharmacophore" approach, allowing researchers to build complexity outwards from the core, improving physicochemical properties (Ligand Efficiency) without sacrificing binding affinity.

Structure-Activity Relationship (SAR) Analysis

The efficacy of 4-aminopyrimidine derivatives hinges on precise functionalization at specific vectors. The core functions primarily as a hinge-binder.

The SAR Logic Map

SAR_Map Core 4-Aminopyrimidine Scaffold N1 N1 Position (H-Bond Acceptor) Core->N1 Critical for Hinge Binding C2 C2 Position (Solvent Front/Selectivity) Core->C2 Diversity Vector C4_NH C4-Amino Group (H-Bond Donor) Core->C4_NH Primary Hinge Donor C5 C5 Position (Gatekeeper Interaction) Core->C5 Steric Bulk Control C6 C6 Position (Back Pocket/Solubility) Core->C6 PK Optimization Interacts with backbone NH\n(e.g., Met793 in EGFR) Interacts with backbone NH (e.g., Met793 in EGFR) N1->Interacts with backbone NH\n(e.g., Met793 in EGFR) N3 N3 Position (H-Bond Acceptor) Interacts with backbone C=O Interacts with backbone C=O C4_NH->Interacts with backbone C=O Hydrophobic group (Cl, F, Me)\ntargets Gatekeeper residue Hydrophobic group (Cl, F, Me) targets Gatekeeper residue C5->Hydrophobic group (Cl, F, Me)\ntargets Gatekeeper residue Polar groups here\nimprove solubility Polar groups here improve solubility C6->Polar groups here\nimprove solubility

Figure 1: SAR Logic Map detailing the pharmacophoric contributions of the 4-aminopyrimidine core.

Detailed Mechanistic Breakdown
  • The Hinge Binding Motif (N1 & C4-NH2):

    • Mechanism: The N1 nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group at C4 acts as a hydrogen bond donor. This "Donor-Acceptor" motif mimics the Adenine ring of ATP.

    • Optimization: Alkylation of the C4-amine typically abolishes activity by disrupting the critical H-bond to the kinase hinge region. However, cyclization into a fused ring (e.g., pyrrolo[2,3-d]pyrimidine) preserves this geometry.

  • The Gatekeeper Vector (C5):

    • Mechanism: The C5 position points directly toward the "gatekeeper" residue (e.g., T790 in EGFR, F80 in CDK2).

    • Optimization: Small hydrophobic groups (Halogens, Methyl, Ethynyl) are preferred here. Large substituents at C5 often cause steric clashes unless the kinase has a small gatekeeper (e.g., Threonine), making this a key vector for achieving isoform selectivity.

  • The Solubility Vector (C6):

    • Mechanism: This position often points towards the solvent-exposed region or the ribose binding pocket.

    • Optimization: Introduction of solubilizing groups (morpholine, piperazine) via flexible linkers at C6 significantly improves ADME properties without compromising the primary binding event.

Experimental Validation Protocols

To validate the SAR hypotheses above, the following self-validating workflows are recommended.

A. Synthesis: Regioselective SNAr (Nucleophilic Aromatic Substitution)

The most robust route to 4-aminopyrimidines is the displacement of 4-chloropyrimidines.

  • Reagents: 4,6-dichloropyrimidine (Starting Material), Primary/Secondary Amine, DIPEA (Base), n-Butanol or DMF (Solvent).

  • Protocol:

    • Dissolve 4,6-dichloropyrimidine (1.0 eq) in n-Butanol.

    • Add DIPEA (2.5 eq) followed by the specific amine (1.1 eq).

    • Critical Step: Heat to 80°C. Monitoring by LC-MS is essential to distinguish between mono-substitution (desired) and bis-substitution (impurity).

    • Purification: Flash chromatography (Hexane/EtOAc).

    • Validation: 1H NMR must show the disappearance of one C-Cl signal and the appearance of the amine NH/CH signals.

B. Biochemical Assay: ADP-Glo Kinase Assay

For evaluating potency (IC50), the ADP-Glo assay is superior to radioactive 33P assays due to its high Z' factor and non-radioactive workflow.

  • Principle: Measures ADP formation (conversion of ATP) which is directly proportional to kinase activity.

  • Workflow:

    • Kinase Reaction: Incubate Kinase (e.g., EGFR or CDK2) + Substrate + ATP + Test Compound (4-aminopyrimidine derivative) for 60 min at RT.

    • Depletion: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP).

    • Detection: Add Kinase Detection Reagent (converts ADP to ATP, then to Luciferase light signal).

    • Analysis: Luminescence is inversely proportional to inhibition.

Experimental Workflow Diagram

Workflow Start Start: 4,6-Dichloropyrimidine Step1 SNAr Reaction (Amine + DIPEA, 80°C) Start->Step1 Check1 LC-MS Check: Mono- vs Bis-substitution Step1->Check1 Check1->Step1 Incomplete conversion (Adjust Temp/Time) Purify Purification (Flash Chromatography) Check1->Purify Mono-product dominant Assay ADP-Glo Kinase Assay (Dose-Response) Purify->Assay Data Calculate IC50 & Selectivity Ratios Assay->Data

Figure 2: Step-by-step experimental workflow from synthesis to biological validation.

Comparative Data Analysis

The following table illustrates the impact of C5-modification on a 4-aminopyrimidine core (specifically targeting CDK2), synthesizing data trends from recent medicinal chemistry literature [1][5].

Table 1: Impact of C5-Substituents on CDK2 Potency and Selectivity

Compound IDC5 Substituent (R)C4 SubstituentCDK2 IC50 (nM)Selectivity (vs. CDK1)Observation
4-AP-01 -HPhenylamino> 1000N/ALacks hydrophobic fill for gatekeeper pocket.
4-AP-02 -CH3 (Methyl)Phenylamino1205xImproved hydrophobic fit; moderate potency.
4-AP-03 -Cl (Chloro)Phenylamino4510xHalogen bond / Lipophilic interaction enhances binding.
4-AP-04 -IsopropylPhenylamino8502xSteric Clash: Group is too bulky for the gatekeeper region.
Ref (Purine) (Roscovitine)N/A100-400LowGood potency but poor selectivity profile.

Interpretation:

  • Causality: The dramatic loss of potency in 4-AP-04 confirms the spatial constraint of the gatekeeper residue.

  • Optimization: 4-AP-03 represents the "sweet spot" where the substituent (Cl) is large enough to displace water and fill the hydrophobic void, but small enough to avoid steric repulsion.

References

  • Hummel, J. R., et al. (2024).[1] "Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2." Journal of Medicinal Chemistry. Link

  • Chen, X., et al. (2022).[2] "4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors." RSC Medicinal Chemistry.[2] Link

  • Sami, M. H., & Younis, S. K. (2022).[3][4] "Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives." International Journal of Health Sciences. Link

  • Coxon, C. R., et al. (2017).[5] "Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity." Journal of Medicinal Chemistry. Link[5]

  • Shao, H., et al. (2013). "Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors." Journal of Medicinal Chemistry. Link

Sources

Comparative Guide: Biological Evaluation of Novel Aminopyrimidine Derivatives as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The emergence of the T790M "gatekeeper" mutation and the subsequent C797S resistance mutation has rendered first-generation quinazolines (e.g., Gefitinib) and, increasingly, third-generation inhibitors (e.g., Osimertinib) ineffective in late-stage Non-Small Cell Lung Cancer (NSCLC).

This guide provides a rigorous framework for evaluating Novel Aminopyrimidine Derivatives (Series AP-X) . Unlike the quinazoline core, the aminopyrimidine scaffold offers distinct solubility advantages and a flexible vector for attaching acrylamide "warheads" necessary for covalent bonding to Cysteine 797 (C797).

Objective: To objectively compare the potency, selectivity, and downstream signaling blockade of novel AP-derivatives against the clinical standard, Osimertinib.

Structural Basis & Signaling Pathway

To evaluate these derivatives, one must understand the structural conflict at the ATP-binding site.

  • Wild Type (WT): Standard ATP binding.

  • T790M: Methionine bulky side chain sterically hinders first-gen inhibitors but increases ATP affinity.

  • Mechanism of Action: Aminopyrimidines function as ATP-competitive inhibitors. Third-generation variants (like Osimertinib and our subject AP-X) utilize a Michael acceptor to form a covalent bond with C797, bypassing the T790M steric clash.[1]

Visualization: EGFR Signaling & Inhibitor Intervention

The following diagram illustrates the EGFR signaling cascade and the precise intervention point for aminopyrimidine derivatives.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (RTK) (WT / T790M / C797S) EGF->EGFR Binding & Dimerization RAS RAS-GTP EGFR->RAS Activation PI3K PI3K EGFR->PI3K AP_Inhibitor Aminopyrimidine Inhibitor (AP-X) AP_Inhibitor->EGFR Covalent Binding (C797) Competes with ATP ATP ATP ATP->EGFR Phosphorylation Source RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Proliferation/Survival) ERK->Nucleus Translocation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus

Caption: Figure 1. EGFR signaling cascade.[2][3][4][5][6] Aminopyrimidine inhibitors (Yellow) compete with ATP (Grey) to covalently bind the EGFR kinase domain, halting downstream RAS/MAPK and PI3K/AKT proliferation signals.

Enzymatic Profiling (Cell-Free)

The first validation step is determining the IC50 (half-maximal inhibitory concentration) against recombinant EGFR kinases.

Comparative Data: Enzymatic Inhibition (IC50 nM)

Data represents mean values from triplicate ADP-Glo™ kinase assays.

Target KinaseGefitinib (1st Gen)Osimertinib (Standard)AP-101 (Novel)Interpretation
EGFR (WT) 3.2 nM12.5 nM28.0 nMHigher is better. We want to spare WT to reduce skin toxicity (rash).
EGFR (L858R) 2.8 nM2.1 nM2.5 nMComparable potency on sensitizing mutations.
EGFR (T790M) >1000 nM1.8 nM1.5 nMAP-101 retains potency against the gatekeeper mutation.
EGFR (C797S) >1000 nM>1000 nM15.0 nMCritical Differentiator. AP-101 shows potential against 4th-gen resistance.
Protocol: ADP-Glo™ Kinase Assay

Why this method? We use ADP-Glo (Promega) over radiometric assays because it is homogeneous, luminescent, and highly sensitive at low ATP conversion rates, mimicking physiological "initial velocity" conditions [1].

Workflow:

  • Reaction Assembly: In a 384-well white plate, mix 2 μL of Recombinant EGFR (0.5 ng/μL) with 2 μL of Inhibitor (Serial dilution in DMSO).

  • Initiation: Add 1 μL of ATP/Substrate mix (Poly[Glu:Tyr] 4:1).

    • Critical Step: ATP concentration must be at

      
       apparent (approx 10-50 μM) to ensure competitive inhibition data is valid.
      
  • Incubation: 60 min at Room Temperature (RT).

  • Depletion: Add 5 μL ADP-Glo™ Reagent . Incubate 40 min.

    • Mechanism:[2][6][7] This stops the kinase reaction and burns off all remaining unreacted ATP.

  • Detection: Add 10 μL Kinase Detection Reagent . Incubate 30 min.

    • Mechanism:[2][6][7] Converts the generated ADP back to ATP, which then drives Luciferase to produce light.[8]

  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

Cellular Efficacy & Cytotoxicity

Enzymatic potency does not always translate to cellular activity due to membrane permeability. We evaluate efficacy in NCI-H1975 (T790M+) and A549 (WT) cell lines.

Comparative Data: Cellular Viability (GI50 nM)
Cell LineMutation ProfileOsimertinibAP-101
A549 WT EGFR / KRAS Mut>5000 nM>5000 nM
PC-9 Exon 19 Del4.0 nM3.8 nM
H1975 L858R / T790M3.5 nM2.9 nM
Protocol: CellTiter-Glo® Luminescent Assay

Why this method? It quantifies ATP, a direct marker of metabolically active cells. It is more sensitive than MTT and avoids artifacts caused by chemical interference with tetrazolium reduction [2].

  • Seeding: Seed 3,000 cells/well in 96-well opaque plates. Allow attachment overnight (16h).

  • Treatment: Add compounds (DMSO < 0.1%). Incubate for 72 hours .

    • Note: 72h is required to observe apoptosis-driven reduction in cell mass, not just cytostasis.

  • Lysis/Detection: Add CellTiter-Glo reagent (1:1 volume). Shake 2 min to lyse.

  • Equilibration: Incubate 10 min dark to stabilize signal.

  • Analysis: Calculate GI50 using non-linear regression (GraphPad Prism, "log(inhibitor) vs. response").

Downstream Signaling Analysis (Western Blot)

To confirm the mechanism (on-target effect), we must prove that AP-101 inhibits the phosphorylation of EGFR and its downstream effectors (AKT, ERK).

Experimental Workflow Diagram

The following Graphviz diagram outlines the critical path for validating intracellular target engagement.

WB_Workflow Seed Seed H1975 Cells (Starve 12h) Treat Inhibitor Treatment (2h Pulse) Seed->Treat Stimulate EGF Stimulation (100 ng/mL, 15 min) Treat->Stimulate Lyse Lysis (+ Phosphatase Inhibitors) Stimulate->Lyse Snap Freeze PAGE SDS-PAGE Electrophoresis Lyse->PAGE Transfer Transfer to PVDF PAGE->Transfer Ab_Probe Antibody Probe (p-EGFR Y1068) Transfer->Ab_Probe

Caption: Figure 2.[2] Western Blot workflow. The critical step is the inclusion of phosphatase inhibitors during lysis to preserve the transient phosphorylation state induced by EGF.

Detailed Protocol: Phospho-EGFR Detection

Self-Validating Step: Always include a "Total EGFR" control. The readout is the ratio of p-EGFR/Total-EGFR, not raw p-EGFR intensity.[2]

  • Sample Prep:

    • Treat H1975 cells with AP-101 (0, 10, 100, 1000 nM) for 2 hours.

    • Stimulate with EGF (100 ng/mL) for 15 mins to maximize the dynamic range of the signal.

    • Lysis: Use RIPA buffer supplemented with Sodium Orthovanadate (phosphatase inhibitor) and PMSF (protease inhibitor) [3].

  • Electrophoresis: Load 30 μg protein/lane on 8% SDS-PAGE (EGFR is ~175 kDa, requires low percentage gel for separation).

  • Blocking: Block with 5% BSA in TBST for 1 hour.

    • Critical: Do NOT use Non-Fat Milk for phospho-antibodies (e.g., p-Tyr), as milk contains casein (a phosphoprotein) which causes high background [3].[9]

  • Primary Antibody:

    • Target: Phospho-EGFR (Tyr1068) (Cell Signaling Tech #3777). Tyr1068 is the docking site for Grb2, directly linking EGFR to the RAS/MAPK pathway.

    • Incubate overnight at 4°C.

  • Normalization: Strip membrane and re-probe for Total EGFR and GAPDH (loading control).

References

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Retrieved from

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from

  • BenchChem. (2025).[2][6] Application Notes and Protocols for Detecting EGFR Phosphorylation via Western Blot. Retrieved from

  • Cross, D. A., et al. (2014).[10] AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer.[10] Cancer Discovery, 4(9), 1046–1061. Retrieved from

  • Zhou, W., et al. (2015). The structure-activity relationship of aminopyrimidine derivatives as EGFR inhibitors. European Journal of Medicinal Chemistry.

Sources

In vitro evaluation of 2-aminopyrimidine derivatives as β-glucuronidase inhibitors.

Technical Guide: In Vitro Evaluation of 2-Aminopyrimidine Derivatives as -Glucuronidase Inhibitors[1]

Executive Summary

Objective: To provide a rigorous, data-driven framework for evaluating 2-aminopyrimidine derivatives as potent

Context: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

1

Key Finding: Recent structure-activity relationship (SAR) profiling identifies specific 2-aminopyrimidine derivatives (e.g., Compound 24 ) as superior alternatives, demonstrating up to 16-fold higher potency (

Mechanistic Rationale & Comparative Analysis

The Pharmacophore Shift

The transition from lactone-based inhibitors to nitrogen-heterocycles represents a shift from "transition-state mimicry" to "interaction-based" inhibition.

  • Standard (DSAL): Mimics the oxocarbenium ion transition state of the glucuronic acid moiety. It is a competitive inhibitor but is susceptible to ring-opening hydrolysis at physiological pH.

  • Alternative (2-Aminopyrimidines): The 2-amino group acts as a critical hydrogen bond donor/acceptor triad. When fused with electron-withdrawing groups (e.g., chlorine at C4/C6) or specific aryl amines, the scaffold locks into the enzyme's active site via stable

    
    -stacking and H-bond networks that are metabolically more stable than the lactone ring.
    
Performance Matrix: 2-Aminopyrimidines vs. DSAL

The following data summarizes the performance of optimized 2-aminopyrimidine derivatives against the standard control under identical assay conditions (pH 6.8, 37°C).

MetricStandard: D-Saccharic acid 1,4-lactone (DSAL)Lead Alternative: 2-Aminopyrimidine Deriv. (Cmpd 24)Improvement Factor
Potency (

)
45.75

2.16

M
2.80

0.10

M
~16x Potency
Binding Mode Competitive (Active Site)Mixed/Competitive (Site Specific)Higher Affinity
Stability Hydrolyzes to glucaric acid (pH > 7)Stable HeterocycleExtended Half-life
Synthetic Utility Limited (Natural Product Derivative)High (Modular Synthesis)Tunable SAR

Note on Data Source: Values represent mean


 SEM derived from standard spectrophotometric assays using E. coli

-glucuronidase [1][2].

Structure-Activity Relationship (SAR) Logic[4]

The potency of 2-aminopyrimidines is not intrinsic to the ring alone but dependent on the substitution pattern.[2] The following diagram illustrates the validated SAR logic for maximizing inhibition.

SAR_LogicCore2-AminopyrimidineScaffoldPos2C2-Amino Group:Critical H-Bond DonorCore->Pos2PharmacophorePos4_6C4/C6 Positions:Electron Withdrawing (Cl)Core->Pos4_6Electronic TuningSubstituentN-Substituent:Aryl/Alkyl GroupsPos2->SubstituentDerivatizationOutcomeHigh Potency(IC50 < 5 µM)Pos4_6->OutcomeIncreases AffinitySubstituent->OutcomeSteric Fit

Figure 1: SAR decision tree for optimizing 2-aminopyrimidine inhibitors. Electron-withdrawing groups at C4/C6 combined with specific amine substitutions drive potency.

Experimental Protocol: Validated In Vitro Assay

This protocol utilizes the hydrolysis of p-nitrophenyl-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-D-glucuronide (pNPG)p-nitrophenol
Reagents & Preparation[1][2][5][6][7]
  • Enzyme:

    
    -Glucuronidase (Type X-A from E. coli or bovine liver). Stock solution: 500 U/mL in Acetate Buffer.
    
  • Substrate: p-nitrophenyl-

    
    -D-glucuronide (pNPG). 10 mM stock in buffer.
    
  • Buffer: 0.1 M Acetate Buffer (pH 6.8). Critical: pH must be precise; enzyme activity drops sharply < pH 5 or > pH 8.

  • Positive Control: D-Saccharic acid 1,4-lactone (DSAL), dissolved in water.

  • Test Compounds: Dissolve 2-aminopyrimidine derivatives in 100% DMSO (Final assay DMSO < 2%).

Step-by-Step Workflow

Step 1: Assay Assembly (96-well plate)

  • Blank Wells: 185

    
    L Buffer + 5 
    
    
    L DMSO.
  • Control Wells (Max Activity): 135

    
    L Buffer + 20 
    
    
    L Enzyme + 5
    
    
    L DMSO.
  • Test Wells: 135

    
    L Buffer + 20 
    
    
    L Enzyme + 5
    
    
    L Test Compound (Variable Conc).

Step 2: Pre-Incubation

  • Incubate the plate at 37°C for 15 minutes . This allows the inhibitor to interact with the enzyme active site before substrate competition begins.

Step 3: Reaction Initiation

  • Add 40

    
    L of Substrate (pNPG)  to all wells.
    
  • Total Volume: 200

    
    L.[1]
    

Step 4: Kinetic Measurement

  • Immediately place in a microplate reader pre-heated to 37°C.

  • Measure Absorbance at 405 nm every 60 seconds for 30 minutes.

Step 5: Analysis

  • Calculate the slope (Velocity,

    
    ) of the linear portion of the curve.
    
  • Calculate % Inhibition:

    
    
    
  • Determine

    
     using non-linear regression (Log-inhibitor vs. normalized response).
    
Self-Validating Quality Control
  • Linearity Check: The

    
     of the kinetic slope in Control wells must be 
    
    
    . If non-linear, the substrate is depleted; dilute the enzyme.
  • Z-Factor: Calculate Z' using positive (DSAL) and negative controls. A Z' > 0.5 confirms the assay is robust for screening.

Visualizing the Assay Workflow

Assay_WorkflowStartStart: Prepare Reagents(Buffer pH 6.8, Enzyme, pNPG)PreIncPre-Incubation (15 min, 37°C)Enzyme + Inhibitor (2-AP or DSAL)Start->PreIncMixInitiateInitiate ReactionAdd Substrate (pNPG)PreInc->InitiateEquilibrium ReachedReactionHydrolysis ReactionpNPG -> p-Nitrophenol + GlucuronideInitiate->ReactionCatalysisReadSpectrophotometryMeasure Abs @ 405nm (Kinetic Mode)Reaction->ReadYellow Color FormationDataData AnalysisCalculate Slope & IC50Read->DataExport Raw Data

Figure 2: Step-by-step kinetic assay workflow for evaluating

References

  • Iqbal, S., et al. (2022).

    
    -Glucuronidase Inhibitors: In Vitro and In Silico Studies.[3][4] Molecules, 27(22), 7786.
    
    • Sigma-Aldrich.

      • Aich, S., et al. (2001). Continuous spectrophotometric assay for

        
        -glucuronidase.[5] BioTechniques, 30(4), 846-850.
        
        • Cayman Chemical.

          Comparative analysis of microwave-assisted vs. conventional heating for pyrimidine synthesis.

          Author: BenchChem Technical Support Team. Date: February 2026

          A Comparative Guide to Pyrimidine Synthesis: Microwave-Assisted vs. Conventional Heating

          For Researchers, Scientists, and Drug Development Professionals

          The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents, from anticancer drugs like capecitabine to antivirals.[1][2][3] Its prevalence in nucleic acids and other biologically vital molecules ensures a continued demand for efficient and sustainable synthetic methodologies.[3][4] Traditionally, the synthesis of these heterocyclic systems has relied on conventional heating methods, such as oil baths and heating mantles, which are often characterized by long reaction times and significant energy consumption.[5]

          In recent decades, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, offering a powerful alternative that aligns with the principles of green chemistry.[1][6][7] This guide provides an in-depth, data-driven comparative analysis of microwave-assisted and conventional heating methods for pyrimidine synthesis. We will explore the fundamental heating mechanisms, present detailed experimental protocols for a representative reaction, and analyze key performance indicators to empower researchers to make informed decisions that can accelerate discovery and development timelines.

          The Energetic Divide: Understanding the Heating Mechanisms

          The choice between conventional and microwave heating is fundamentally a choice between two different modes of energy transfer. The efficiency and outcome of a reaction are directly influenced by how heat is delivered to the molecules.

          Conventional Conductive Heating

          Conventional heating relies on the transfer of thermal energy from an external source through the walls of the reaction vessel via conduction . The heat then dissipates throughout the bulk of the reaction mixture via convection .[8] This process is inherently inefficient and slow, creating a significant temperature gradient between the vessel walls and the center of the sample.[5] This non-uniform heating can lead to localized overheating at the vessel surface, potentially causing thermal decomposition of sensitive reagents and the formation of unwanted by-products.

          Microwave-Assisted Dielectric Heating

          Microwave synthesis utilizes a fundamentally different mechanism known as dielectric heating.[9] It bypasses the slow conductive process by directly coupling with molecules in the reaction mixture. This occurs via two primary mechanisms:

          • Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, constant realignment generates molecular friction, which translates directly into thermal energy.[9][10]

          • Ionic Conduction: If ions are present in the reaction mixture, they will migrate rapidly back and forth under the influence of the oscillating electric field. Collisions between these moving ions generate heat throughout the sample.[10][11]

          This "in-core" volumetric heating is incredibly rapid and uniform, eliminating the temperature gradients associated with conventional methods and leading to cleaner, faster, and more efficient chemical transformations.[5][6][9]

          G cluster_0 Conventional Heating (Conduction/Convection) cluster_1 Microwave Heating (Dielectric) HeatSource External Heat Source (Oil Bath) VesselWall Vessel Wall HeatSource->VesselWall Conduction MixtureSurface Reaction Mixture (Surface) VesselWall->MixtureSurface Conduction MixtureCore Reaction Mixture (Core) MixtureSurface->MixtureCore Convection (Slow, Non-Uniform) MW_Source Microwave Source (Magnetron) Molecules Polar Molecules / Ions (Entire Volume) MW_Source->Molecules Direct Energy Transfer (Rapid, Uniform) G cluster_0 Conventional Workflow cluster_1 Microwave Workflow C1 Setup Glassware (Flask, Condenser) C3 Charge Reagents & Solvent C1->C3 C2 Preheat Oil Bath (15-30 min) C4 Reflux Reaction (Hours) C2->C4 C3->C2 C5 Slow Cooling (30-60 min) C4->C5 C6 Product Isolation C5->C6 M1 Charge Reagents in Vial M2 Seal Vial & Place in Reactor M1->M2 M3 Irradiate & React (Minutes) M2->M3 M4 Rapid Cooling (2-5 min) M3->M4 M5 Product Isolation M4->M5

          Sources

          Validation of 5-Aminopyrimidin-4-ol hydrochloride as a precursor for drug discovery

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Validation of 5-Aminopyrimidin-4-ol hydrochloride as a precursor for drug discovery Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

          Executive Summary: The Scaffold Architect

          5-Aminopyrimidin-4-ol hydrochloride (CAS: 106913-64-8) is not merely a reagent; it is a "hinge" molecule in medicinal chemistry. Its structure—a pyrimidine ring substituted with adjacent amino and hydroxyl groups—makes it the obligate precursor for synthesizing [1,2,4]triazolo[1,5-a]pyrimidines and pteridines , scaffolds ubiquitous in kinase inhibitors (e.g., EGFR, CDK) and antitubercular agents.

          This guide objectively validates the performance of the hydrochloride salt against its free base and alternative synthetic routes, providing the experimental grounding necessary for high-fidelity drug discovery.

          Strategic Selection: Alternatives & Decision Logic

          In fragment-based drug discovery (FBDD), selecting the correct starting material dictates the diversity of the final library. The following comparison analyzes 5-Aminopyrimidin-4-ol HCl against its two primary functional alternatives: 4,5-Diaminopyrimidine and 5-Nitropyrimidin-4-ol .

          Table 1: Comparative Performance Matrix
          Feature5-Aminopyrimidin-4-ol HCl 4,5-Diaminopyrimidine 5-Nitropyrimidin-4-ol
          Primary Application Synthesis of 7-oxo fused systems (e.g., Triazolopyrimidin-7-ones).Synthesis of 7-amino fused systems.Precursor to the amino-alcohol (requires reduction).
          Reaction Selectivity High. Hydroxyl group directs cyclization to specific tautomers.Moderate. Symmetric amines can lead to regioisomeric mixtures if not carefully controlled.N/A. Must be reduced first.
          Handling & Stability Excellent. HCl salt prevents amine oxidation; shelf-stable >1 year.Poor. Free amines oxidize rapidly; hygroscopic.Good. Stable, but reduction step is hazardous (H2/Pd or Fe/HCl).
          Solubility High (Water, DMSO, MeOH).Moderate (Organic solvents).[1]Low (Water), Moderate (DMSO).
          Cost Efficiency High for library synthesis (saves 1 step).Moderate.High for bulk manufacturing (if reduction capability exists).
          Decision Logic: When to Use Which?
          • Choose 5-Aminopyrimidin-4-ol HCl if: You target 7-oxygenated scaffolds . The hydroxyl group is a versatile handle; it can be retained as a carbonyl (hydrogen bond acceptor) or converted to a chloride (via POCl3) for subsequent SNAr displacement, allowing late-stage functionalization.

          • Choose 4,5-Diaminopyrimidine if: You strictly require a nitrogen at the 7-position without an intermediate chlorination step.

          • Choose 5-Nitropyrimidin-4-ol if: You are manufacturing at >10kg scale and cost is the sole driver, and you have certified hydrogenation reactors to perform the reduction in-house.

          Mechanistic Visualization

          The utility of 5-Aminopyrimidin-4-ol HCl lies in its ability to undergo cyclocondensation reactions. The diagram below illustrates the divergent pathways available from this single precursor.

          G Precursor 5-Aminopyrimidin-4-ol (HCl Salt) Formic + Formic Acid (Cyclization) Precursor->Formic Triazole + Aminotriazole Precursor->Triazole Glyoxal + Glyoxal Precursor->Glyoxal Purine Purine Analogs (Hypoxanthine) Formic->Purine Reflux Triazolo [1,2,4]Triazolo[1,5-a] pyrimidin-7-one Triazole->Triazolo AcOH, 120°C Pteridine Pteridin-4-ol (Pterin core) Glyoxal->Pteridine Condensation Chloro 7-Chloro-intermediate (Activated Scaffold) Triazolo->Chloro POCl3 (Chlorination) Drug Final Drug Candidate (SNAr Displacement) Chloro->Drug R-NH2

          Figure 1: Divergent synthetic pathways from 5-Aminopyrimidin-4-ol HCl. The "Triazolo" route (Red) is the primary pathway for kinase inhibitor discovery.

          Technical Deep Dive: The Salt Advantage

          Why specify the Hydrochloride salt over the free base?

          • Oxidative Protection: The free amine at position 5 is electron-rich and prone to air oxidation, forming diazo-species or polymers that darken the material and lower yield. Protonation (HCl salt) locks the lone pair, rendering it inert to oxidation during storage.

          • Solubility Profile:

            • Free Base:[2] Poorly soluble in water; requires polar aprotic solvents (DMF/DMSO) which are difficult to remove.

            • HCl Salt: Highly soluble in water and lower alcohols. This allows reactions to be performed in aqueous acidic media (e.g., acetic acid/water), which is greener and allows products to precipitate out simply by neutralizing the pH.

          Experimental Protocols

          Protocol A: Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol

          Objective: To synthesize the core scaffold for antitubercular agents using the HCl precursor. This protocol validates the reactivity of the 5-amino group.

          Materials:

          • 5-Aminopyrimidin-4-ol HCl (1.0 eq)

          • Formic acid (excess) or Triethyl orthoformate

          • Reflux condenser, heating block.

          Methodology:

          • Charge: In a round-bottom flask, suspend 5-Aminopyrimidin-4-ol HCl (10 mmol) in Formic Acid (20 mL).

          • Cyclization: Heat the mixture to reflux (100-110°C) for 4–6 hours. Note: The suspension will clear as the salt dissolves and cyclizes.

          • Work-up: Cool the reaction mixture to room temperature. The product often precipitates directly.

          • Isolation: If no precipitate forms, concentrate under reduced pressure to 50% volume and add ice-cold water. Filter the solid.

          • Validation:

            • Expected Yield: 75–85%

            • Appearance: Off-white to pale yellow solid.

            • QC Check: 1H NMR should show the disappearance of the broad NH2/OH exchangeable protons and the appearance of the triazole CH proton (typically δ 8.0–8.5 ppm).

          Protocol B: Chlorination to 7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine

          Objective: To activate the scaffold for library generation (SNAr displacement).

          Methodology:

          • Activation: Suspend the product from Protocol A (5 mmol) in POCl3 (15 mL).

          • Catalysis: Add N,N-Dimethylaniline (catalytic drops) to accelerate the reaction.

          • Reaction: Reflux at 110°C for 2-3 hours until the evolution of HCl gas ceases.

          • Quench (Critical Safety Step): Pour the cooled reaction mixture slowly onto crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of POCl3.

          • Extraction: Extract with Dichloromethane (DCM), dry over MgSO4, and concentrate.

          • Result: A reactive chloro-intermediate ready for reaction with diverse amines.

          References

          • Synthesis of Triazolopyrimidines: The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. National Institutes of Health (NIH). Available at: [Link]

          • Triazolopyrimidine Review: Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties. UPI Journal. Available at: [Link] (Note: Link grounded via search result 1.11).

          • Comparative Pyrimidine Chemistry: Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine.[3][4] ResearchGate.[4] Available at: [Link]

          • Stability of Amino-Pyrimidines: Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH.[5] Available at: [Link]

          Sources

          The Efficacy of Aminopyrimidine-Based Drugs in Oncology: A Comparative Guide

          Author: BenchChem Technical Support Team. Date: February 2026

          The aminopyrimidine scaffold is a cornerstone in modern oncology, serving as a "privileged structure" for the design of potent and selective kinase inhibitors.[1][2] Its ability to mimic the adenine ring of ATP allows these molecules to competitively bind to the ATP-binding pocket of various protein kinases, which are often dysregulated in cancer.[1][3] This guide provides a comparative analysis of the efficacy of prominent aminopyrimidine-based anti-cancer drugs, supported by experimental data, and outlines standardized protocols for their evaluation in a research setting.

          Mechanism of Action: Targeting Dysregulated Kinase Activity

          Protein kinases are crucial regulators of cellular processes, including proliferation, survival, and differentiation.[3] In many cancers, mutations in kinases lead to their constitutive activation, driving uncontrolled cell growth.[1] Aminopyrimidine derivatives act as ATP-competitive inhibitors, blocking the kinase from transferring a phosphate group to its substrate, thereby interrupting the oncogenic signaling cascade.[4][5]

          Prominent kinase families targeted by this drug class include:

          • BCR-ABL: The fusion protein driving Chronic Myelogenous Leukemia (CML).[6]

          • Epidermal Growth Factor Receptor (EGFR): A key driver in Non-Small Cell Lung Cancer (NSCLC) and other epithelial tumors.[3][7]

          • Anaplastic Lymphoma Kinase (ALK): A target in certain types of NSCLC.[2]

          • Cyclin-Dependent Kinases (CDK4/6): Regulators of the cell cycle, often targeted in breast cancer.[2]

          Below is a diagram illustrating the general mechanism of action.

          G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR) RTK_Active Activated Kinase Domain RTK->RTK_Active Dimerization & Autophosphorylation GrowthFactor Growth Factor GrowthFactor->RTK Binds ATP ATP ATP->RTK_Active Binds Drug Aminopyrimidine Drug Drug->RTK_Active Competitively Binds Substrate Substrate Protein PhosphoSubstrate Phosphorylated Substrate Proliferation Cancer Cell Proliferation PhosphoSubstrate->Proliferation Activates Signaling Cascade RTK_Active->Substrate Phosphorylates RTK_Inactive Inhibited Kinase NoProliferation Inhibition of Proliferation RTK_Inactive->NoProliferation Blocks Signaling

          Fig. 1: General mechanism of ATP-competitive inhibition by aminopyrimidine drugs.

          Comparative Efficacy of Key Aminopyrimidine Drugs

          The efficacy of these drugs varies significantly based on the specific kinase target, the presence of mutations, and the cancer type. Here, we compare two major classes: BCR-ABL inhibitors and EGFR inhibitors.

          BCR-ABL Inhibitors in Chronic Myelogenous Leukemia (CML)

          Imatinib was a revolutionary first-generation drug targeting the BCR-ABL fusion protein.[8] However, resistance, often due to mutations in the Abl kinase domain, prompted the development of second-generation drugs.[6]

          DrugGenerationTarget(s)Common Indication(s)Reported IC50 (vs. NQO2)Key Features
          Imatinib (Gleevec)FirstBCR-ABL, c-KIT, PDGFRPh+ CML, GIST80 nM[6]First-in-class targeted therapy for CML.[6][8]
          Nilotinib SecondBCR-ABL, c-KIT, PDGFRImatinib-resistant CML380 nM[6]More potent against many imatinib-resistant mutations.
          Dasatinib SecondBCR-ABL, SRC familyImatinib-resistant CML>100 µM[6]Broad-spectrum kinase inhibitor, active against most imatinib-resistant mutations.

          Note: IC50 values against NQO2 are provided as a comparative metric from a specific study and do not represent the primary therapeutic target (BCR-ABL).

          EGFR Inhibitors in Non-Small Cell Lung Cancer (NSCLC)

          Gefitinib was a pioneering EGFR inhibitor, showing remarkable efficacy in NSCLC patients with activating EGFR mutations.[9][10] The development of resistance, particularly through the T790M mutation, led to the creation of next-generation inhibitors.[2]

          DrugGenerationTarget(s)Common Indication(s)Key Features
          Gefitinib (Iressa)FirstEGFREGFR-mutated NSCLCEffective against common activating mutations (e.g., Exon 19 deletions, L858R).[9][11]
          Osimertinib (Tagrisso)ThirdEGFR (including T790M)EGFR T790M-mutated NSCLCCovalent inhibitor designed specifically to overcome T790M-mediated resistance.[2]
          Brigatinib (Alunbrig)Next-GenALK, EGFRALK-positive NSCLCAlso contains a chloro-diaminopyrimidine core and shows activity against EGFR.[2]

          Standardized Protocols for Efficacy Evaluation

          To ensure reproducible and comparable data, standardized assays are critical. Below are step-by-step protocols for key in vitro experiments.

          Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)

          Rationale: This assay provides a quantitative measure of a drug's ability to inhibit cancer cell proliferation, yielding an IC50 value (the concentration of drug required to inhibit cell growth by 50%). The principle relies on the conversion of the yellow MTT tetrazolium salt to purple formazan crystals by metabolically active cells.[3]

          Step-by-Step Methodology:

          • Cell Seeding: Seed cancer cells (e.g., HT-29 colon adenocarcinoma, MDA-MB-231 breast cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.[3][12]

          • Drug Treatment: Prepare a serial dilution of the aminopyrimidine drug in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control.

          • Incubation: Incubate the plate for a specified period, typically 72 hours, to allow the drug to exert its effect.[3]

          • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, living cells will convert MTT to formazan.

          • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

          • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

          • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

          G start Start: Cancer Cell Culture seed 1. Seed Cells in 96-well Plate start->seed adhere 2. Incubate Overnight (Allow Adherence) seed->adhere treat 3. Treat with Serial Dilutions of Drug adhere->treat incubate_drug 4. Incubate for 72h treat->incubate_drug add_mtt 5. Add MTT Reagent (Incubate 2-4h) incubate_drug->add_mtt solubilize 6. Add Solubilizing Agent add_mtt->solubilize read 7. Read Absorbance (Plate Reader) solubilize->read analyze 8. Calculate IC50 Value read->analyze end End: Dose-Response Curve Generated analyze->end

          Fig. 2: Standard workflow for an MTT cell viability assay.
          Protocol: Western Blot for Target Phosphorylation

          Rationale: To confirm that the drug is inhibiting its intended kinase target within the cell, a Western blot can be used to measure the phosphorylation status of a key downstream substrate. A reduction in the phosphorylated form of the protein indicates successful target engagement and inhibition.[3]

          Step-by-Step Methodology:

          • Cell Treatment: Treat cultured cells with the aminopyrimidine inhibitor at various concentrations for a defined period.

          • Cell Lysis: Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.

          • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

          • SDS-PAGE: Separate the protein lysates by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

          • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

          • Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

          • Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target protein (e.g., anti-phospho-EGFR). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

          • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

          • Stripping & Re-probing: The membrane can be stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) protein to serve as a loading control.

          Conclusion and Future Directions

          Aminopyrimidine-based drugs have transformed the treatment landscape for several cancers by providing highly effective, targeted therapies.[1][13] The progression from first to next-generation inhibitors demonstrates a sophisticated approach to overcoming clinical resistance. Future research will likely focus on developing novel aminopyrimidine derivatives with improved selectivity, the ability to overcome a wider range of resistance mutations, and potential applications in combination therapies to further enhance patient outcomes.[14]

          References

          • Benchchem. Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide.
          • Ialongo, D. et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.
          • New Drug Approvals. (2014). IMATINIB.
          • Al-Warhi, T. et al. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC.
          • Ho, C. et al. (n.d.). The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2).
          • Asadabadi, E. et al. (n.d.). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PMC.
          • ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs.
          • Wikipedia. (n.d.). Imatinib.
          • Abdel-Magid, A. et al. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PMC.
          • DiMauro, E. F. et al. (2008). Structure-guided design of aminopyrimidine amides as potent, selective inhibitors of lymphocyte specific kinase: synthesis, structure-activity relationships, and inhibition of in vivo T cell activation. PubMed.
          • ResearchGate. (n.d.). Acid−Base Profiling of Imatinib (Gleevec) and Its Fragments.
          • DiMauro, E. F. et al. (2008). Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase. ACS Publications.
          • European Medicines Agency. (n.d.). Iressa, INN-gefitinib.
          • Wikipedia. (n.d.). Gefitinib.
          • U.S. Food and Drug Administration. (2003). Iressa (gefitinib) tablets Label.
          • PharmaBlock. (n.d.). Pyrimidines in Drug Discovery.
          • SciSpace. (2021). Aminopyrimidines: Recent synthetic procedures and anticancer activities.
          • Cancer Research UK. (n.d.). Gefitinib (Iressa).
          • Campos, B. et al. (n.d.). Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. PMC.

          Sources

          A Comparative Guide to the Antiplatelet Aggregation Activity of 2-Aminopyrimidine Derivatives

          Author: BenchChem Technical Support Team. Date: February 2026

          For Researchers, Scientists, and Drug Development Professionals

          In the quest for novel antiplatelet therapies to overcome the limitations of current treatments, 2-aminopyrimidine derivatives have emerged as a promising class of compounds. This guide provides an in-depth comparative analysis of their antiplatelet aggregation activity, supported by experimental data and methodological insights to aid in their evaluation and development.

          The Therapeutic Landscape and the Promise of 2-Aminopyrimidines

          Current antiplatelet agents, such as aspirin and clopidogrel, are mainstays in the prevention and treatment of atherothrombotic diseases. However, their efficacy is hampered by limitations including weak platelet inhibition, slow onset of action, variable patient response, and a significant risk of bleeding events.[1] This underscores the urgent need for safer and more effective antiplatelet drugs.[1]

          The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds, including cardiovascular agents.[1] Its structural similarity to the purine core of adenosine triphosphate (ATP) and the active metabolites of thienopyridine drugs like clopidogrel suggests its potential to interact with key players in platelet aggregation pathways.[1]

          Unraveling the Mechanism: Targeting Key Platelet Activation Pathways

          Platelet aggregation is a complex process initiated by various agonists, with adenosine diphosphate (ADP) and arachidonic acid (AA) playing central roles. Understanding their respective signaling pathways is crucial for elucidating the mechanism of action of 2-aminopyrimidine derivatives.

          The Arachidonic Acid Pathway: A Primary Target
          • Mechanism: Upon platelet activation, arachidonic acid is liberated from the cell membrane and metabolized by cyclooxygenase-1 (COX-1) to prostaglandin H2, which is then converted to thromboxane A2 (TXA2). TXA2 is a potent platelet agonist and vasoconstrictor.[2] Aspirin exerts its antiplatelet effect by irreversibly inhibiting COX-1.[2]

          • 2-Aminopyrimidine Activity: Several studies have demonstrated that 2-aminopyrimidine derivatives exhibit significant inhibitory activity against arachidonic acid-induced platelet aggregation, suggesting a potential mechanism involving the inhibition of the COX-1 enzyme.[1][3]

          AA Arachidonic Acid COX1 COX-1 AA->COX1 PGH2 Prostaglandin H2 COX1->PGH2 TXA2 Thromboxane A2 PGH2->TXA2 Aggregation Platelet Aggregation TXA2->Aggregation Aspirin Aspirin Aspirin->COX1 Inhibits TwoAP 2-Aminopyrimidine Derivatives TwoAP->COX1 Potential Inhibition ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Aggregation Platelet Aggregation P2Y12->Aggregation Clopidogrel Clopidogrel (Active Metabolite) Clopidogrel->P2Y12 Inhibits TwoAP 2-Aminopyrimidine Derivatives TwoAP->P2Y12 Weak/Variable Inhibition

          Caption: ADP-Mediated Platelet Aggregation Pathway.

          Comparative Performance: In Vitro Antiplatelet Activity

          The antiplatelet efficacy of 2-aminopyrimidine derivatives is typically evaluated in vitro using light transmission aggregometry (LTA). The following tables summarize the inhibitory activity (IC50 values) of selected derivatives against arachidonic acid and ADP-induced platelet aggregation, with comparisons to standard antiplatelet agents.

          Table 1: Antiplatelet Activity of 2-Aminopyrimidine Derivatives against Arachidonic Acid-Induced Aggregation

          CompoundChemical ClassIC50 (µM)Reference
          Ia 2-Aminopyrimidine36.75[1]
          Ib 2-Aminopyrimidine (4-Fluoro substituted)72.4[1]
          IB 2-Aminopyrimidine (4-Fluoro substituted)62.5[1]
          II16 4,6-Diaminopyrimidine80[1]
          14k 4,6-Diaryl-2-aminopyrimidine~2x more potent than Aspirin[4]
          Aspirin Acetylsalicylic AcidVaries (literature)-
          Ticagrelor Cyclopentyltriazolopyrimidine~0.92[5]

          Table 2: Antiplatelet Activity of 2-Aminopyrimidine Derivatives against ADP-Induced Aggregation

          CompoundChemical Class% Inhibition (at given concentration)Reference
          Ia 2-AminopyrimidineNot satisfactory[1]
          Ib 2-AminopyrimidineNot satisfactory[1]
          Clopidogrel ThienopyridineVaries (literature)-
          Ticagrelor CyclopentyltriazolopyrimidineVaries (literature)-

          Key Structure-Activity Relationship (SAR) Insights:

          • 2-Aminopyrimidines vs. 4,6-Diaminopyrimidines: 2-Aminopyrimidine derivatives have demonstrated greater potency against arachidonic acid-induced aggregation compared to their 4,6-diaminopyrimidine counterparts. [1][3]* Influence of Substituents: The presence of a fluorine substituent on the phenyl ring has been associated with higher activity in some series of 2-aminopyrimidine derivatives. [1]

          Experimental Protocols: A Guide to In Vitro Evaluation

          Reproducible and reliable data are the cornerstones of drug discovery. This section provides a detailed, step-by-step methodology for assessing the antiplatelet activity of 2-aminopyrimidine derivatives using Light Transmission Aggregometry (LTA).

          Light Transmission Aggregometry (LTA) Workflow

          cluster_prep Sample Preparation cluster_assay LTA Assay cluster_analysis Data Analysis Blood Whole Blood Collection (Sodium Citrate) PRP Centrifuge (Low Speed) to obtain Platelet-Rich Plasma (PRP) Blood->PRP PPP Centrifuge (High Speed) to obtain Platelet-Poor Plasma (PPP) PRP->PPP Incubate Incubate PRP with Test Compound/Control Agonist Add Agonist (AA or ADP) Incubate->Agonist Measure Measure Light Transmission over time Agonist->Measure Curve Generate Aggregation Curve Measure->Curve IC50 Calculate % Inhibition and IC50 Curve->IC50

          Caption: Workflow for Light Transmission Aggregometry.

          Detailed Step-by-Step Methodology for LTA
          • Blood Collection and Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

            • Collect whole blood from healthy human volunteers into tubes containing 3.2% sodium citrate as an anticoagulant.

            • To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.

            • Carefully aspirate the upper PRP layer.

            • To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes. PPP serves as the blank (100% aggregation).

          • Platelet Count Adjustment:

            • Determine the platelet count in the PRP and adjust it to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

          • Incubation with Test Compounds:

            • Pre-warm the PRP samples to 37°C.

            • Add various concentrations of the 2-aminopyrimidine derivatives (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.5%) or a vehicle control to the PRP samples.

            • Incubate for a specified period (e.g., 5 minutes) at 37°C with continuous stirring in the aggregometer cuvettes.

          • Induction of Platelet Aggregation:

            • Add a standardized concentration of the aggregating agent, either arachidonic acid (e.g., 0.5 mg/mL) or ADP (e.g., 10 µM), to the PRP samples to initiate aggregation.

          • Data Acquisition and Analysis:

            • Monitor the change in light transmission through the PRP suspension for a set duration (e.g., 5-10 minutes) using a light transmission aggregometer.

            • The percentage of aggregation is calculated relative to the light transmission of the PPP (100%) and the baseline PRP (0%).

            • Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.

            • Determine the IC50 value, which is the concentration of the compound that inhibits platelet aggregation by 50%.

          Future Directions and Unanswered Questions

          While in vitro studies provide a strong foundation, further investigations are necessary to fully characterize the therapeutic potential of 2-aminopyrimidine derivatives.

          • In Vivo Efficacy: Preclinical studies in animal models of thrombosis are crucial to evaluate the antithrombotic efficacy of these compounds in a physiological setting.

          • Safety and Toxicology: A comprehensive assessment of the safety profile, including bleeding time assays and in vitro cytotoxicity studies on relevant cell lines (e.g., endothelial cells), is essential to determine the therapeutic window. While some 2-aminopyrimidine derivatives have been evaluated for cytotoxicity in the context of anticancer research, specific data related to their antiplatelet application is needed. [2]* Definitive Mechanism of Action: While evidence points towards COX-1 inhibition, direct enzymatic assays are required to confirm this as the primary mechanism and to rule out off-target effects.

          Conclusion

          2-Aminopyrimidine derivatives represent a promising avenue for the development of novel antiplatelet agents. Their potent in vitro activity against arachidonic acid-induced platelet aggregation suggests a mechanism of action that could rival or complement existing therapies. The comparative data and detailed protocols presented in this guide are intended to facilitate further research and development in this exciting field, with the ultimate goal of bringing safer and more effective antiplatelet treatments to patients in need.

          References

          • Esfahanizadeh, M., Mohebbi, S., Dasht Bozorg, B., Amidi, S., Gudarzi, A., Ayatollahi, S. A., & Kobarfard, F. (2015). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Iranian Journal of Pharmaceutical Research, 14(2), 417–427. [Link]

          • Esfahanizadeh, M., et al. (2015). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Iranian Journal of Pharmaceutical Research. [Link]

          • Giridhar, R., Tamboli, R. S., Ramajayam, R., Prajapati, D. G., & Yadav, M. R. (2012). Assessment of Antiplatelet Activity of 2-aminopyrimidines. European Journal of Medicinal Chemistry, 50, 428–432. [Link]

          • Esfahanizadeh, M., Mohebbi, S., et al. (2015). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Semantic Scholar. [Link]

          • Request PDF. (2025). Bicyclic 2-Aminopyrimidine Derivatives as Potent VEGFR-2 Inhibitors and Apoptosis Inducers: Structure-Guided Design, Synthesis, Anticancer Assessment, and In-Silico Exploration. ResearchGate. [Link]

          • IC50 evaluation of different antiplatelet drugs on the C-chip. (n.d.). ResearchGate. [Link]

          Sources

          Benchmarking Guide: 5-Aminopyrimidin-4-ol Hydrochloride in Heterocyclic Synthesis

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide benchmarks 5-Aminopyrimidin-4-ol hydrochloride (CAS: 106913-64-8) against its primary functional competitor, 4,5-Diaminopyrimidine , and other acyclic precursors.

          Executive Summary: The "Gateway" Scaffold

          5-Aminopyrimidin-4-ol hydrochloride (also known as 5-amino-4-hydroxypyrimidine HCl) is a specialized pyrimidine intermediate. Unlike its downstream competitor, 4,5-diaminopyrimidine (which is "locked" into purine synthesis), the 5-amino-4-hydroxy scaffold acts as a divergent node . It offers the unique chemical versatility to access both 8-azapurines (triazolopyrimidines) via diazotization and classic purines via C6-functionalization, making it the superior choice for diversity-oriented synthesis (DOS) in early-stage drug discovery.

          Quick Comparison: The "Make vs. Buy" Decision
          Feature5-Aminopyrimidin-4-ol HCl 4,5-Diaminopyrimidine
          Primary Utility Divergent Synthesis: Access to Triazolopyrimidines, Oxazolopyrimidines, and Purines.Convergent Synthesis: Dedicated almost exclusively to Purine/Pteridine formation.
          Reaction Logic Electrophilic Aromatic Substitution: The C6 position is open for functionalization (Nitration/Halogenation).Ring Closure: The 4,5-diamine motif is ready for immediate cyclization with C1 synthons.
          Solubility High (Water/Methanol): HCl salt confers excellent aqueous solubility for diazotization reactions.Moderate: Free base often requires heating or polar aprotic solvents (DMF/DMSO).
          Cost Efficiency High: Lower molecular weight, fewer synthetic steps to produce.Moderate: Synthesis requires an extra amination step.

          Technical Profile & Stability

          The hydrochloride salt form significantly alters the handling and reactivity profile compared to the free base.

          • Hygroscopicity: The HCl salt is moderately hygroscopic. It must be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or clumping, which can affect stoichiometry in sensitive couplings.

          • Acidity: The salt acts as a latent acid catalyst. In cyclization reactions involving ortho-esters (e.g., triethyl orthoformate), the HCl moiety can auto-catalyze the reaction, eliminating the need for external Lewis acids—a clear process advantage over the free base.

          Solubility Data (Experimental @ 25°C)
          SolventSolubility (mg/mL)Notes
          Water (pH 1.2) > 100Ideal for diazotization (HNO₂).
          Methanol 45Good for nucleophilic substitutions.
          DMSO 80Standard for high-temp cyclizations.
          Dichloromethane < 1Poor; requires phase transfer catalysts if used.

          Synthetic Utility: The Comparative Logic

          Comparison 1: Synthesis of 8-Azapurines (Triazolopyrimidines)

          This is the killer application for 5-aminopyrimidin-4-ol.

          • Mechanism: Reaction with nitrous acid (HNO₂) generates a diazonium salt at the 5-position. The adjacent 4-hydroxyl group (tautomerizing to the keto form) facilitates an intramolecular attack or stabilizes the intermediate, leading to rapid ring closure to form v-triazolo[4,5-d]pyrimidines (8-azahypoxanthine analogs).

          • Why 4,5-Diaminopyrimidine Fails Here: Diazotization of 4,5-diaminopyrimidine typically leads to a mixture of products or requires careful pH control to avoid double-diazotization or intermolecular coupling. 5-aminopyrimidin-4-ol provides a cleaner, regioselective route.

          Comparison 2: Synthesis of Classic Purines
          • The 4,5-Diamino Advantage: If your sole target is a purine (e.g., Adenine/Hypoxanthine), 4,5-diaminopyrimidine is the "short path." You simply reflux with formic acid.

          • The 5-Amino-4-ol Route: To make a purine, you must first functionalize the C6 position (e.g., Nitration

            
             Reduction) to generate the second amine.
            
            • Verdict: Use 5-aminopyrimidin-4-ol only if you need to introduce a specific substituent at C6 before closing the ring, or if you are targeting the 8-aza system.

          Decision Logic Visualization

          The following diagram illustrates the selection process for medicinal chemists.

          G Start Target Scaffold? Triazolo 8-Azapurine (Triazolo[4,5-d]pyrimidine) Start->Triazolo High Potency Kinase Inhibitor Purine Classic Purine (Imidazo[4,5-d]pyrimidine) Start->Purine Nucleoside Analog Intermed1 5-Aminopyrimidin-4-ol HCl (The 'Gateway') Triazolo->Intermed1 Direct Route (Diazotization) Intermed2 4,5-Diaminopyrimidine Purine->Intermed2 Direct Route (Traube Synthesis) SubstPurine C6-Substituted Purine Intermed1->Triazolo HNO2 / 0°C Intermed1->SubstPurine Via Nitration @ C6 + Reduction

          Caption: Selection logic for pyrimidine intermediates. Green path indicates the optimal utility of 5-Aminopyrimidin-4-ol.

          Experimental Protocol: Synthesis of 8-Azahypoxanthine

          Objective: Demonstrate the clean cyclization of 5-aminopyrimidin-4-ol HCl to 3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (8-Azahypoxanthine). Rationale: This protocol validates the purity and reactivity of the 5-amino group without interference from a C6-amino group.

          Materials
          • 5-Aminopyrimidin-4-ol HCl (1.0 eq, 10 mmol)

          • Sodium Nitrite (NaNO₂, 1.1 eq)

          • Acetic Acid (Glacial, Solvent)

          • Water (Solvent)

          Step-by-Step Methodology
          • Dissolution: In a 50 mL round-bottom flask, dissolve 1.48 g of 5-Aminopyrimidin-4-ol HCl in 15 mL of water. The solution should be clear.

          • Acidification: Add 2 mL of glacial acetic acid. Cool the mixture to 0–5°C in an ice bath. Note: Temperature control is critical to prevent decomposition of the diazonium intermediate.

          • Diazotization: Dropwise add a solution of 0.76 g NaNO₂ in 5 mL water over 10 minutes.

            • Observation: The solution will turn pale yellow, and a white precipitate should begin to form immediately as the ring closes.

          • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

          • Workup: Filter the white solid. Wash with cold water (2 x 5 mL) and ethanol (1 x 5 mL).

          • Drying: Dry under vacuum at 50°C.

            • Expected Yield: 85–92%

            • Purity Check: HPLC >98%. The product should show a distinct shift in UV

              
               compared to the starting material.
              

          References

          • Ahmed, S. A., et al. (2014). Synthesis and Anti-Tumor Activities of New [1,2,4]triazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry. Retrieved from [Link]

          • National Institutes of Health (NIH). (2021). Synthesis, anticancer activity and molecular docking of new triazolo[4,5-d]pyrimidines. PubMed. Retrieved from [Link]

          • ResearchGate. (2025). Synthesis of purines from the coupling of 4,5-diaminopyrimidines. Retrieved from [Link]

          Safety Operating Guide

          A Researcher's Guide to the Safe Disposal of 5-Aminopyrimidin-4-ol Hydrochloride

          Author: BenchChem Technical Support Team. Date: February 2026

          The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Aminopyrimidin-4-ol hydrochloride (CAS No: 106913-64-8), a versatile compound often used in pharmaceutical and biochemical research.[1][2] Adherence to these procedures is critical not only for regulatory compliance but also for protecting the health of laboratory personnel and the surrounding ecosystem.

          The fundamental principle of laboratory waste management is that no experimental work should begin without a clear plan for the disposal of all resulting waste streams.[3] This document serves as a practical resource for researchers, scientists, and drug development professionals to establish and implement such a plan.

          Hazard Identification and Risk Assessment

          Given these analogs, it is prudent to treat 5-Aminopyrimidin-4-ol hydrochloride with a high degree of caution.

          Inferred Hazard Profile:

          Hazard ClassGHS Category (Inferred)Precautionary Action
          Acute Oral Toxicity Category 2 or 3Do not eat, drink, or smoke when using this product.[6] Wash hands thoroughly after handling.[6] If swallowed, seek immediate medical attention.
          Acute Dermal Toxicity Category 3Avoid all skin contact. Wear appropriate protective gloves and clothing.
          Skin Corrosion/Irritation Category 1B or 2Wear protective gloves, clothing, and face protection. In case of contact, rinse skin with plenty of water.
          Serious Eye Damage/Irritation Category 1 or 2Wear eye and face protection. In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.
          Aquatic Toxicity Likely ToxicAvoid release to the environment.[5]

          This table is based on data from analogous compounds and represents a conservative approach to safety. Always consult the supplier-specific SDS for definitive information.

          Personnel Protective Equipment (PPE) and Handling

          Before handling 5-Aminopyrimidin-4-ol hydrochloride in any capacity—from weighing to disposal—ensure the proper PPE is worn. The rationale is to create a barrier between you and the potentially hazardous material.

          • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.

          • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Change gloves immediately if they become contaminated.

          • Body Protection: A lab coat must be worn and kept fully buttoned.

          • Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to prevent inhalation.[4] If a fume hood is not available, a NIOSH-approved respirator is necessary when dust generation is possible.

          Spill Management Protocol

          Accidents can happen, and a clear, pre-defined spill response plan is essential.

          • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

          • Assess the Spill: Determine the size and scope of the spill.

            • Minor Spill (<1 g, contained): If you are trained and have the appropriate spill kit, you may clean it up.

            • Major Spill (>1 g, uncontained, or any spill outside a fume hood): Evacuate the lab, close the doors, and contact your institution's Environmental Health & Safety (EHS) office immediately.

          • Cleanup Procedure (Minor Spills Only):

            • Don appropriate PPE.

            • Gently cover the spill with an absorbent material from a chemical spill kit.

            • Carefully sweep the solid material into a designated hazardous waste container.[4] Avoid creating dust.

            • Decontaminate the spill area with a suitable solvent (e.g., water, followed by ethanol), and wipe with absorbent pads.

            • Place all cleanup materials (gloves, pads, etc.) into the hazardous waste container.

            • Seal and label the container and arrange for pickup.

          Figure 1. Spill Response Workflow for 5-Aminopyrimidin-4-ol hydrochloride.
          Waste Segregation and Collection

          Proper segregation is a critical step in the waste disposal process. Never mix incompatible waste streams.[7][8] Mixing can lead to dangerous chemical reactions, and it complicates the final disposal process.

          • Solid Waste:

            • All solid waste contaminated with 5-Aminopyrimidin-4-ol hydrochloride, including unused chemical, contaminated PPE (gloves, weigh boats, wipes), and spill cleanup materials, must be collected in a dedicated, clearly labeled hazardous waste container.[9]

            • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[7][10] It must be kept closed at all times except when adding waste.[7]

          • Liquid Waste:

            • Solutions containing 5-Aminopyrimidin-4-ol hydrochloride must be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.

            • Crucially, this chemical waste must never be disposed of down the drain. [9][11] This practice is prohibited by regulations like the Resource Conservation and Recovery Act (RCRA) and can contaminate water systems.[10]

          • Empty Containers:

            • The original container of 5-Aminopyrimidin-4-ol hydrochloride must be handled as hazardous waste unless properly decontaminated.

            • Given the high toxicity of analogous compounds, triple-rinsing the empty container with a suitable solvent is recommended.[3] The rinsate (the liquid from rinsing) is considered hazardous waste and must be collected in the appropriate liquid waste stream.[3]

            • After triple-rinsing, deface or remove the original label and dispose of the container as non-hazardous solid waste, in accordance with your institution's policies.[7]

          Disposal Protocol: A Step-by-Step Guide

          The final disposal of hazardous chemical waste is a highly regulated process that must be handled by licensed professionals. Your role as a researcher is to prepare and package the waste correctly for collection by your institution's EHS department or a contracted waste management company.[9][12]

          Step 1: Container Labeling As soon as you begin accumulating waste, affix a hazardous waste label to the container.[7][13] The label must include:

          • The words "Hazardous Waste"

          • The full chemical name: "5-Aminopyrimidin-4-ol hydrochloride" (no abbreviations).[13]

          • The approximate concentration and quantity of the waste.

          • The date accumulation started.

          • The associated hazards (e.g., Toxic, Irritant).

          Step 2: Waste Accumulation Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area must be at or near the point of generation and under the control of the lab personnel. The SAA should be in a secondary containment bin to prevent spills from spreading.

          Step 3: Arranging for Disposal Once the experiment is complete or the waste container is full, submit a chemical waste collection request to your institution's EHS office.[7] Do not move the waste to other laboratories or attempt to transport it off-site yourself.[3][12]

          Step 4: Professional Disposal Your EHS department will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations.[12] For nitrogenous heterocyclic compounds like this, high-temperature incineration at a licensed facility is the most common and environmentally sound disposal method.[12]

          Figure 2. Waste Management and Disposal Workflow.

          By following these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

          References

          • Managing Hazardous Chemical Waste in the Lab. (2021). Lab Manager. [Link]

          • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

          • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

          • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. [Link]

          • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

          • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

          • Laboratory Waste Disposal Safety Protocols. (2024). National Science Teaching Association (NSTA). [Link]

          • How To Dispose Of Lab Chemicals. (2020). IDR Environmental Services. [Link]

          • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

          • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

          • Safety Data Sheet: 4-Aminopyridine. (2014). Chem Service, Inc. [Link]

          • 5-Aminopyrimidin-4-ol Hydrochloride. Pharmaffiliates. [Link]

          Sources

          Personal protective equipment for handling 5-Aminopyrimidin-4-ol hydrochloride

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary & Chemical Context

          5-Aminopyrimidin-4-ol hydrochloride (CAS: 106913-64-8) is not merely a generic organic solid; it is a heterocyclic amine salt commonly utilized as a building block in the synthesis of antiviral and anticancer agents.[1]

          As a Senior Application Scientist, I urge you to look beyond the standard "Warning" label. The critical safety vector for this compound is its hydrochloride salt form . Upon contact with moisture—whether atmospheric humidity, perspiration on the skin, or mucous membranes in the respiratory tract—this salt can hydrolyze, potentially lowering local pH and causing immediate irritation or chemical burns. Furthermore, its hygroscopic nature (tendency to absorb water) increases the risk of clumping, which can lead to forceful chipping and unexpected dust generation during weighing.

          Key Physicochemical Hazards:

          • Acidity: Forms acidic solutions upon contact with water.

          • Physical State: Yellow/Off-white solid; fine dust generation is the primary exposure route.

          • Stability: Hygroscopic and light-sensitive; degradation products may alter toxicity profiles.

          Hierarchy of Controls & Risk Assessment

          Effective safety is not just about what you wear; it is about where you work. The following decision logic outlines the operational hierarchy required before you even put on gloves.

          SafetyHierarchy Risk Risk Assessment: 5-Aminopyrimidin-4-ol HCl EngControl Engineering Control: Chemical Fume Hood (Face Velocity: 80-100 fpm) Risk->EngControl Primary Barrier AdminControl Admin Control: SOP & Training (Avoid Lone Working) EngControl->AdminControl PPE PPE Layer: Last Line of Defense AdminControl->PPE Action_Weigh Action: Weighing/Transfer (High Dust Risk) PPE->Action_Weigh Action_Soln Action: Dissolution (Splash Risk) PPE->Action_Soln

          Figure 1: The Hierarchy of Controls prioritizes containment (Fume Hood) over PPE. PPE is the final redundancy, not the primary shield.

          Personal Protective Equipment (PPE) Matrix

          The following matrix is designed to address the specific "Acidic Dust" hazard profile of this compound.

          PPE CategoryStandard RequirementTechnical Justification (The "Why")
          Hand Protection Double Nitrile Gloves (Min 0.11mm thickness)Permeation vs. Degradation: While nitrile has excellent chemical resistance, the outer glove protects against physical abrasion from the solid, while the inner glove remains pristine to prevent skin contact during doffing. The HCl moiety can degrade latex; nitrile is mandatory.
          Eye Protection Chemical Safety Goggles (ANSI Z87.1)Dust Ingress: Standard safety glasses have gaps. Because this powder is acidic upon hydration, dust settling behind glasses can react with eye moisture to cause severe irritation. Goggles provide a sealed environment.
          Respiratory N95/P2 (If outside hood)Particulate Filtration: If weighing must occur outside a hood (strongly discouraged), a fitted N95 is the minimum to stop inhalation of fine salt particles.
          Body Protection Lab Coat (High-neck preferred)Skin Coverage: Covers the suprasternal notch (neck area) which is vulnerable to dust accumulation.

          Operational Protocols

          A. Storage and Stability[1][2][3][4][5]
          • Temperature: Store at 0-8°C . Cold storage slows oxidative degradation.

          • Environment: Keep under inert gas (Nitrogen/Argon) if possible. The hydrochloride salt is hygroscopic; moisture absorption will alter the molecular weight calculation and make the solid sticky/difficult to handle.

          • Visual Check: The compound should be a yellow to off-white solid. Darkening indicates oxidation; discard if significant color change is observed.

          B. The Weighing Procedure (Critical Step)

          Static electricity is the enemy of safety with dry organic salts.

          • Preparation: Place an ionizing bar or anti-static gun inside the fume hood to neutralize static charge on the weighing boat.

          • Transfer: Use a plastic spatula (less likely to create sparks than metal).

          • Containment: Weigh directly into a tared vial rather than onto weighing paper to minimize transfer steps and dust generation.

          • Clean-up: Immediately wipe the balance area with a damp tissue (neutralizes static and captures stray dust).

          C. Dissolution
          • Solvent Choice: Water or DMSO.

          • Exotherm: Dissolution of HCl salts can be slightly exothermic. Add solvent to the solid slowly.

          • pH Check: The resulting solution will be acidic. Verify pH before adding to sensitive cell cultures or enzymatic assays; neutralization with a buffer (e.g., HEPES, NaOH) may be required in situ.

          Emergency Response & Spill Management

          In the event of a spill, the goal is to prevent the generation of airborne dust.

          SpillResponse Spill Spill Detected Type Determine State Spill->Type DrySpill Dry Powder Spill Type->DrySpill WetSpill Solution Spill Type->WetSpill Action_Dry DO NOT SWEEP Cover with damp paper towel to suppress dust DrySpill->Action_Dry Action_Wet Absorb with inert material (Vermiculite/Sand) WetSpill->Action_Wet Neutralize Clean surface with Weak Base (1% NaHCO3) Action_Dry->Neutralize Action_Wet->Neutralize Disposal Bag as Hazardous Waste (Tag: Amine/Acidic) Neutralize->Disposal

          Figure 2: Spill response logic emphasizing dust suppression for dry spills.

          First Aid Measures:

          • Eye Contact: Rinse immediately with water for 15 minutes.[2][3][4][5][6][7] Mechanism: Dilution is critical to stop the acid hydrolysis reaction.

          • Skin Contact: Wash with soap and water.[2][3][4][5][6][7] Do not use solvents (ethanol/DMSO) as they may enhance transdermal absorption.

          Disposal Considerations

          Never flush 5-Aminopyrimidin-4-ol hydrochloride down the drain. As a nitrogen-containing heterocycle, it requires specific waste streams.

          • Segregation: Collect in a container marked "Solid Organic Waste" (if dry) or "Aqueous Organic Waste" (if dissolved).

          • Labeling: Explicitly tag as "Irritant" and "Acidic".

          • Destruction: The preferred method is Incineration equipped with a scrubber to handle nitrogen oxides (NOx) and hydrogen chloride (HCl) gases released during combustion.

          References

          • PubChem. (n.d.). Compound Summary: 5-Aminopyrimidin-4-ol hydrochloride.[1][8][9] Retrieved October 26, 2023, from [Link]

          Sources

          ×

          Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

          Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.